(1-Benzylpiperazin-2-yl)methanol
Description
Properties
IUPAC Name |
(1-benzylpiperazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIULIYROIRMPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599661 | |
| Record name | (1-Benzylpiperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476493-27-3 | |
| Record name | (1-Benzylpiperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-Benzylpiperazin-2-yl)methanol chemical structure and properties
An In-depth Technical Guide to (1-Benzylpiperazin-2-yl)methanol: Structure, Synthesis, and Applications
Introduction
This compound is a chiral heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. As a derivative of piperazine, a core structure found in numerous FDA-approved drugs, it offers a unique combination of a rigid scaffold, multiple points for chemical modification, and stereochemical complexity. The presence of a benzyl group at the N1 position and a hydroxymethyl substituent at the C2 chiral center makes this molecule a valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, synthetic routes, potential biological significance, and analytical characterization.
Chemical Structure and Physicochemical Properties
The structural foundation of this compound consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. A benzyl group (a phenylmethyl group) is attached to one nitrogen atom, and a hydroxymethyl group is attached to a carbon atom adjacent to it.
Core Compound Identification
A summary of the key identification and physicochemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 476493-27-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₈N₂O | [1][3][4] |
| Molecular Weight | 206.28 g/mol | [1][4] |
| SMILES | O=CC1CNCCN1CC2=CC=CC=C2 | [1][2] |
| Storage | Sealed in dry, dark place at 2-8°C | [1] |
Stereochemistry
The carbon atom at the 2-position of the piperazine ring is a chiral center, meaning this compound can exist as two enantiomers: (R)-(1-Benzylpiperazin-2-yl)methanol and (S)-(1-Benzylpiperazin-2-yl)methanol. This stereochemistry is critical in drug development, as different enantiomers often exhibit distinct pharmacological activities and metabolic profiles. For instance, the (R)-enantiomer is available commercially as a dihydrochloride salt, indicating its specific use in research contexts.[6]
Solubility Profile
While extensive experimental data is not publicly available for the free base, an inferred solubility profile can be established based on its molecular structure and comparison with analogous compounds like benzylpiperazine and various amino alcohols.[7][8] The molecule possesses both polar (hydroxyl and amine groups) and non-polar (benzyl group) moieties.
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and piperazine nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protic solvents.[6][8] |
| Polar Aprotic | DMSO, DMF | Moderate to High | The polarity of the molecule allows for dipole-dipole interactions with these solvents. |
| Non-Polar | Toluene, Hexane | Low | The large, non-polar benzyl group provides some lipophilicity, but the polar functional groups limit solubility in highly non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can engage in weak hydrogen bonding and effectively solvate molecules with a balance of polar and non-polar character. |
Synthesis and Manufacturing Strategies
The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of strategy often depends on the desired stereochemistry, scale, and availability of starting materials. A common and effective method involves the reductive amination of piperazine-2-methanol with benzaldehyde.
Synthetic Workflow: Reductive Amination
This approach offers high chemoselectivity for mono-benzylation and typically proceeds under mild conditions, minimizing the risk of racemization.
Caption: Synthetic workflow for this compound via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize racemic this compound.
Materials:
-
Piperazine-2-methanol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve piperazine-2-methanol (1.0 eq) in anhydrous DCM.
-
Aldehyde Addition: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/aminal.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-12 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
Biological and Pharmacological Context
While specific biological data for this compound is limited, its structural similarity to known bioactive molecules allows for informed hypotheses regarding its potential applications. Piperazine derivatives are widely recognized for their diverse pharmacological activities, particularly as agents targeting the central nervous system (CNS).[6]
Potential as a CNS Scaffold
-
Serotonergic Activity: The parent compound, 1-Benzylpiperazine (BZP), is a known serotonergic agonist and psychotropic drug.[9][10] The introduction of the hydroxymethyl group in this compound could modulate this activity, potentially altering receptor affinity, selectivity, or metabolic stability.
-
Sigma Receptor Ligands: Chiral piperazine scaffolds, such as the related (1,4-dimethylpiperazin-2-yl)methanol, are valuable for developing ligands for sigma receptors.[11] The sigma-1 receptor, an intracellular chaperone protein, is a therapeutic target for various neurological disorders, including neurodegenerative diseases and pain.[11]
-
Monoacylglycerol Lipase (MAGL) Inhibition: Recently, benzylpiperazine derivatives have been explored as reversible inhibitors of MAGL, an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[12] MAGL inhibitors are promising therapeutic agents for their anti-inflammatory and anti-nociceptive properties.[12]
Illustrative Signaling Pathway: Sigma-1 Receptor Action
The chiral nature of this compound makes it a prime candidate for interacting with specific protein targets like the sigma-1 receptor (σ₁R).
Caption: Potential modulation of the Sigma-1 Receptor chaperone pathway by a derivative ligand.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods is standard practice.
Spectroscopic Profile (Predicted)
Based on its structure, the following spectroscopic data can be predicted.
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (δ ~7.2-7.4 ppm), a singlet for the benzylic CH₂ (δ ~3.5 ppm), multiplets for the piperazine ring protons (δ ~2.0-3.0 ppm), and signals for the CH₂OH group.[13][14] |
| ¹³C NMR | Aromatic carbons (δ ~127-138 ppm), benzylic carbon (δ ~63 ppm), piperazine ring carbons (δ ~45-60 ppm), and the hydroxymethyl carbon (δ ~65 ppm).[14][15] |
| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 206. A prominent fragment ion at m/z 91 corresponding to the benzyl/tropylium cation is highly characteristic. |
| FTIR | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2800-3000 cm⁻¹), and aromatic C=C bends (~1450-1600 cm⁻¹). |
Chromatographic Purity Assessment
Protocol: HPLC Analysis
-
Objective: To determine the purity of the synthesized this compound.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. For example, a gradient from 10% ACN to 90% ACN over 15 minutes. Causality Note: The acidic modifier improves peak shape for basic compounds like piperazines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
This compound is a strategically important chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through reliable and scalable chemical methods, and its structure offers a foundation for developing novel therapeutics, particularly for CNS disorders. The inherent chirality and multiple functional groups provide a rich platform for generating diverse chemical libraries for screening. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of new and effective medicines.
References
-
BLD Pharm. This compound | 476493-27-3.
-
Ivy Fine Chemicals. This compound [CAS: 476493-27-3].
-
3ASenrise. This compound|CAS 476493-27-3.
-
ChemicalBook. This compound synthesis.
-
ChemicalBook. This compound | 476493-27-3.
-
EVOGENIX. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7.
-
BLD Pharm. (R)-1-((R)-1-Benzylpiperazin-2-yl)ethanol | 249611-13-0.
-
The Royal Society of Chemistry. Contents.
-
SWGDRUG.org. BENZYLPIPERAZINE.
-
PubChem. (1-Benzylpiperidin-2-yl)methanol.
-
ChemScene. [2-(4-Benzylpiperazin-1-yl)phenyl]methanol | 261178-24-9.
-
BenchChem. An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.
-
BenchChem. Application Notes and Protocols: (1,4-Dimethylpiperazin-2-yl)methanol in the Synthesis of Bioactive Molecules.
-
National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
-
PubChem. 1-Benzylpiperazine.
-
MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.
-
BenchChem. An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
-
Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
-
Organic Syntheses. 1-benzylpiperazine.
-
Texas Tech University. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*.
-
ChemicalBook. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum.
-
Aladdin. This compound hydrochloride - CAS:1588441-10-4.
-
Usiena AIR. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.
-
PubChem. Benzyl Alcohol.
-
Wikipedia. Benzyl alcohol.
-
BLD Pharm. (4-(4-Benzylpiperazin-1-yl)phenyl)methanol | 325796-34-7.
-
National Institute of Standards and Technology. 1-Benzylpiperazine.
-
Manchester Organics. (4-Benzyl-piperazin-2-yl)-methanol | 85817-34-1.
-
BenchChem. An In-depth Technical Guide on the Theoretical Properties of (1,4-Dimethylpiperazin-2-yl)methanol.
Sources
- 1. 476493-27-3|this compound|BLD Pharm [bldpharm.com]
- 2. ivychem.com [ivychem.com]
- 3. This compound|CAS 476493-27-3|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 476493-27-3 [amp.chemicalbook.com]
- 6. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7 [evitachem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. rsc.org [rsc.org]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
The Strategic Role of (1-Benzylpiperazin-2-yl)methanol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Scaffold
(1-Benzylpiperazin-2-yl)methanol, identified by its CAS number 476493-27-3, is a chiral heterocyclic compound that has emerged as a valuable building block in the landscape of modern drug discovery. Its structure, which integrates a benzyl-protected piperazine ring with a primary alcohol, offers a unique combination of steric and electronic features. This strategic arrangement of functional groups provides multiple points for diversification, making it an attractive starting material for the synthesis of complex molecular architectures with significant therapeutic potential. The inherent chirality at the C-2 position of the piperazine ring is of particular importance, as it allows for the development of stereospecific ligands, a critical factor in optimizing target engagement and minimizing off-target effects in drug design.
This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its applications as a key intermediate in the development of novel therapeutic agents.
Physicochemical and Spectral Profile
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be inferred from its structure and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 476493-27-3 | - |
| Molecular Formula | C₁₂H₁₈N₂O | - |
| Molecular Weight | 206.28 g/mol | - |
| Appearance | White solid[1] | Inferred from synthesis protocol |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structural features and common solvents used in its synthesis[1] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
¹H NMR (300MHz, CDCl₃) δ: [1]
-
7.25-7.32 (m, 5H, Ar-H)
-
4.07 (d, 1H)
-
4.02 (dd, 1H)
-
3.49-3.65 (d, 2H)
-
3.34 (d, 1H)
-
3.01 (m, 2H)
-
2.87 (m, 2H)
-
2.49 (m, 1H)
-
2.28 (m, 1H)
Predicted ¹³C NMR, IR, and Mass Spectrometry Data:
-
¹³C NMR: Expected signals would include aromatic carbons (127-138 ppm), the benzylic carbon (~63 ppm), carbons of the piperazine ring (45-60 ppm), and the hydroxymethyl carbon (~65 ppm).
-
IR Spectroscopy: Characteristic peaks would be expected for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2800-3100 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z 206. A prominent fragment would likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid ester precursor. A well-documented method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]
Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from patent literature and provides a robust method for the laboratory-scale synthesis of this compound.[1]
Materials:
-
Ethyl 1-benzylpiperazine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water (deionized)
-
1N Sodium hydroxide (NaOH) solution
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 1-benzylpiperazine-2-carboxylate (1 equivalent) in anhydrous THF.
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add a 1.0 M solution of LiAlH₄ in THF (2 equivalents) to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Cautiously and sequentially add water, 1N NaOH solution, and then more water to quench the excess LiAlH₄. This will result in the formation of a white precipitate.
-
Workup: Add a small amount of anhydrous potassium carbonate to the slurry and stir at room temperature for 20 minutes to ensure complete precipitation of aluminum salts.
-
Purification: Filter the mixture through a pad of celite or a cotton filter to remove the inorganic solids. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a dichloromethane/methanol (e.g., 10:1) eluent system to afford this compound as a white solid.[1]
Causality Behind Experimental Choices:
-
The use of an inert nitrogen atmosphere is crucial as LiAlH₄ is highly reactive with atmospheric moisture.
-
The slow addition of LiAlH₄ at 0°C helps to control the exothermic reaction.
-
The specific sequence of adding water and NaOH solution during the workup is a standard Fieser workup, which is designed to produce a granular precipitate that is easy to filter.
-
Silica gel chromatography is a standard and effective method for purifying polar organic compounds like the target alcohol from less polar impurities.
Applications in Drug Discovery: A Gateway to Sigma Receptor Ligands
The primary application of this compound in medicinal chemistry is as a chiral precursor for the synthesis of ligands targeting sigma receptors. Sigma receptors, which are classified into σ₁ and σ₂ subtypes, are transmembrane proteins that have been implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.
The synthesis of chiral, non-racemic (piperazin-2-yl)methanol derivatives is often initiated from the proteinogenic amino acid (S)-serine. This approach allows for the introduction of various substituents at the N-4 position of the piperazine ring, leading to a library of compounds that can be screened for their affinity and selectivity for sigma receptors.
Structure-Activity Relationship (SAR) Insights
Studies on N-substituted (piperazin-2-yl)methanol derivatives have revealed key structure-activity relationships for sigma receptor binding:
-
The presence of an additional phenyl residue in the N-4 substituent has been shown to be favorable for high σ₁-receptor affinity.
-
For instance, a p-methoxybenzyl substituted derivative of (S)-(piperazin-2-yl)methanol demonstrated high σ₁-receptor affinity (Ki = 12.4 nM) and selectivity over σ₂, NMDA, and opioid receptors.
Mechanism of Action: Modulation of Sigma Receptors
While this compound itself is not the active pharmacological agent, its derivatives function by binding to and modulating the activity of sigma receptors. The σ₁ receptor, in particular, acts as an intracellular chaperone protein at the endoplasmic reticulum-mitochondrion interface. Ligands that bind to the σ₁ receptor can influence a range of cellular processes, including calcium signaling, ion channel function, and neuronal survival.
Caption: A simplified diagram of the role of a sigma-1 receptor ligand.
Analytical Methodologies
The characterization and quality control of this compound and its derivatives necessitate the use of various analytical techniques.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for preliminary purity assessment. A common mobile phase is a mixture of dichloromethane and methanol.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and enantiomeric purity determination, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases are often effective for the separation of piperazine enantiomers.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and to gain information about the fragmentation pattern of the molecule.
Conclusion
This compound is a strategically important chiral building block in medicinal chemistry. Its synthetic accessibility and the versatility of its structure make it a valuable starting point for the development of novel drug candidates, particularly those targeting sigma receptors for the treatment of CNS disorders. The methodologies and insights presented in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this promising chemical entity.
References
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]
-
Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7. (n.d.). Autech Scientific. Retrieved January 6, 2026, from [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). European Journal of Medicinal Chemistry, 263, 115916. [Link]
-
Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N′-benzylpiperazines: Potent ligands for σ1 and σ2 receptors. (2008). Bioorganic & Medicinal Chemistry, 16(2), 755-761. [Link]
-
Chemical structure of N-benzylpiperazine (BZP). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- EP2390250A2 - Novel piperazine derivatives as magl inhibitors. (n.d.). Google Patents.
-
1-Benzylpiperazine. (n.d.). NIST WebBook, SRD 69. Retrieved January 6, 2026, from [Link]
-
(4-benzylpiperazin-2-yl)methanol (C12H18N2O). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]
Sources
(S)-(1-Benzylpiperazin-2-yl)methanol: A Versatile Chiral Scaffold for Neuropharmacological Ligands
Executive Summary: (S)-(1-Benzylpiperazin-2-yl)methanol is a chiral heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. While the molecule itself does not possess significant intrinsic biological activity, its rigid piperazine core, stereocenter, and functional groups serve as a foundational building block for the synthesis of potent and selective ligands targeting key receptors in the central nervous system. This technical guide provides an in-depth analysis of the synthesis of this key intermediate and its application in the development of ligands for the sigma (σ) and serotonin 5-HT1A receptors, both of which are implicated in a range of neurological and psychiatric disorders. We will explore the structure-activity relationships (SAR) of its derivatives, present detailed experimental protocols for their biological evaluation, and visualize the relevant signaling pathways, offering a comprehensive resource for researchers in neuropharmacology and drug development.
The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry
The piperazine ring is a recurring motif in a vast number of approved therapeutic agents, earning it the status of a "privileged scaffold." Its prevalence stems from a combination of favorable properties. The two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The ring's conformational flexibility allows it to adopt low-energy conformations that can fit into a variety of receptor binding pockets. Furthermore, the basic nature of the piperazine nitrogens often aids in aqueous solubility and the formation of stable salts. In the context of (S)-(1-Benzylpiperazin-2-yl)methanol, the introduction of a chiral center and a hydroxymethyl group provides additional vectors for structural diversification, enabling the development of stereospecific ligands with improved target engagement and reduced off-target effects.[1]
Synthesis of the Chiral Core: (S)-(1-Benzylpiperazin-2-yl)methanol
The enantiomerically pure synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol is crucial for its use as a chiral building block. A common and effective strategy begins with the readily available and inexpensive chiral precursor, the amino acid (S)-serine. The following multi-step synthesis is adapted from established literature procedures.[2]
Experimental Protocol: Synthesis from (S)-Serine
-
Step 1: N-Benzylation of (S)-Serine Methyl Ester: (S)-serine is first esterified to its methyl ester. This is followed by N-benzylation using benzyl bromide in the presence of a base to protect the amino group.
-
Step 2: Amide Coupling: The resulting N-benzyl serine methyl ester is then coupled with chloroacetyl chloride to form the corresponding chloroacetamide.
-
Step 3: Intramolecular Cyclization to Piperazinone: The chloroacetamide is treated with a primary amine, which acts as a nucleophile to displace the chloride, leading to the formation of a bicyclic piperazinedione intermediate.[2]
-
Step 4: Reduction to (S)-(1-Benzylpiperazin-2-yl)methanol: The piperazinone is then fully reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) at reflux.[1][3] This step reduces the amide carbonyls to yield the desired (S)-(1-Benzylpiperazin-2-yl)methanol.
Caption: Synthetic workflow for (S)-(1-Benzylpiperazin-2-yl)methanol.
Derivatives Targeting Sigma (σ) Receptors
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It is involved in the modulation of various signaling pathways and is a promising therapeutic target for neurodegenerative diseases, pain, and addiction.[1] Derivatives of (piperazin-2-yl)methanol have demonstrated significant affinity for sigma receptors.[1][2]
Structure-Activity Relationship (SAR) for Sigma Receptor Ligands
SAR studies on derivatives of (S)-(piperazin-2-yl)methanol have revealed key structural features that govern affinity and selectivity for sigma receptors. A crucial finding is that the presence of an additional phenyl residue in the N-4 substituent of the piperazine ring is highly favorable for strong sigma-1 receptor affinity.[2] For instance, the p-methoxybenzyl substituted derivative has shown high sigma-1 affinity (Ki = 12.4 nM) and selectivity over sigma-2 and other receptors.[2]
| Compound | N-4 Substituent | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Reference |
| 1 | Benzyl | 12.4 | >1000 | [2] |
| 2 | 4-Methoxybenzyl | 12.4 | >1000 | [2] |
| 3 | Cyclohexylmethyl | >1000 | >1000 | [2] |
| 4 | 3-Phenylpropyl | 7.0 | - | [4] |
Table 1: Binding affinities of N-4 substituted (S)-(piperazin-2-yl)methanol derivatives for sigma receptors.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of test compounds for sigma-1 and sigma-2 receptors.
-
Membrane Preparation: Guinea pig brain (for σ₁) and rat liver (for σ₂) are homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is washed and resuspended in buffer to a final protein concentration of 1-2 mg/mL.
-
Binding Assay: In a final volume of 200 µL, the membrane preparation is incubated with a specific radioligand (e.g., -pentazocine for σ₁ or [³H]DTG for σ₂) and various concentrations of the test compound.
-
Incubation: The mixture is incubated at 37°C for 120 minutes.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.
Caption: Workflow for Sigma Receptor Radioligand Binding Assay.
Derivatives Targeting the Serotonin 5-HT1A Receptor
The 5-HT1A receptor is a subtype of serotonin receptor that is a key target for anxiolytic and antidepressant drugs.[5] Ligands for this receptor can modulate serotonergic neurotransmission, which is dysregulated in various mood and anxiety disorders. The piperazine scaffold is a common feature in many 5-HT1A receptor ligands.[6]
SAR for 5-HT1A Receptor Ligands
The general structure of many 5-HT1A receptor ligands consists of a 1-arylpiperazine moiety linked via an alkyl chain to a terminal fragment.[5] Modifications to the aryl group, the alkyl chain length, and the terminal fragment all significantly impact affinity and functional activity (agonist vs. antagonist). For example, a 1-benzylpiperazine analog connected to a tetralin moiety has been shown to preserve a dual high affinity for both 5-HT1A and sigma receptors (Ki = 3.6 nM for 5-HT1A).[4]
| Compound | Description | 5-HT1A Receptor Ki (nM) | Reference |
| 5 | 1-Benzylpiperazine-tetralin analog | 3.6 | [4] |
| 6 | N-(1,2,3,4-tetrahydronaphthyl)-N'-(benzamidoethyl)piperazine | Nanomolar range | [6] |
| 7 | N-n-hexyl-substituted phenylpiperazine | 0.50 | [7] |
Table 2: Binding affinities of representative piperazine derivatives for the 5-HT1A receptor.
Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay
-
Membrane Preparation: Rat frontal cortex or hippocampus is homogenized in ice-cold buffer and subjected to centrifugation to isolate the cell membranes. The final pellet is resuspended in assay buffer.
-
Binding Assay: The membrane preparation is incubated with a specific 5-HT1A radioligand (e.g., [³H]-8-OH-DPAT) and a range of concentrations of the test compound.
-
Incubation: The assay tubes are incubated, typically at 25°C for 60 minutes.
-
Filtration and Data Analysis: The procedure follows the same principles as the sigma receptor assay, involving rapid filtration, washing, and scintillation counting to determine the amount of bound radioligand and subsequent calculation of Ki values.
Caption: Simplified 5-HT1A receptor signaling cascade.
Other Potential Biological Activities
While the primary focus has been on neuropharmacological targets, the versatile nature of the benzylpiperazine scaffold has led to its investigation in other therapeutic areas. For instance, certain 4-benzyl-piperazinyl-s-triazine derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[8] Additionally, derivatives of 1-benzylpiperidine, a closely related scaffold, have been explored as potent acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[9]
Conclusion and Future Perspectives
(S)-(1-Benzylpiperazin-2-yl)methanol has proven to be a highly valuable and versatile chiral building block in modern medicinal chemistry. Its synthetic accessibility from (S)-serine allows for the creation of a diverse library of derivatives. Research to date has demonstrated that this scaffold is particularly effective for developing potent and selective ligands for sigma and 5-HT1A receptors, which are critical targets for a variety of CNS disorders. The structure-activity relationships established provide a solid foundation for the rational design of new chemical entities with improved pharmacological profiles. Future research will likely focus on optimizing the pharmacokinetic properties of these ligands to enhance their drug-like characteristics and on exploring their potential in in vivo models of disease. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel therapeutics for challenging neurological and psychiatric conditions.
References
- Penjisevic, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of King Saud University - Science, 35(3), 102549.
- Gozal, A., et al. (1998). New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 41(16), 2963-2971.
- Berardi, F., et al. (1996). New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives. Journal of Medicinal Chemistry, 39(1), 176-182.
- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.
-
PubChem. (n.d.). (1-Benzylpiperidin-2-yl)methanol. Retrieved from [Link]
- Patel, R., et al. (2015). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3474.
- van de Water, A. W., et al. (1992). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of Medicinal Chemistry, 35(10), 1849-1856.
- Colabufo, N. A., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(10), 1845-1857.
-
PubChem. (n.d.). [(2S)-4-benzylpiperidin-2-yl]methanol. Retrieved from [Link]
- Oncü, S., et al. (2006). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie, 339(10), 552-557.
- Penjisevic, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
- Gaber, Y., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2359.
- Kos, J., et al. (2019). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 24(19), 3563.
- Grimaldi, M., et al. (2023).
- Sugimoto, H., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 36(17), 2452-2461.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1-Benzylpiperazin-2-yl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 4. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for (1-Benzylpiperazin-2-yl)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (1-Benzylpiperazin-2-yl)methanol
Abstract
This compound is a substituted piperazine derivative with potential applications as a building block in medicinal chemistry and drug development. Its molecular architecture, which combines a benzyl group, a piperazine core, and a primary alcohol, offers multiple points for synthetic modification. Accurate and comprehensive characterization of such molecules is a cornerstone of chemical research and development, ensuring structural integrity, purity, and batch-to-batch consistency. This technical guide provides a detailed framework for the spectroscopic analysis of this compound. As a Senior Application Scientist, this document moves beyond mere data presentation to elucidate the causality behind experimental choices and interpretative reasoning. It outlines field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting both experimentally obtained and predicted data to offer a complete analytical portrait of the molecule.
The Imperative of Spectroscopic Characterization
In the landscape of modern chemical synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's structure is not merely a procedural step but a fundamental requirement for scientific validity and regulatory compliance. Spectroscopic techniques provide a non-destructive window into the molecular world, revealing the precise arrangement of atoms and functional groups. For a molecule like this compound, which serves as an intermediate, confirming its identity is critical to ensure the success and predictability of subsequent synthetic transformations. This guide is designed to equip researchers and drug development professionals with the theoretical grounding and practical methodologies required to confidently characterize this compound.
Molecular Structure and Key Spectroscopic Features
The structure of this compound contains several distinct chemical environments that give rise to a unique spectroscopic fingerprint. Understanding these features is the first step in interpreting the analytical data.
IUPAC Name: this compound Molecular Formula: C₁₂H₁₈N₂O Molecular Weight: 206.28 g/mol
The key structural components are:
-
Aromatic Benzyl Group: This will produce characteristic signals in the aromatic region of the NMR spectrum and sharp absorption bands in the IR spectrum.
-
Piperazine Ring: A saturated heterocycle whose protons exist in a complex, diastereotopic environment, leading to intricate NMR signals.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol will show a distinct O-H stretch in the IR spectrum and characteristic signals in the NMR spectrum, including a hydroxyl proton that is often exchangeable.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Causality Behind Experimental Choices
The choice of experiment and parameters is dictated by the need for unambiguous data. A standard ¹H NMR provides proton counts and connectivity through coupling, while a ¹³C NMR reveals the number and electronic environment of all unique carbon atoms. For this molecule, a 300 or 400 MHz spectrometer is sufficient for resolving most signals. Chloroform-d (CDCl₃) is selected as the solvent due to its excellent solvating capability for piperazine derivatives and its distinct residual peak at 7.26 ppm, which serves as a reliable internal reference.
Experimental Protocol: ¹H and ¹³C NMR
This protocol is a self-validating system designed for reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of Chloroform-d (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Spectrometer: Bruker Ascend 400 or equivalent.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (D1): 1 second
-
Number of Scans: 16 (increase if sample is dilute).
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans: 1024 or more for an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[1]
-
Data Analysis and Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals adjacent protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.25-7.32 | Multiplet | 5H | Ar-H (C⁹-C¹³) | Typical chemical shift for protons on a monosubstituted benzene ring. |
| 4.07 | Doublet | 1H | Benzyl CH ₂ (one H of C⁷) | Diastereotopic protons of the benzyl group, coupled to each other. |
| 4.02 | Doublet-doublet | 1H | C²-H | Chiral center proton, coupled to the adjacent protons on the piperazine ring and the hydroxymethyl group. |
| 3.49-3.65 | Doublet | 2H | -CH ₂OH (C¹⁰) | Protons of the hydroxymethyl group, adjacent to the chiral center C². |
| 3.34 | Doublet | 1H | Benzyl CH ₂ (one H of C⁷) | The second diastereotopic proton of the benzyl group. |
| 3.01 | Multiplet | 2H | Piperazine Ring Protons | Complex multiplet arising from protons on the piperazine ring. |
| 2.87 | Multiplet | 2H | Piperazine Ring Protons | Complex multiplet from piperazine ring protons, likely C³ and C⁵ positions. |
| 2.49 | Multiplet | 1H | Piperazine Ring Protons | Part of the complex piperazine ring signals. |
| 2.28 | Multiplet | 1H | Piperazine Ring Protons | Part of the complex piperazine ring signals. |
Note: The data presented is based on experimentally obtained spectra reported in patent literature.[2] A broad singlet for the N-H and O-H protons may also be observed, which would disappear upon a D₂O shake experiment.
Data Analysis and Interpretation: Predicted ¹³C NMR Spectrum
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~138 | Ar-C (ipso, C⁸) | Quaternary carbon of the benzene ring attached to the benzyl CH₂. |
| ~129 | Ar-C H | Aromatic carbons ortho and meta to the substituent. |
| ~128 | Ar-C H | Aromatic carbons para to the substituent. |
| ~127 | Ar-C H | Aromatic carbons. |
| ~65 | -C H₂OH (C¹⁰) | Carbon of the hydroxymethyl group, shifted downfield by the oxygen atom. |
| ~63 | Benzyl C H₂ (C⁷) | Benzyl carbon attached to the piperazine nitrogen. |
| ~60 | C ² | Chiral carbon of the piperazine ring, substituted with the hydroxymethyl group. |
| ~53 | Piperazine C (C³) | Piperazine ring carbon adjacent to the benzyl-substituted nitrogen. |
| ~50 | Piperazine C (C⁵) | Piperazine ring carbon. |
| ~46 | Piperazine C (C⁶) | Piperazine ring carbon adjacent to the secondary amine. |
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally rapid and simple technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the this compound sample directly onto the crystal.
-
Data Acquisition:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Data Analysis and Interpretation
The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific molecular vibrations. The expected absorptions are based on data for benzyl alcohol and 1-benzylpiperazine.[3][4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. |
| 3350-3250 (sharp/med) | N-H stretch | Secondary Amine (-NH) | Indicates the presence of the piperazine N-H bond. |
| 3100-3000 | C-H stretch | Aromatic | Aromatic C-H bonds of the benzyl group. |
| 2950-2800 | C-H stretch | Aliphatic | C-H bonds of the piperazine ring and methylene groups. |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1120 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen bonds in the piperazine ring. |
| ~1050 | C-O stretch | Primary Alcohol | Confirms the primary alcohol functionality. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.
-
Instrument Parameters (ESI-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Mass Range: m/z 50 - 500.
-
Analysis: Time-of-Flight (TOF) for high mass accuracy.
-
Data Analysis and Interpretation
-
Molecular Ion: The primary piece of information is the protonated molecular ion ([M+H]⁺). For C₁₂H₁₈N₂O, the expected monoisotopic mass is 206.1419 Da. HRMS should detect an ion at m/z 207.1492, confirming the molecular formula.
-
Fragmentation Pattern: The fragmentation pattern provides a roadmap of the molecule's structure. The most common fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond.
Caption: Predicted major fragmentation pathway for this compound.
The most characteristic and abundant fragment ion is expected to be the tropylium cation at m/z 91 , which arises from the stable C₇H₇⁺ fragment of the benzyl group.[5] Another significant fragment would result from the loss of the benzyl radical, leaving the protonated (piperazin-2-yl)methanol fragment at m/z 117 .
Conclusion
The multi-technique spectroscopic approach detailed in this guide provides a robust and self-validating framework for the characterization of this compound. ¹H and ¹³C NMR spectroscopy establish the carbon-hydrogen framework and atom connectivity. Infrared spectroscopy rapidly confirms the presence of key functional groups such as the alcohol, secondary amine, and aromatic ring. Finally, high-resolution mass spectrometry verifies the elemental composition and provides structural clues through predictable fragmentation pathways. Together, these methods deliver an unambiguous and comprehensive analytical profile, a critical requirement for any professional in chemical research and drug development.
References
Sources
(1-Benzylpiperazin-2-yl)methanol molecular weight and formula
An In-depth Technical Guide to (1-Benzylpiperazin-2-yl)methanol for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which features a piperazine ring, a benzyl group, and a hydroxymethyl group, makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. The inherent chirality of this compound is particularly crucial for the development of stereospecific ligands, which can lead to optimized target engagement and reduced off-target effects in drug candidates. The piperazine core is a well-known scaffold in numerous approved drugs, valued for its ability to interact with a variety of biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a focus on its role in the discovery of novel therapeutics.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and synthesis. The table below summarizes its key molecular and physical data.
| Property | Value | Source |
| Molecular Formula | C12H18N2O | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| CAS Number | 476493-27-3 | [1] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [1] |
| SMILES Code | OCC1CNCCN1CC1=CC=CC=C1 | [1] |
Synthesis of this compound
The synthesis of chiral (piperazin-2-yl)methanol derivatives is a critical process for their application in medicinal chemistry. While a direct synthesis for the parent compound is not explicitly detailed in the provided results, a general pathway can be inferred from the synthesis of related structures, such as chiral (piperazin-2-yl)methanols starting from amino acids like (S)-serine. A key step often involves the reaction of a chloroacetamide with a primary amine to form a piperazinedione, which is then reduced.
A plausible synthetic approach could start from a protected piperazine-2-carboxylic acid derivative. The carboxylic acid can be reduced to the corresponding alcohol, followed by the introduction of the benzyl group at the N1 position. The synthesis requires careful control of stereochemistry to obtain the desired enantiomerically pure product.
Below is a generalized workflow for the synthesis of a chiral (piperazin-2-yl)methanol derivative, which illustrates the key transformations involved.
Caption: Generalized workflow for the synthesis of chiral (piperazin-2-yl)methanol derivatives.
Applications in Drug Discovery
The structural motifs present in this compound make it a highly attractive scaffold for the development of novel therapeutic agents. The piperazine ring is a common feature in drugs targeting the central nervous system, and the benzyl group can be involved in crucial cation-π interactions with target proteins.[2]
Sigma Receptor Ligands
One of the most promising applications of (piperazin-2-yl)methanol derivatives is in the development of ligands for sigma receptors, particularly the sigma-1 receptor subtype.[3][4] The sigma-1 receptor is an intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.[3] Research has shown that an additional phenyl residue in the N-4 substituent of (piperazin-2-yl)methanols is favorable for high sigma-1 receptor affinity.[4] For instance, a p-methoxybenzyl substituted piperazine derivative demonstrated high affinity for the sigma-1 receptor (Ki = 12.4 nM) with good selectivity over other receptors.[4]
The diagram below illustrates the role of this compound as a core scaffold for generating a library of potential drug candidates for screening.
Caption: Workflow illustrating the use of the this compound scaffold in drug discovery.
Analytical Characterization
The identity, purity, and structural elucidation of this compound and its derivatives are crucial for ensuring the reliability of research outcomes. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with additives like trifluoroacetic acid (TFA).[5]
Protocol for HPLC Analysis:
-
Objective: To determine the purity of the compound.
-
Instrumentation: HPLC system with a UV or mass spectrometry (MS) detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% TFA in water) and solvent B (e.g., 0.1% TFA in acetonitrile).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS detection for higher specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile or semi-volatile compounds and provides excellent sensitivity and structural information. For polar compounds like this compound, derivatization may be necessary to increase volatility.
Protocol for GC-MS Analysis:
-
Objective: To confirm the identity and assess the purity of the compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.[5]
-
GC Conditions: Use a capillary column such as a 5% phenyl-methylpolysiloxane column with helium as the carrier gas.[5]
-
MS Analysis: Acquire mass spectra to identify the molecular ion and characteristic fragmentation patterns.
The following diagram outlines a general workflow for the analytical characterization of a chemical compound.
Caption: General workflow for the analytical characterization of chemical compounds.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery. Its unique structural features provide a versatile platform for the synthesis of diverse chemical libraries. The demonstrated utility of its derivatives as high-affinity ligands for biological targets, such as the sigma-1 receptor, underscores its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is paramount for leveraging this compound to its full potential in the development of next-generation therapeutics.
References
-
(R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride. EVISA. Available from: [Link]
-
1-benzylpiperazine. Organic Syntheses. Available from: [Link]
-
(1-benzyl-4-methylpiperazin-2-yl)methanol. PubChemLite. Available from: [Link]
-
(R)-1-Benzyl-2-Methylpiperazine. Pipzine Chemicals. Available from: [Link]
-
1-Benzyl-2-methylpiperazine. PubChem - NIH. Available from: [Link]
- Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. Google Patents.
-
Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. Available from: [Link]
-
1-Benzyl-2-phenylpiperazine. PubChem. Available from: [Link]
-
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. PubChem. Available from: [Link]
-
The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. Available from: [Link]
-
1-Benzylpiperazine. PubChem - NIH. Available from: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. Available from: [Link]
-
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia. Available from: [Link]
Sources
- 1. 476493-27-3|this compound|BLD Pharm [bldpharm.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Role of (1-Benzylpiperazin-2-yl)methanol as a chemical intermediate
An In-Depth Technical Guide to (1-Benzylpiperazin-2-yl)methanol: A Strategic Chiral Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Chiral Scaffolds
In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold. Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and oral bioavailability.[1] When chirality is introduced to this scaffold, as in the case of This compound , its value as a building block escalates significantly. This guide provides an in-depth exploration of this compound, not as an end-product, but as a critical and versatile intermediate for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural attributes, and strategic application, particularly in the synthesis of neurologically active compounds.
Molecular Profile of this compound
This compound (CAS No. 476493-27-3) is a chiral molecule whose utility is derived from a strategic combination of three key structural features: the piperazine core, a removable N1-benzyl protecting group, and a C2-hydroxymethyl functional handle.[2]
-
The Piperazine Core: This provides a rigid, yet conformationally flexible, nitrogenous backbone that is a common feature in numerous approved drugs. The two nitrogen atoms offer sites for substitution, influencing target binding and pharmacokinetic properties.[1]
-
The N1-Benzyl Group: The benzyl group serves as an excellent protecting group for the N1 nitrogen. It is relatively stable to a wide range of reaction conditions used for modifying the N4 position but can be cleanly and efficiently removed via catalytic hydrogenolysis.[3] This allows for sequential and controlled functionalization of the piperazine ring, which is essential for building unsymmetrically disubstituted piperazines.[3]
-
The C2-Hydroxymethyl Group: This primary alcohol provides a versatile functional handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, converted to an ether or ester, or used as a key hydrogen-bond donor for target engagement. Its position adjacent to the chiral center makes it a critical pharmacophoric element.[4]
Below is a diagram illustrating the key structural features of this intermediate.
Caption: Synthetic workflow for (S)-(1-Benzylpiperazin-2-yl)methanol from (S)-serine.
Detailed Experimental Protocol: Synthesis
The following protocol is a representative, self-validating system. Each step includes in-process checks to ensure the reaction has proceeded as expected before moving to the next stage.
Materials: (S)-serine, Benzyl bromide (BnBr), Sodium carbonate (Na₂CO₃), Thionyl chloride (SOCl₂), Methanol (MeOH), Chloroacetyl chloride, Triethylamine (TEA), Ammonia (7N in MeOH), Lithium aluminum hydride (LAH), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate (EtOAc), Diethyl ether (Et₂O).
Step 1: Synthesis of N-Benzyl-(S)-serine methyl ester
-
Suspend (S)-serine (1.0 eq) in water and cool to 0 °C.
-
Add Na₂CO₃ (2.5 eq) in portions, followed by the dropwise addition of Benzyl bromide (1.1 eq).
-
Allow the mixture to warm to room temperature and stir overnight. Acidify with HCl to precipitate the N-benzylated amino acid. Filter and dry.
-
Suspend the dried solid in anhydrous MeOH. Cool to 0 °C and add SOCl₂ (1.2 eq) dropwise.
-
Reflux the mixture for 4 hours.
-
Validation Check: Monitor reaction completion via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Neutralize with saturated NaHCO₃ solution and extract with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate to yield the product.
Step 2: Synthesis of N-Chloroacetyl-N-benzyl-(S)-serine methyl ester
-
Dissolve the product from Step 1 (1.0 eq) in DCM and cool to 0 °C.
-
Add TEA (1.5 eq), followed by the dropwise addition of Chloroacetyl chloride (1.1 eq).
-
Stir at 0 °C for 2 hours.
-
Validation Check: TLC analysis to confirm the formation of the higher Rf product.
-
Quench the reaction with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude product, which can be used directly.
Step 3: Intramolecular Cyclization to Piperazinone
-
Dissolve the crude product from Step 2 in a 7N solution of ammonia in methanol.
-
Stir in a sealed vessel at room temperature for 48 hours. This step involves the displacement of the chloride by the benzylamino group's nitrogen, followed by cyclization with the ester mediated by ammonia. [5]3. Validation Check: LC-MS analysis can confirm the formation of the desired piperazinone mass.
-
Concentrate the mixture and purify by column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the cyclized product.
Step 4: Reduction to (S)-(1-Benzylpiperazin-2-yl)methanol
-
CAUTION: LAH is highly reactive. Perform this step under an inert atmosphere (Argon or Nitrogen).
-
Prepare a suspension of LAH (3.0 eq) in anhydrous THF and cool to 0 °C.
-
Add a solution of the piperazinone from Step 3 (1.0 eq) in anhydrous THF dropwise.
-
After addition, allow the reaction to warm to room temperature, then reflux for 6 hours. The LAH reduces both the amide and any remaining ester functionality.
-
Validation Check: TLC or LC-MS analysis to confirm the complete consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench by sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to yield the final product, (S)-(1-Benzylpiperazin-2-yl)methanol, which can be purified by chromatography if necessary.
Application Profile: An Intermediate for Sigma Receptor Ligands
The true value of this compound is realized in its role as an intermediate. Its structure is particularly well-suited for the synthesis of ligands targeting sigma receptors, which are implicated in various neurological disorders. [4]The N4-position of the piperazine ring is often functionalized with various aryl or alkyl groups to modulate receptor affinity and selectivity. [5] Expertise & Causality: The workflow below demonstrates a typical drug discovery campaign. The intermediate is first used to synthesize a small library of derivatives by modifying the N4 position. This allows for rapid exploration of the structure-activity relationship (SAR). The benzyl group is removed only at the final step, preventing unwanted side reactions at the N1 position during library synthesis.
Caption: General workflow for utilizing the intermediate in ligand synthesis.
Protocol Example: Synthesis of a Novel N4-Substituted Ligand
This protocol details the use of (S)-(1-Benzylpiperazin-2-yl)methanol in a two-step sequence to generate a final target compound for biological evaluation.
Target: (S)-(4-(4-Methoxybenzyl)piperazin-2-yl)methanol (A derivative with high sigma-1 receptor affinity)[5].
Step 1: N4-Alkylation via Reductive Amination
-
Dissolve (S)-(1-Benzylpiperazin-2-yl)methanol (1.0 eq) and p-anisaldehyde (4-methoxybenzaldehyde) (1.1 eq) in dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. The choice of this mild reducing agent is critical; it selectively reduces the iminium ion formed in situ without affecting the aldehyde or the hydroxymethyl group.
-
Stir the reaction at room temperature for 12 hours.
-
Validation Check: Monitor by LC-MS for the appearance of the desired product mass and disappearance of the starting material.
-
Quench with saturated NaHCO₃ solution and extract with DCM.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield (S)-(1-Benzyl-4-(4-methoxybenzyl)piperazin-2-yl)methanol.
Step 2: N1-Debenzylation
-
Dissolve the product from Step 1 in methanol.
-
Add Palladium on carbon (10 wt. % Pd/C, ~5 mol %).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker).
-
Stir vigorously at room temperature until TLC or LC-MS indicates complete removal of the benzyl group.
-
Validation Check: The product will have a much lower Rf on TLC and a mass difference corresponding to the loss of the benzyl group (91 Da).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.
-
Concentrate the filtrate to yield the final product, (S)-(4-(4-Methoxybenzyl)piperazin-2-yl)methanol.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-installed chirality, orthogonally protected nitrogen atoms, and versatile functional handle make it an ideal starting point for the efficient and controlled synthesis of complex molecular architectures. By leveraging this intermediate, research and development teams can accelerate the exploration of chemical space, particularly for challenging CNS targets, ultimately shortening the path from initial concept to the discovery of novel therapeutic agents.
References
- Di Stefano, M., Masoni, S., Bononi, G., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
-
Di Stefano, M., Masoni, S., Bononi, G., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]
- SWGDRUG.org. (2005). BENZYLPIPERAZINE. SWGDRUG.org Monograph.
- BLD Pharm. (n.d.). This compound.
-
Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
-
Cymerman Craig, J., & Young, R. J. (n.d.). 1-Benzylpiperazine. Organic Syntheses. [Link]
-
Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(7), 802-810. [Link]
-
Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [Link]
- Reddy, M. S., et al. (2003). Method for the preparation of piperazine and its derivatives.
-
ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from ResearchGate. [Link]
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from ResearchGate. [Link]
-
Singh, L. S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]
-
Hu, X., et al. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-b[2][6]enzoquinone hydrochloride. Research on Chemical Intermediates. [Link]
-
NIST. (n.d.). 1-Benzylpiperazine. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 476493-27-3|this compound|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
The Pharmacology of (1-Benzylpiperazin-2-yl)methanol Analogues: A Technical Guide for Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The (1-Benzylpiperazin-2-yl)methanol scaffold represents a compelling starting point for the design of novel central nervous system (CNS) modulators. This chiral framework, combining the well-established pharmacophoric elements of a benzylpiperazine moiety with a hydroxymethyl group, offers a unique three-dimensional architecture for probing complex receptor topographies. The piperazine ring is a common feature in a multitude of CNS-active drugs, valued for its ability to engage with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and sigma receptors.[1][2] The introduction of a stereocenter and a hydroxyl group at the 2-position of the piperazine ring provides opportunities for enhanced binding affinity, selectivity, and tailored pharmacokinetic profiles.
This in-depth technical guide provides a comprehensive overview of the pharmacology of this compound analogues, intended for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis, explore the nuanced structure-activity relationships (SAR), and detail the in vitro and in vivo pharmacological characterization of this promising class of compounds. This guide is designed to be a practical resource, offering not just a review of the current landscape but also detailed experimental protocols and conceptual frameworks to empower the rational design of next-generation therapeutics.
I. Stereoselective Synthesis: Building the Chiral Core
The therapeutic utility of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient stereoselective synthetic routes to access enantiomerically pure this compound is of paramount importance. A common and effective strategy commences with the readily available and inexpensive chiral building block, (S)-serine.[2] This approach ensures the generation of the desired stereoisomer from the outset, obviating the need for challenging chiral separations later in the synthetic sequence.
Synthetic Workflow: From Amino Acid to Chiral Scaffold
The synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol can be conceptualized as a multi-step process involving the formation of a piperazinone intermediate followed by reduction. The rationale for this approach lies in the robust and well-documented transformations involved, allowing for a scalable and reproducible synthesis.
Caption: Stereoselective synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol.
Experimental Protocol: Synthesis of (S)-(4-Benzylpiperazin-2-yl)methanol
This protocol is a representative procedure adapted from literature precedents for the synthesis of chiral (piperazin-2-yl)methanol derivatives.[1][2]
Step 1: Synthesis of the Chloroacetamide Intermediate from (S)-Serine
-
Protection: To a solution of (S)-serine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine (TEA) at 0 °C. Slowly add a suitable N-protecting group reagent (e.g., benzyl chloroformate) and allow the reaction to warm to room temperature and stir overnight.
-
Amidation: The protected amino ester is then reacted with an amine to form the corresponding amide.
-
Chlorination: The hydroxyl group of the serine-derived amide is converted to a chloride, typically using a chlorinating agent like thionyl chloride.
Step 2: Cyclization to the Piperazinedione
-
The chloroacetamide derivative from Step 1 is reacted with benzylamine in a suitable solvent such as ethanol at reflux to induce cyclization, forming the bicyclic piperazinedione.
-
The resulting diastereomers (cis and trans) can be separated by column chromatography.
Step 3: Reduction to (S)-(4-Benzylpiperazin-2-yl)methanol
-
The desired diastereomer of the piperazinedione is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and a strong reducing agent such as lithium aluminum hydride (LAH) is added portion-wise.
-
The reaction mixture is then heated to reflux for several hours until the reduction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and water.
-
The resulting slurry is filtered, and the filtrate is concentrated. The crude product is then purified by silica gel chromatography to yield (S)-(4-Benzylpiperazin-2-yl)methanol.
II. Structure-Activity Relationships (SAR): Tuning Receptor Affinity and Selectivity
The pharmacological profile of this compound analogues is exquisitely sensitive to structural modifications. A systematic exploration of the SAR is crucial for optimizing potency, selectivity, and ultimately, the therapeutic index. The primary points of modification include the N1-benzyl group, the N4-position of the piperazine ring, and the C2-methanol moiety. The primary targets for this class of compounds are often sigma (σ) receptors, with varying affinities for serotonergic and dopaminergic receptors.
Key Structural Determinants of Sigma Receptor Affinity
Research into N-substituted (piperazin-2-yl)methanol derivatives has revealed key structural features that govern affinity for σ1 and σ2 receptors.[2]
-
N4-Substitution: The nature of the substituent at the N4 position is a critical determinant of σ1 receptor affinity. The presence of an additional phenyl-containing residue, such as a p-methoxybenzyl group, has been shown to be favorable for high σ1 affinity.[2]
-
N1-Benzyl Group: While the N1-benzyl group is a common feature, modifications to its substitution pattern can fine-tune receptor interactions.
-
Stereochemistry: The stereochemistry at the C2 position of the piperazine ring can significantly impact receptor binding and functional activity.
Data Presentation: Sigma Receptor Binding Affinities of N-Substituted (S)-(Piperazin-2-yl)methanol Analogues
The following table summarizes the binding affinities (Ki) of a series of N4-substituted (S)-(piperazin-2-yl)methanol analogues for σ1 and σ2 receptors, highlighting the impact of structural modifications on receptor engagement.[2]
| Compound | N4-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 3a | Methyl | >1000 | >1000 | - |
| 3b | Benzyl | 25.3 | 128 | 5.1 |
| 3c | Phenethyl | 18.7 | 98.6 | 5.3 |
| 3d | p-Methoxybenzyl | 12.4 | 156 | 12.6 |
| 3e | 3,4-Dimethoxybenzyl | 15.8 | 133 | 8.4 |
Data adapted from Bedürftig & Wünsch (2004).[2] This data clearly demonstrates that an N-arylmethyl substituent is crucial for high-affinity sigma receptor binding in this series.
III. In Vitro Pharmacology: Characterizing Receptor Interactions and Functional Consequences
A thorough in vitro pharmacological characterization is essential to understand the mechanism of action of this compound analogues. This involves determining their binding affinities at a panel of relevant CNS receptors and assessing their functional activity as agonists, antagonists, or inverse agonists.
Workflow for In Vitro Pharmacological Profiling
A logical workflow for the in vitro characterization of novel this compound analogues involves a tiered approach, starting with broad screening and progressing to more detailed functional analysis.
Caption: Workflow for in vitro pharmacological characterization.
Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptors
This protocol provides a general framework for a competition radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Non-specific binding control: Mianserin or another high-affinity 5-HT2A ligand.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or near its Kd).
-
Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of the non-labeled competitor (e.g., mianserin).
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: cAMP Functional Assay for Gi/o-Coupled Receptors
This protocol describes a method to assess the functional activity of compounds at Gi/o-coupled receptors (such as the D2 dopamine receptor) by measuring the inhibition of forskolin-stimulated cAMP production.[3][4]
Materials:
-
A cell line stably expressing the Gi/o-coupled receptor of interest (e.g., CHO-K1/D2/Gα15).[5]
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay).
-
Forskolin.
-
Test compounds.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation: Seed the cells into white, opaque multi-well plates and incubate overnight.
-
Reagent Equilibration: On the day of the assay, replace the culture medium with the cAMP assay reagent equilibration medium and incubate at room temperature for approximately 2 hours.
-
Compound Addition: Add the test compounds at various concentrations to the appropriate wells.
-
Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a defined period (e.g., 15-20 minutes).
-
Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: For agonist activity, a decrease in the forskolin-stimulated luminescence signal indicates Gi/o activation. For antagonist activity, the ability of a compound to reverse the inhibitory effect of a known agonist is measured. Plot the response against the log of the compound concentration and fit the data to a suitable pharmacological model to determine EC50 (for agonists) or IC50 (for antagonists) values.
IV. Pharmacokinetics and Metabolism: From Bench to Bedside
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogues is critical for their translation into clinical candidates. The metabolism of the parent compound, benzylpiperazine (BZP), provides a valuable framework for predicting the metabolic fate of its derivatives.
The primary metabolic pathways for BZP involve hydroxylation of the aromatic ring and N-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4.[6][7] The major metabolites are p-hydroxy-BZP and m-hydroxy-BZP, which are subsequently conjugated with glucuronic acid or sulfate for excretion.[8] The presence of the hydroxymethyl group in this compound analogues may introduce additional sites for metabolism, such as oxidation to the corresponding carboxylic acid or direct conjugation. In vitro metabolism studies using human liver microsomes are essential to elucidate the specific metabolic pathways and identify potential drug-drug interactions.
V. In Vivo Pharmacology and Therapeutic Potential: Translating Molecular Interactions to Physiological Effects
The ultimate validation of the therapeutic potential of this compound analogues lies in their in vivo pharmacological effects. Based on their affinity for sigma receptors, these compounds hold promise for the treatment of various CNS disorders, particularly neuropathic pain.[9][10]
Sigma-1 receptor ligands have been shown to modulate a variety of neurotransmitter systems and have demonstrated efficacy in animal models of pain, depression, and anxiety.[11] Benzylpiperazine derivatives have been investigated for their antinociceptive and anti-allodynic effects in models of inflammatory and neuropathic pain.[9]
Workflow for In Vivo Evaluation
A typical in vivo evaluation workflow for a potential analgesic would involve a series of behavioral models to assess efficacy and potential side effects.
Caption: Workflow for in vivo evaluation of analgesic potential.
In vivo studies with benzylpiperazine derivatives have demonstrated dose-dependent antinociceptive and anti-allodynic effects in models such as the formalin test and chronic constriction injury (CCI) of neuropathic pain.[9] Importantly, some of these compounds have shown a favorable side effect profile, with no significant impairment of motor coordination in assays like the rotarod test.[9] These findings underscore the therapeutic potential of this scaffold for the development of novel analgesics.
VI. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of novel CNS-active agents. The inherent chirality and multiple points for diversification allow for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and therapeutic effects. The strong affinity of many analogues for sigma receptors, coupled with their demonstrated efficacy in preclinical models of neuropathic pain, highlights a clear path forward for their development as potential analgesics.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships, particularly with respect to functional activity at a broader range of CNS receptors. A deeper understanding of the metabolic fate of these hydroxylated analogues is also crucial for optimizing their pharmacokinetic profiles. By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
References
-
Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., Salerno, L., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2029–2041. [Link]
-
Cosentino, G., Dichiara, M., Ambrosio, F. A., Leotta, C. G., Costa, G., Procopio, F., ... & Amata, E. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]
-
Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., Salerno, L., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2029–2041. [Link]
-
Yarosh, D. C., Katz, E. B., & Fantegrossi, W. E. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior, 88(1), 18-27. [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]
-
Satała, G., Dziubina, A., Staroń, J., Kurczab, R., Lenda, T., Popik, P., & Bojarski, A. J. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2336–2351. [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
Staack, R. F., & Maurer, H. H. (2002). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of analytical toxicology, 26(8), 550–559. [Link]
-
Coccini, T., Amantea, D., Armanini, F., Artali, R., Becchetti, A., Boccuto, L., ... & Calissano, P. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PloS one, 8(5), e62546. [Link]
-
Antia, U., Tingle, M. D., & Russell, B. R. (2011). Metabolic interactions with piperazine-based 'party pill' drugs. Xenobiotica, 41(1), 72-84. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
ResearchGate. (n.d.). Effect of specific enzyme inhibitors on the metabolism of benzylpiperazine and trifluoromethylphenylpiperazine (both at 200 mM). ResearchGate. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA. [Link]
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299–3311. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA. [Link]
-
Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Behavioural neurology, 2017, 9427902. [Link]
-
Al-Hasani, R., Baker, J. D., & McCall, J. G. (2020). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS chemical neuroscience, 11(23), 4040–4048. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Behavioural Neurology, 2017, 9427902. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzyl-2-piperidine methanol. PrepChem.com. [Link]
-
Wang, X., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, J., ... & Si, Y. (2016). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules (Basel, Switzerland), 21(12), 1695. [Link]
-
Cobos, E. J., Entrena, J. M., Nieto, F. R., Cendán, C. M., & Del Pozo, E. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current neuropharmacology, 6(4), 344–366. [Link]
-
Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of psychopharmacology (Oxford, England), 32(6), 706–714. [Link]
-
Zhang, M., Xu, W., & Xie, Z. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(12), e1146. [Link]
-
Perregaard, J., Moltzen, E. K., Meier, E., & Sanchez, C. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of medicinal chemistry, 41(25), 5051–5060. [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Semantic Scholar. [Link]
-
OUCI. (n.d.). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. OUCI. [Link]
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses. [Link]
-
Conroy, J. L., Free, R. B., & Sibley, D. R. (2015). D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms. ACS chemical neuroscience, 6(7), 1146–1156. [Link]
-
Guo, L., & Mash, D. C. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Bioorganic & medicinal chemistry letters, 20(16), 4924–4927. [Link]
-
Di Stefano, M., Chicca, A., Giorgioni, G., Contartese, A., Pierini, M., & Bonifazi, A. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]
-
Caron, S., L'Heureux, A., & Lecomte, J. M. (1995). New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives. Bioorganic & medicinal chemistry letters, 5(1), 19-24. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 11. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel Bioactive Molecules from Piperazine Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, stands as a cornerstone of modern medicinal chemistry. Its designation as a "privileged scaffold" is empirically validated by its presence in a vast portfolio of FDA-approved drugs targeting a wide spectrum of diseases, from central nervous system (CNS) disorders to oncology and infectious diseases.[1] This guide provides a comprehensive technical framework for the discovery and development of novel bioactive molecules derived from the piperazine core. We will dissect the fundamental physicochemical and pharmacokinetic advantages of this scaffold, detail robust synthetic strategies for library creation, outline high-throughput and in-silico screening methodologies, and explore the iterative process of structure-activity relationship (SAR) optimization that transforms a preliminary "hit" into a viable drug candidate. This document is designed to equip researchers with both the theoretical underpinnings and the practical, field-proven protocols necessary to navigate the complex but rewarding path of piperazine-based drug discovery.
Part 1: The Piperazine Scaffold: A Privileged Core for Drug Discovery
The strategic incorporation of a piperazine moiety into a drug candidate is a decision rooted in its unique combination of tunable physicochemical and pharmacokinetic properties.[1] Understanding these foundational attributes is critical to harnessing its full potential.
Physicochemical Properties & Pharmacokinetic Advantages
The piperazine scaffold's utility is not accidental; it is a direct result of its inherent chemical nature. The two nitrogen atoms confer a diprotic basicity, allowing for fine-tuning of the pKa to optimize solubility and target engagement.[1] This structural feature offers a large polar surface area and both hydrogen bond donor and acceptor capabilities, which frequently lead to enhanced aqueous solubility and improved oral bioavailability.[2][3][4] Furthermore, the relative rigidity of the ring system provides a stable platform to correctly orient pharmacophoric groups for optimal interaction with biological targets, while its modifiable nature allows for the modulation of ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2][3]
Therapeutic Versatility
The piperazine nucleus is a chameleon in the world of pharmacology, found in drugs across an impressive range of therapeutic classes.[5] Its derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, antidepressant, and antipsychotic activities.[6][7][8][9] This versatility stems from the scaffold's ability to interact with multiple target classes, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][10]
| Drug Example | Therapeutic Class | Mechanism of Action (Simplified) |
| Imatinib | Anticancer (Kinase Inhibitor) | Inhibits the Bcr-Abl tyrosine kinase.[11] |
| Olanzapine | Antipsychotic | Antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] |
| Ciprofloxacin | Antibiotic | Inhibits DNA gyrase, an enzyme essential for bacterial DNA replication.[5] |
| Cetirizine | Antihistamine | Selective H1 receptor inverse agonist.[12] |
| Sildenafil | Erectile Dysfunction | Inhibits phosphodiesterase type 5 (PDE5).[12] |
| Vilazodone | Antidepressant | Serotonin reuptake inhibitor and 5-HT1A receptor partial agonist.[13] |
Part 2: Synthetic Strategies for Piperazine Library Construction
The successful exploration of the vast chemical space around the piperazine core hinges on robust and flexible synthetic methodologies. The goal is to create a diverse library of compounds that systematically probes the structure-activity landscape.
Foundational Synthetic Protocol: N-Aryl Piperazine Synthesis
A common and effective method for constructing the core N-aryl piperazine structure involves the cyclization of an aniline precursor with bis(2-chloroethyl)amine hydrochloride. This foundational reaction provides a key intermediate that can be further diversified.
Protocol: Synthesis of 1-Arylpiperazine Intermediate
-
Reaction Setup: To a solution of the desired substituted aniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add bis(2-chloroethyl)amine hydrochloride (1.1 eq).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq), to the mixture.
-
Cyclization: Heat the reaction mixture to 110°C and stir for 48 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS. The causality here is that elevated temperature is required to overcome the activation energy for the intramolecular nucleophilic substitutions that form the heterocyclic ring.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired 1-arylpiperazine.
Diversification of the Piperazine Core
With the core scaffold in hand, the next critical step is diversification, primarily at the N4 position. This is where the majority of structural variations are introduced to modulate biological activity.
-
N-Alkylation: The secondary amine of the piperazine is readily alkylated using alkyl halides or sulfonates. This is a fundamental method for introducing simple alkyl chains or more complex functional groups.[13]
-
Reductive Amination: Reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for creating a wide array of N-substituted derivatives.[13]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing N-aryl piperazines, allowing for the introduction of various substituted aryl and heteroaryl groups.[13]
-
Amide Bond Formation: Coupling the piperazine with carboxylic acids or acyl chlorides introduces an amide linkage, which can serve as a key interaction point with biological targets.
Integrated workflow of HTS and in-silico screening.
Part 4: From Hit to Lead: Structure-Activity Relationship (SAR) and Optimization
The data generated from screening is not an endpoint but the beginning of an iterative optimization cycle. The goal is to systematically modify the "hit" structure to improve potency, selectivity, and drug-like properties.
The Principles of SAR
SAR is the process of correlating specific structural features of a molecule with its biological activity. [2][4]For piperazine derivatives, SAR studies often reveal that even minor modifications can have a profound impact on activity. [6]For example, investigations into novel chalcone-dithiocarbamate hybrids showed that the nature of substituents on the piperazine unit was critical for their inhibitory activity against cancer cells. [14]Similarly, in another study, replacing a piperazine ring with a morpholine or pyrrolidine group led to a significant decrease in anticancer activity, highlighting the privileged nature of the piperazine scaffold in that specific context. [14]
Case Study: Iterative Optimization of an Anticancer Agent
Let's consider a hypothetical SAR campaign based on a hit from an antiproliferative screen against a cancer cell line. The initial hit (Compound 1) has an IC₅₀ of 5 µM.
| Compound | R Group (on N4-benzoyl) | IC₅₀ (µM) | Rationale / Insight |
| 1 (Hit) | -H | 5.0 | Initial hit provides a baseline for potency. |
| 2 | 4-Fluoro | 1.1 | Addition of a small, electron-withdrawing group in the para position improves activity. This suggests a potential hydrogen bond or favorable electronic interaction in the target's binding pocket. [14] |
| 3 | 4-Chloro | 1.5 | A larger halogen is slightly less active than fluoro, indicating a size constraint in the para position. |
| 4 | 4-Methoxy | 8.2 | A bulky, electron-donating group in the para position is detrimental, likely due to steric hindrance or unfavorable electronics. |
| 5 | 2-Fluoro | 2.5 | Moving the fluoro group to the ortho position reduces activity compared to the para-substituted analog (Compound 2), suggesting the para position is optimal for this interaction. |
This systematic approach, where one variable is changed at a time, allows the team to build a predictive model for what features enhance activity, guiding the design of the next generation of compounds.
The iterative cycle of lead optimization.
Conclusion and Future Outlook
The piperazine scaffold remains an exceptionally fertile ground for the discovery of novel bioactive molecules. Its success is a testament to a unique combination of favorable physicochemical properties and synthetic tractability. This guide has outlined an integrated, multidisciplinary approach—combining rational synthetic design, high-throughput biological screening, and powerful in-silico modeling—that is essential for efficiently navigating the path from initial concept to a validated lead compound.
Future research will continue to leverage the unique properties of this privileged scaffold. Emerging areas include the strategic design of multi-target ligands for complex diseases like cancer and neurodegenerative disorders, a concept known as polypharmacology. [1]Additionally, the incorporation of the piperazine moiety to modify natural products is a promising strategy to significantly improve the antitumor activity and pharmacokinetic profiles of these complex molecules. [14]By continuing to build upon the robust foundation of knowledge and applying these field-proven methodologies, the scientific community is well-positioned to accelerate the development of the next generation of innovative, piperazine-based therapeutics.
References
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Google AI.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
- Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries. (2025). BenchChem.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Role of piperazine scaffolds in medicinal chemistry. (2025). BenchChem.
- Asymmetric Synthesis of Biologically Active Piperazine Deriv
- In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
- Piperazine skeleton in the structural modification of n
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Europe PMC.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Bentham Science.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020).
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024).
- Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.
- (PDF) In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024).
- In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). JETIR.
- A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. (2024). Google AI.
- High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2). PMC.
- High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of (1-Benzylpiperazin-2-yl)methanol from Ethyl 1-Benzylpiperazine-2-carboxylate
<
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of (1-benzylpiperazin-2-yl)methanol, a valuable chiral building block in medicinal chemistry, through the reduction of its corresponding ethyl ester, ethyl 1-benzylpiperazine-2-carboxylate. The protocol details a robust and efficient method utilizing lithium aluminum hydride (LAH) as the reducing agent. This application note offers in-depth technical insights, including mechanistic considerations, a comparative analysis of reducing agents, a detailed step-by-step experimental protocol, and critical safety information for handling pyrophoric reagents. The aim is to equip researchers with the necessary knowledge to perform this synthesis safely and effectively, yielding a high-purity product.
Introduction: The Significance of Chiral Piperazinyl Methanols
Chiral piperazine derivatives are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents targeting diverse biological pathways. The presence of a stereocenter, particularly at the C-2 position of the piperazine ring, often imparts specific conformational constraints that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. This compound, specifically, serves as a versatile intermediate for the synthesis of more complex molecules, including ligands for sigma receptors and other CNS targets.[1][2] The benzyl protecting group on the N-1 nitrogen provides stability during synthesis and can be readily removed under various conditions to allow for further functionalization.
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. This guide focuses on a reliable and scalable method for this conversion, addressing both the practical execution and the underlying chemical principles.
Chemical Theory & Mechanistic Insight
The conversion of ethyl 1-benzylpiperazine-2-carboxylate to this compound is a classic example of an ester reduction. This transformation is typically achieved using a powerful hydride-based reducing agent, such as lithium aluminum hydride (LiAlH₄).
The Role of Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide variety of functional groups, including esters, carboxylic acids, amides, and nitriles.[3] Its high reactivity stems from the polarized Al-H bonds, which deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester.
The generally accepted mechanism for the LAH reduction of an ester proceeds in two main stages:
-
Initial Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion from the [AlH₄]⁻ complex onto the carbonyl carbon of the ester. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral intermediate.
-
Elimination and Second Hydride Attack: The tetrahedral intermediate is unstable and collapses, eliminating the ethoxide (⁻OEt) leaving group to form an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding an alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched by the careful addition of water, followed by a basic solution (e.g., NaOH) to neutralize the excess LAH and hydrolyze the aluminum alkoxide salts, liberating the final primary alcohol product, this compound.[4]
Caption: Mechanism of LAH reduction of an ester.
Experimental Protocol
This protocol is adapted from established literature procedures and is designed for the safe and efficient synthesis of this compound.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity/Concentration |
| Ethyl 1-benzylpiperazine-2-carboxylate | 248.32 | 5.00 g | 20.1 | >98% |
| Lithium Aluminum Hydride (LAH) | 37.95 | 1.53 g | 40.2 | 95% powder |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Dri-Solv grade |
| Deionized Water | 18.02 | ~10 mL | - | - |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | ~1.5 mL | - | 1 M aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Granular |
| Dichloromethane (DCM) | 84.93 | As needed | - | ACS grade |
| Methanol (MeOH) | 32.04 | As needed | - | ACS grade |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen or Argon gas inlet
-
Septa
-
Cannula or syringe for liquid transfer
-
Ice-water bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
Reaction Setup and Procedure
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum. Flame-dry the glassware under a stream of nitrogen or dry it in an oven overnight and assemble it hot. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Dissolution: In the reaction flask, dissolve ethyl 1-benzylpiperazine-2-carboxylate (5.00 g, 20.1 mmol) in anhydrous tetrahydrofuran (100 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
LAH Addition: While maintaining the temperature at 0°C, carefully and slowly add lithium aluminum hydride (1.53 g, 40.2 mmol) in small portions over 15-20 minutes. Caution: LAH reacts violently with water and can ignite in moist air. Ensure all equipment is dry and the reaction is under an inert atmosphere.[6] The addition is exothermic, so maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the gray suspension for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching (Fieser's Method): After 2 hours, cool the reaction mixture back down to 0°C with an ice-water bath. Quench the reaction by the sequential and dropwise addition of:
-
1.5 mL of deionized water
-
1.5 mL of 1 M aqueous NaOH
-
4.5 mL of deionized water Caution: The quenching process is highly exothermic and generates hydrogen gas. Add the reagents very slowly and ensure adequate ventilation in a fume hood.[7] A white, granular precipitate of aluminum salts should form, which is easily filterable.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous sodium sulfate (~10 g) to the mixture to ensure all water is absorbed.
-
Filtration: Filter the slurry through a pad of Celite or a fritted glass funnel. Wash the filter cake thoroughly with additional THF (3 x 20 mL) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH).
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a white solid or a pale oil. A typical yield is around 70-80%.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR Spectroscopy: To confirm the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the absence of the ester carbonyl (peak around 1735 cm⁻¹).
Safety and Handling Precautions
Lithium Aluminum Hydride (LAH) is an extremely reactive and dangerous chemical. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and chemical-resistant gloves (nitrile gloves are a minimum).[8][9]
-
Inert Atmosphere: LAH reacts violently with water, releasing flammable hydrogen gas. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).[7]
-
Solvents: Use only anhydrous solvents. Ethereal solvents like THF can form explosive peroxides and should be tested before use.
-
Quenching: The quenching procedure is highly exothermic and produces hydrogen gas. It must be performed slowly, at 0°C, and in a well-ventilated fume hood.
-
Spills: In case of a spill, do NOT use water or a carbon dioxide extinguisher. Smother the spill with dry sand or a Class D fire extinguisher.[6]
-
Disposal: Unused LAH and the aluminum salts generated during workup must be disposed of as hazardous waste according to institutional guidelines.
Conclusion
The reduction of ethyl 1-benzylpiperazine-2-carboxylate to this compound using lithium aluminum hydride is a highly effective and reliable synthetic method. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely produce this valuable chiral intermediate for applications in drug discovery and development. The key to success lies in the meticulous exclusion of moisture and the careful control of the reaction and quenching steps.
References
-
Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]
-
Reactions, M. O. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. westliberty.edu [westliberty.edu]
- 9. pubs.acs.org [pubs.acs.org]
Chiral Synthesis of (S)-(Piperazin-2-yl)methanol from L-Serine: An Application and Protocol Guide
Introduction: The Significance of Chiral Piperazines in Drug Discovery
The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, found in a multitude of FDA-approved drugs.[1] Its ability to engage in various biological interactions, coupled with favorable pharmacokinetic properties, makes it a privileged scaffold in drug design. When substituted at the carbon backbone, particularly with the introduction of a chiral center, the chemical space and potential for stereospecific interactions with biological targets expand significantly. (S)-(Piperazin-2-yl)methanol, a chiral derivative, represents a valuable building block for the synthesis of complex molecules with potential therapeutic applications, including as sigma-receptor ligands.[2] This guide provides a detailed protocol for the chiral synthesis of (S)-(piperazin-2-yl)methanol, leveraging the readily available and inexpensive chiral pool starting material, L-serine. The presented methodology emphasizes a robust and scalable route, offering insights into the critical steps of protection, cyclization, and reduction.
Synthetic Strategy Overview: A Multi-step Approach from a Natural Amino Acid
The synthesis of (S)-(piperazin-2-yl)methanol from L-serine is a multi-step process that capitalizes on the inherent stereochemistry of the starting material to achieve the desired enantiomerically pure product. The overall strategy involves the following key transformations:
-
Orthogonal Protection of L-Serine: The amino and carboxyl groups of L-serine are first protected to prevent unwanted side reactions in subsequent steps. The choice of protecting groups is crucial for ensuring compatibility with downstream reaction conditions and for facilitating selective deprotection.
-
Formation of a Key Intermediate: The protected L-serine is converted into a reactive intermediate that is primed for cyclization. A common and effective strategy involves the formation of an N-(chloroacetyl)serine derivative.
-
Intramolecular Cyclization to a Piperazinone: The key intermediate undergoes intramolecular cyclization to form a chiral piperazin-2-one ring system. This step establishes the core heterocyclic structure.
-
Reduction of the Piperazinone: The lactam functionality of the piperazinone ring is reduced to the corresponding amine, yielding the piperazine core.
-
Deprotection: Finally, the protecting groups are removed to afford the target molecule, (S)-(piperazin-2-yl)methanol.
This synthetic pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow from L-serine.
Detailed Protocols and Experimental Procedures
This section provides a step-by-step guide for each stage of the synthesis, including reagent quantities, reaction conditions, and purification methods.
Part 1: Synthesis of N-Boc-L-Serine Methyl Ester
The initial step involves the protection of the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid to a methyl ester. The Boc group is a widely used protecting group in peptide synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[3]
Reaction Scheme:
L-Serine → N-Boc-L-Serine → N-Boc-L-Serine Methyl Ester
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Serine | 105.09 | 10.5 g | 0.10 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24.0 g | 0.11 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 16.8 g | 0.20 |
| Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.2 g | 0.11 |
| Methyl Iodide (MeI) | 141.94 | 7.5 mL (17.1 g) | 0.12 |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Protocol:
-
N-Boc Protection:
-
Dissolve L-serine in a mixture of dioxane and a solution of sodium bicarbonate in water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Acidify the aqueous solution to pH 2-3 with a 1 M solution of potassium bisulfate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-Boc-L-serine as a white foam, which can be used in the next step without further purification.[3]
-
-
Methyl Esterification:
-
Dissolve the crude N-Boc-L-serine in anhydrous dimethylformamide (DMF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath and add potassium carbonate.
-
Add methyl iodide dropwise to the suspension. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove inorganic salts.
-
Partition the filtrate between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-serine methyl ester as a pale oil.[3][4]
-
Part 2: Synthesis of (S)-3-(Hydroxymethyl)piperazin-2-one
This part of the synthesis involves the conversion of the protected serine derivative into a key chloroacetamide intermediate, followed by an intramolecular cyclization to form the piperazinone ring.
Reaction Scheme:
N-Boc-L-Serine Methyl Ester → N-(2-aminoethyl)-L-serinamide → N-(2-aminoethyl)-N'-(chloroacetyl)-L-serinamide → (S)-3-(Hydroxymethyl)piperazin-2-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| N-Boc-L-Serine Methyl Ester | 219.26 |
| Ethylenediamine | 60.10 |
| Chloroacetyl chloride | 112.94 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 24.00 |
| Triethylamine (TEA) | 101.19 |
| Dichloromethane (DCM) | - |
| Tetrahydrofuran (THF), anhydrous | - |
Protocol:
-
Amidation with Ethylenediamine:
-
In a sealed tube, dissolve N-Boc-L-serine methyl ester in an excess of ethylenediamine.
-
Heat the mixture at 60-70 °C for 12-16 hours.
-
After cooling to room temperature, remove the excess ethylenediamine under reduced pressure to obtain the crude N-(2-aminoethyl)-L-serinamide.
-
-
N-Chloroacetylation:
-
Dissolve the crude serinamide in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (TEA) to the solution.
-
Slowly add chloroacetyl chloride dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-N'-(chloroacetyl)-L-serinamide.
-
-
Intramolecular Cyclization:
-
Dissolve the crude chloroacetamide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-3-(hydroxymethyl)piperazin-2-one.
-
Part 3: Reduction of (S)-3-(Hydroxymethyl)piperazin-2-one and Deprotection
The final steps involve the reduction of the piperazinone to the corresponding piperazine and the removal of the Boc protecting group to yield the final product. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines.[5][6]
Reaction Scheme:
(S)-3-(Hydroxymethyl)piperazin-2-one → (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate → (S)-(Piperazin-2-yl)methanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| (S)-3-(Hydroxymethyl)piperazin-2-one | 130.14 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 |
| Tetrahydrofuran (THF), anhydrous | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 |
| Trifluoroacetic Acid (TFA) | 114.02 |
| Dichloromethane (DCM) | - |
| Sodium Sulfate, anhydrous | - |
| Sodium Hydroxide solution (e.g., 1 M) | - |
| Water | - |
Protocol:
-
Reduction with LiAlH₄:
-
Under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF in a round-bottom flask equipped with a reflux condenser. Caution: LiAlH₄ is highly reactive and pyrophoric.
-
Add a solution of (S)-3-(hydroxymethyl)piperazin-2-one in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-(piperazin-2-yl)methanol.
-
-
N-Boc Protection of the Piperazine:
-
Dissolve the crude (S)-(piperazin-2-yl)methanol in a mixture of dichloromethane and water.
-
Add sodium bicarbonate to the solution.
-
Add di-tert-butyl dicarbonate and stir the mixture at room temperature overnight.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc protected piperazine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir the solution at room temperature for 1-2 hours.[7]
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a 1 M sodium hydroxide solution to pH > 10.
-
Extract the final product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-(piperazin-2-yl)methanol.
-
Data Summary and Characterization
The successful synthesis of (S)-(piperazin-2-yl)methanol and its intermediates should be confirmed by standard analytical techniques.
| Compound | Expected Appearance | Spectroscopic Data (Typical) |
| N-Boc-L-Serine Methyl Ester | Pale oil | ¹H NMR and ¹³C NMR consistent with structure.[3] |
| (S)-3-(Hydroxymethyl)piperazin-2-one | White solid | ¹H NMR, ¹³C NMR, and Mass Spectrometry confirming the structure and mass. |
| (S)-(Piperazin-2-yl)methanol | White to off-white solid | ¹H NMR, ¹³C NMR, and Mass Spectrometry confirming the structure and mass. Chiral HPLC to determine enantiomeric purity. |
Troubleshooting and Expert Insights
-
Incomplete Protection/Esterification: Ensure anhydrous conditions for the esterification step. If the reaction stalls, consider adding more methyl iodide and extending the reaction time.
-
Low Cyclization Yield: The intramolecular cyclization is a critical step. Ensure the use of a strong, non-nucleophilic base like sodium hydride and strictly anhydrous conditions. The reaction can be sensitive to steric hindrance.
-
Over-reduction or Side Reactions with LiAlH₄: The reduction with LiAlH₄ is highly exothermic. Slow and controlled addition of the piperazinone solution to the LiAlH₄ suspension is crucial. A proper quenching procedure (Fieser workup) is essential for safety and to facilitate product isolation.
-
Difficult Deprotection: If TFA deprotection is sluggish, gentle warming or using a stronger acidic condition (e.g., HCl in dioxane) can be considered. However, this may risk side reactions.[7]
Conclusion and Future Perspectives
The protocol detailed in this application note provides a reliable and well-documented pathway for the chiral synthesis of (S)-(piperazin-2-yl)methanol from the readily available starting material, L-serine. The strategic use of protecting groups and a robust cyclization-reduction sequence ensures the retention of stereochemical integrity, yielding the desired enantiomerically pure product. This versatile building block can be further functionalized at the nitrogen atoms or the hydroxyl group, opening avenues for the development of novel and potent therapeutic agents. The principles and techniques outlined herein are applicable to the synthesis of a broader range of chiral piperazine derivatives, highlighting the importance of leveraging the chiral pool for efficient and stereoselective synthesis in drug discovery and development.
References
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]
-
Organic Syntheses Procedure. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 70, 1. [Link]
- Benchchem. (n.d.). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.
- Benchchem. (n.d.). Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis.
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of Boc-D-serine Methyl Ester.
-
Zhou, Y., et al. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 20(5), 1333-1337. [Link]
- Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Masterson, D. S., & Moeller, K. D. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. The Journal of Organic Chemistry, 72(22), 8591–8592. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
-
De Kimpe, N., et al. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599. [Link]
-
Asymmetric Synthesis of Chiral Piperazines. (2007). Synfacts, 2007(12), 1285. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]
-
Nagase, H., et al. (2021). Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. Bioorganic & Medicinal Chemistry Letters, 40, 127961. [Link]
-
van der Veken, P., et al. (2005). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 3(11), 2255–2260. [Link]
-
Ghorai, M. K., et al. (2012). Regioselective Ring-Opening of Amino Acid-Derived Chiral Aziridines: an Easy Access to cis-2,5-Disubstituted Chiral Piperazines. The Journal of Organic Chemistry, 77(17), 7359–7371. [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(15), 5693. [Link]
Sources
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Lithium Aluminum Hydride Reduction in (1-Benzylpiperazin-2-yl)methanol Synthesis
<
Abstract
This document provides a comprehensive technical guide for the synthesis of (1-Benzylpiperazin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The core of this protocol is the efficient reduction of a suitable carboxylic acid ester precursor, namely ethyl 1-benzylpiperazine-2-carboxylate, using lithium aluminum hydride (LiAlH₄ or LAH). This application note details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations for handling LAH, and mechanistic insights into the reduction process. The information presented is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction: Significance of this compound
This compound[1][2][3] and its derivatives are important intermediates in the synthesis of a wide range of pharmacologically active compounds. The piperazine scaffold is a common feature in many approved drugs, and the benzyl group serves as a useful protecting group that can be readily removed via hydrogenolysis.[4] The primary alcohol functionality of the target molecule allows for further synthetic modifications, making it a versatile starting material for the development of novel therapeutics.
The synthesis of this compound is often achieved through the reduction of a corresponding carboxylic acid or its ester derivative. Lithium aluminum hydride is a potent and highly effective reducing agent for this transformation, capable of cleanly converting esters and amides to their corresponding alcohols and amines, respectively.[5][6]
The Role of Lithium Aluminum Hydride (LAH) in Ester Reduction
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent widely used in organic synthesis.[7][8] Its utility stems from its ability to reduce a variety of polar functional groups, including esters, carboxylic acids, amides, and nitriles.[6][7] In the context of synthesizing this compound from ethyl 1-benzylpiperazine-2-carboxylate, LAH serves to reduce the ester functionality to a primary alcohol.
Causality Behind Experimental Choices:
The choice of LAH over other reducing agents like sodium borohydride (NaBH₄) is critical. NaBH₄ is generally not reactive enough to reduce esters efficiently.[9] The high reactivity of LAH is attributed to the polarized Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether, as LAH reacts violently with protic solvents such as water and alcohols.[10][11]
Safety First: Handling Lithium Aluminum Hydride
WARNING: Lithium aluminum hydride is a highly reactive and hazardous substance. Strict adherence to safety protocols is mandatory.
-
Violent Reactivity: LAH reacts violently with water, moist air, and protic solvents, releasing flammable hydrogen gas which can ignite.[8][12] This reaction is highly exothermic.[7]
-
Corrosive: It is highly corrosive to the skin, eyes, and mucous membranes.[12][13]
-
Fire Hazard: LAH is a combustible solid and can ignite from friction, static discharge, or in the presence of moisture.[8][12] NEVER use water, carbon dioxide, or standard ABC fire extinguishers on an LAH fire.[12][14] Use a Class D fire extinguisher, dry sand, or sodium chloride powder.[12][14]
Mandatory Personal Protective Equipment (PPE):
-
Flame-retardant lab coat[10]
-
Chemical safety goggles and a face shield
-
Impervious gloves (inspect before use)
Handling Procedures:
-
All manipulations must be performed in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[7][12]
-
Avoid the formation of LAH dust.[12]
-
Use plastic or ceramic spatulas for transferring LAH to prevent ignition from friction with metal spatulas.[10]
-
Ensure all glassware is flame-dried and cooled under an inert atmosphere before use.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the LAH reduction of esters.[15]
4.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 1-benzylpiperazine-2-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | 5.00 g (20.1 mmol) |
| Lithium Aluminum Hydride (1.0 M in THF) | LiAlH₄ | 37.95 | 40.2 mL (40.2 mmol) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~150 mL |
| Deionized Water | H₂O | 18.02 | As needed |
| 15% (w/v) Sodium Hydroxide Solution | NaOH | 40.00 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
| Celite® | - | - | As needed |
4.2. Reaction Setup
Caption: Reaction setup for LAH reduction.
4.3. Step-by-Step Procedure
-
Preparation: Under a nitrogen atmosphere, add ethyl 1-benzylpiperazine-2-carboxylate (5.00 g, 20.1 mmol) and anhydrous THF (100 mL) to the flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the resulting solution to 0 °C using an ice/water bath.
-
LAH Addition: Slowly add the 1.0 M solution of lithium aluminum hydride in THF (40.2 mL, 40.2 mmol) to the stirred solution of the ester via the addition funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Method): This is a highly exothermic process and must be performed with extreme caution.[7]
-
Work-up:
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes. A granular white precipitate of aluminum salts should form.[7]
-
Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is removed.[16]
-
Filter the mixture through a pad of Celite® to remove the inorganic solids.[7]
-
Wash the filter cake thoroughly with additional THF (2 x 25 mL).
-
-
Isolation and Purification:
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography (eluent: dichloromethane/methanol, 10/1) to afford the product as a white solid.[15]
-
Mechanistic Insights
The reduction of an ester to a primary alcohol by LAH proceeds through a two-step mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.
Caption: Mechanism of ester reduction by LiAlH₄.
Mechanism Explained:
-
Nucleophilic Acyl Substitution: A hydride ion from LAH attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[17]
-
Elimination: This intermediate is unstable and collapses, reforming the carbonyl group and eliminating the ethoxide (EtO⁻) as a leaving group, which results in the formation of an aldehyde intermediate.[17][18]
-
Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride from LAH.[18] This nucleophilic addition to the aldehyde carbonyl forms an alkoxide intermediate.
-
Protonation: During the aqueous workup, the alkoxide is protonated to yield the final primary alcohol product, this compound.[17][19]
Conclusion
The reduction of ethyl 1-benzylpiperazine-2-carboxylate using lithium aluminum hydride is a robust and efficient method for the synthesis of this compound. While LAH is a highly effective reagent for this transformation, its hazardous nature necessitates meticulous planning and strict adherence to safety protocols. By following the detailed procedures and understanding the underlying chemical principles outlined in this guide, researchers can safely and successfully perform this synthesis, obtaining a key intermediate for further exploration in drug discovery and development.
References
- Benchchem. Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
- NOAA. LITHIUM ALUMINUM HYDRIDE - CAMEO Chemicals.
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.
- BYJU'S. Lithium aluminium hydride.
- Master Organic Chemistry. Reduction of Amides to Amines.
- Chem.libretexts.org. Ester to Alcohol - Common Conditions.
- University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines.
- ChemicalBook. This compound synthesis.
- ChemicalBook. This compound.
- Ivy Fine Chemicals. This compound [CAS: 476493-27-3].
- BLD Pharm. This compound.
- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
- JoVE. Video: Esters to Alcohols: Hydride Reductions.
- University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction.
- OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- Sigma-Aldrich.
- Organic Syntheses. 1-benzylpiperazine.
- Chemistry LibreTexts. Esters can be reduced to 1° alcohols using .
- University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
- Chemistry LibreTexts. Conversion of carboxylic acids to alcohols using LiAlH4.
Sources
- 1. 476493-27-3|this compound|BLD Pharm [bldpharm.com]
- 2. ivychem.com [ivychem.com]
- 3. This compound | 476493-27-3 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. byjus.com [byjus.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 14. nj.gov [nj.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. Workup [chem.rochester.edu]
- 17. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 18. orgosolver.com [orgosolver.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Asymmetric Synthesis Using Chiral Piperazine Derivatives as Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of Chirality and the Rise of Piperazine Ligands
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of function. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, stands as a cornerstone of these fields. The biological activity of a drug, the properties of a polymer, or the efficacy of an agrochemical can be profoundly dependent on its three-dimensional structure. The use of chiral ligands in transition metal catalysis and organocatalysis has emerged as one of the most powerful strategies for achieving high levels of enantioselectivity.
Among the myriad of chiral ligands developed, those incorporating a piperazine scaffold have garnered significant attention. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational constraint. When substituted with chiral moieties, these derivatives can create a well-defined chiral environment around a metal center or act as potent organocatalysts, effectively dictating the stereochemical outcome of a reaction. Their prevalence in blockbuster drugs underscores the biocompatibility and favorable pharmacokinetic properties of the piperazine core, making ligands derived from this scaffold particularly attractive for pharmaceutical development.[1][2]
This guide provides an in-depth exploration of the application of chiral piperazine derivatives in asymmetric synthesis. We will delve into the design principles of these ligands, provide detailed, field-proven protocols for key transformations, and offer insights into the mechanistic underpinnings that govern their stereochemical control.
Ligand Design and Synthesis: Crafting the Chiral Environment
The efficacy of a chiral piperazine ligand is intrinsically linked to its structure. The strategic placement of substituents on the piperazine ring allows for the fine-tuning of steric and electronic properties, which in turn dictates the ligand's performance in a given asymmetric transformation.
C2-Symmetric Piperazine Ligands
A significant and highly successful class of chiral piperazine ligands possesses C2 symmetry. This design principle reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.[3][4] A common and effective strategy for the synthesis of C2-symmetric piperazines starts from readily available chiral pool materials, such as amino acids. For instance, L-proline can be converted into C2-symmetric piperazines through a multi-step sequence involving dimerization and reduction.[3][4]
Workflow for the Synthesis of a C2-Symmetric Piperazine Ligand from L-proline
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
HPLC and LC-MS analysis methods for piperazine compounds
An In-Depth Guide to the HPLC and LC-MS Analysis of Piperazine Compounds
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Piperazine Compounds
Piperazine and its derivatives represent a cornerstone scaffold in modern pharmaceuticals, integral to a wide array of therapeutic agents including anthelmintics, antipsychotics, and antihistamines.[1][2][3] The six-membered ring with its two opposing nitrogen atoms imparts unique physicochemical properties that, while beneficial for pharmacological activity, present distinct challenges for analytical chemists.[1] The successful development, quality control, and pharmacokinetic assessment of these drugs hinge on robust, accurate, and sensitive analytical methods.
This guide provides a comprehensive exploration of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of piperazine compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to develop and troubleshoot their own methods with confidence.
Core Analytical Challenges & Strategic Solutions
The primary analytical hurdles for piperazine compounds are their high polarity and the absence of a strong native chromophore in the core structure.[3][4] These characteristics lead to two main problems:
-
Poor Retention in Reversed-Phase HPLC: Highly polar compounds are often poorly retained on traditional C18 columns, eluting in or near the solvent front, which compromises resolution and quantification.[4][5]
-
Low Sensitivity with UV-Vis Detection: Without a chromophore, achieving low limits of detection (LOD) using standard UV detectors is difficult, if not impossible.[3][6][7]
To overcome these challenges, several strategic approaches have been developed, which form the basis of modern analytical protocols.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
}
Caption: Decision workflow for selecting an analytical strategy.
HPLC-Based Analysis: Methods and Protocols
Strategy 1: Pre-Column Derivatization for Enhanced Detection
For laboratories relying on HPLC with UV or Fluorescence (FLD) detectors, derivatization is the most effective strategy. This involves a chemical reaction to attach a molecule with a strong chromophore or fluorophore to the piperazine analyte.
Causality: The secondary amine groups on the piperazine ring are nucleophilic and readily react with specific reagents. This covalent modification fundamentally changes the molecule's optical properties, dramatically increasing its molar absorptivity and enabling sensitive detection.[3][7]
Common Derivatizing Agents:
-
4-chloro-7-nitrobenzofuran (NBD-Cl): Reacts with piperazine to form a stable, highly UV-active product, making it a popular choice for trace analysis.[3][7][8]
-
Dansyl Chloride (DNS-Cl): Another widely used reagent that creates a fluorescent derivative, allowing for even greater sensitivity with an FLD detector.[9][10]
Protocol 1: HPLC-UV Analysis via NBD-Cl Derivatization
This protocol provides a robust method for quantifying piperazine as a trace impurity in an Active Pharmaceutical Ingredient (API).
1. Reagent and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Piperazine Stock (1000 ppm): Accurately weigh and dissolve 100 mg of piperazine in 100 mL of diluent.
-
NBD-Cl Solution: Prepare a solution of 4-chloro-7-nitrobenzofuran in acetonitrile.
-
Working Standard: Prepare a working standard solution of the API spiked with piperazine at the desired concentration level (e.g., 30-350 ppm).[7]
2. Derivatization Procedure: a. To 1 mL of the working standard solution, add an excess of the NBD-Cl solution. b. Add a small amount of a weak base (e.g., sodium bicarbonate solution) to facilitate the reaction. c. Heat the mixture in a sealed vial at approximately 60°C for 30 minutes.[3] d. Cool the solution to room temperature. e. Dilute with the mobile phase as needed before injection.
3. Chromatographic Conditions:
-
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: A chiral stationary phase like Chiralpak IC (250 x 4.6 mm, 5 µm) has proven effective for separating the derivative from the API.[7]
-
Mobile Phase: Acetonitrile, Methanol, and Diethylamine (90:10:0.1 v/v/v).[7] The addition of a small amount of an amine like DEA is crucial for improving the peak shape of basic compounds on silica-based columns.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[7]
-
Detection Wavelength: Monitor at the absorbance maximum of the NBD-piperazine derivative.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Identify the derivative peak based on its retention time relative to a derivatized piperazine standard.
-
Generate a calibration curve using a series of derivatized standards of known concentrations to quantify the piperazine content in the sample. Method validation should demonstrate linearity, accuracy (recovery often between 104-108%), and precision.[7]
Strategy 2: Advanced Chromatography for Underivatized Compounds
When derivatization is undesirable, alternative chromatographic modes can provide the necessary retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds.[11][12]
-
Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, cyano, or zwitterionic phases) is used with a highly organic mobile phase (typically >60% acetonitrile) containing a small amount of aqueous buffer.[12][13] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like piperazine, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[14]
-
Application: A novel HILIC method was developed using a cyanopropyl (CN) stationary phase for piperazine determination, demonstrating excellent peak shape and resolution.[13]
-
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics (e.g., Primesep columns) can effectively retain basic hydrophilic compounds like piperazine without the need for ion-pairing reagents.[4]
-
Detection: Since piperazine is not UV active, these methods must be paired with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[4]
Strategy 3: Chiral Separation of Enantiomers
For chiral piperazine derivatives, separating the enantiomers is critical as they can have different pharmacological and toxicological profiles.[6]
-
Mechanism: Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose.[15][16] It utilizes a Chiral Stationary Phase (CSP) that creates a diastereomeric interaction with the enantiomers, causing them to travel through the column at different speeds and thus be separated.
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® series), are highly effective for a wide range of chiral compounds, including piperazine derivatives.[6]
LC-MS Based Analysis: The Gold Standard
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for piperazine analysis, offering unparalleled sensitivity and selectivity, often without the need for derivatization.[17][18]
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
}
Caption: General workflow for LC-MS/MS bioanalytical analysis.
Ionization and Mass Analysis
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode (ESI+) is ideal for piperazine compounds. The basic nitrogen atoms are easily protonated in the acidic mobile phases typically used, forming positively charged ions [M+H]+ that can be readily detected by the mass spectrometer.[19]
-
Tandem Mass Spectrometry (MS/MS): For maximum selectivity, especially in complex biological matrices like plasma, tandem MS is employed.[20][21]
-
Mechanism: In an MS/MS experiment (e.g., on a triple quadrupole instrument), the first quadrupole (Q1) selects the protonated molecule of the target analyte (the precursor ion). This ion is then passed to the collision cell (q2), where it is fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragments (product ions) are then filtered by the third quadrupole (Q3) and sent to the detector.[22]
-
MRM for Quantification: This process, known as Multiple Reaction Monitoring (MRM), is incredibly specific. The instrument only records a signal when a specific precursor ion fragments to produce a specific product ion. This allows for the accurate quantification of the analyte even in the presence of many other co-eluting compounds.[20][23]
-
Protocol 2: LC-MS/MS Quantification of a Piperazine Derivative in Plasma
This protocol is representative of a method for a pharmacokinetic study.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (a stable isotope-labeled analog is preferred).[21] b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Typical Setting | Rationale |
| LC System | UPLC/HPLC System | Provides the necessary separation prior to MS detection. |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for reversed-phase separation of small molecules.[21] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes ionization (protonation) for ESI+ mode.[9][20] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution in reversed-phase gradient.[21] |
| Gradient | Optimized for analyte retention and separation from matrix components (e.g., 5% to 95% B over 3-5 minutes). | A gradient allows for the elution of compounds with varying polarities and helps to clean the column between injections. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS.[21] |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Piperazine's basic nitrogens are readily protonated. |
| MRM Transitions | Analyte: 87.1 -> 44.1; Internal Standard: [Specific to IS] | These precursor -> product ion transitions are highly specific to the analyte, ensuring accurate quantification.[24] |
| Collision Energy | Optimized for each transition | The voltage applied in the collision cell is tuned to maximize the signal of the desired product ion. |
3. Method Validation:
-
A full validation according to regulatory guidelines should be performed.[25][26] This includes assessing linearity, accuracy, precision (intra- and inter-day), limit of quantification (LOQ), and matrix effects.[27]
-
Typical Performance: For trace analysis, methods can achieve LOQs in the low µg/kg or ng/mL range with excellent linearity (R² > 0.99) and precision (RSD < 15%).[9][20][21]
Summary Data Table
The following table summarizes typical parameters for the analysis of piperazine and its derivatives.
| Analytical Method | Column Type | Mobile Phase Components | Detection | Typical LOQ | Key Advantage |
| HPLC-UV (Derivatized) | Chiralpak IC / C18 | Acetonitrile, Methanol, Amine Modifier | UV/PDA | ~30 ppm[7] | Utilizes standard HPLC equipment. |
| HILIC | Cyanopropyl (CN) | Acetonitrile, Aqueous Buffer (e.g., Ammonium Formate) | ELSD, CAD, MS | N/A (Detector Dependent) | Excellent retention for polar, underivatized compounds.[13] |
| Chiral HPLC | Polysaccharide-based CSP | Hexane/Ethanol or other specialized mixtures | UV/PDA | N/A (Analyte Dependent) | Resolves enantiomers.[6] |
| LC-MS/MS | C18 / HSS T3 | Water/Acetonitrile with Formic Acid | Tandem MS (MRM Mode) | 1.0 µg/kg or 1.0 ng/mL[20][21] | Unmatched sensitivity and selectivity. |
Conclusion
The analysis of piperazine compounds, while challenging due to their inherent physicochemical properties, can be successfully and robustly achieved through a variety of well-established HPLC and LC-MS techniques. The choice of method is dictated by the analytical objective and available instrumentation. For purity and trace impurity analysis without access to mass spectrometry, derivatization followed by HPLC-UV remains a viable and validated strategy. For separating highly polar underivatized forms, HILIC provides an elegant solution. However, for bioanalysis, trace quantification in complex matrices, and definitive identification, LC-MS/MS stands as the unequivocal gold standard, providing the sensitivity, specificity, and confidence required in modern drug development and research.
References
- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Saeed Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Saeed Al-Neaimy, U. I., et al. (2022). A Review on Analytical Methods for Piperazine Determination.
- (n.d.). A Review on Analytical Methods for Piperazine Determination.
- (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Kaltia, S., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
- Gajewska, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- Peters, F. T., et al. (n.d.). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets. gtfch.org.
- Zhang, Y., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and LC-MS.
- De Nino, A., et al. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- (n.d.). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization.
- Dodbiba, E., et al. (n.d.). N-(4-aminophenyl)
- Zuba, D. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Antia, U., et al. (2010). Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma. Semantic Scholar.
- (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Kalíková, K., et al. (2022). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis.
- BenchChem. (n.d.). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Huang, Y., et al. (2025). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. Journal of Pharmaceutical and Biomedical Analysis.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Ali, I., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.
- (n.d.). The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals.
- Abdel-Gawad, F. M., et al. (n.d.).
- Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Zuba, D., & Byrska, B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules.
- (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afiniseg Group.
- BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
- Abdel-Gawad, F. M. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis.
- Dejaegher, B., & Vander Heyden, Y. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe.
- Gadzała-Kopciuch, R., et al. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- de Cássia dos Santos Pires, R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals.
- Wang, J., et al. (2015).
- Chen, X., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
- Babu, C. V. R., et al. (2014).
- (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- Tůmová, J., & Sýkora, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scienceasia.org [scienceasia.org]
- 21. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 26. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of (1-Benzylpiperazin-2-yl)methanol in Drug Discovery Libraries
Introduction: The Piperazine Scaffold and the Advantage of the N-Benzyl Moiety
The piperazine ring, a six-membered heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its prevalence in FDA-approved drugs is a testament to its unique ability to impart favorable physicochemical and pharmacokinetic properties. The two nitrogen atoms provide tunable basicity, act as hydrogen bond acceptors/donors, and enhance aqueous solubility—all critical for effective drug design.[1][3] The piperazine core offers conformational flexibility and multiple points for chemical modification, allowing for the precise spatial orientation of pharmacophoric groups.[3][4]
This guide focuses on a particularly versatile derivative: (1-Benzylpiperazin-2-yl)methanol . The strategic inclusion of the N-benzyl group offers distinct advantages. It provides a degree of lipophilicity, can engage in crucial cation-π and π-π interactions with biological targets, and its presence can influence the metabolic stability of the entire molecule.[5] Furthermore, the benzyl group can serve as a stable anchor or be readily removed via hydrogenolysis, providing a divergent point for library synthesis. The adjacent hydroxymethyl group, coupled with the secondary amine at the N4 position, presents two orthogonal handles for derivatization, making this scaffold an exceptional starting point for the construction of diverse and three-dimensionally complex compound libraries.
This document provides a comprehensive overview of the synthesis, characterization, and strategic derivatization of this compound for researchers engaged in drug discovery.
Synthesis of the this compound Scaffold
The synthesis of this key building block can be approached to yield either a racemic mixture or a specific enantiomer. The choice of route depends on the goals of the screening library; chiral synthesis is often preferred to mitigate the risks of stereoisomers having different pharmacological or toxicological profiles.[6]
Protocol 1: Racemic Synthesis via Ester Reduction
This method provides a straightforward synthesis of racemic this compound from the corresponding ethyl ester. The key transformation is the reduction of the ester to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Workflow for Racemic Synthesis
Caption: Racemic synthesis of the target scaffold.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, prepare a solution of ethyl 1-benzylpiperazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of ester).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.0 M, 2.0 eq) dropwise via a syringe. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially, add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, safely quenches the excess hydride and precipitates aluminum salts.
-
Filtration: A white, filterable slurry will form. Stir vigorously for 20 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol, 10:1) to yield this compound as a white solid.[7]
Protocol 2: Chiral Synthesis from (S)-Serine
For stereospecific applications, enantiomerically pure (S)-(1-Benzylpiperazin-2-yl)methanol can be synthesized starting from the chiral pool amino acid, (S)-serine. This multi-step process establishes the crucial stereocenter early.
Workflow for Chiral Synthesis
Caption: Chiral synthesis starting from (S)-serine.
Step-by-Step Methodology (Abbreviated):
-
Protection & Activation: (S)-serine is first protected (e.g., N-Cbz) and converted to a suitable intermediate like a chloroacetamide derivative.[8]
-
Cyclization: The chloroacetamide is reacted with benzylamine, which acts as both a nucleophile and the source of the future N-benzyl group, to form a diastereomeric mixture of bicyclic piperazinediones.[8]
-
Separation & Reduction: The desired diastereomer is isolated and then fully reduced with a strong reducing agent like LiAlH₄ to yield the final enantiomerically pure product.[8]
Scaffold Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized scaffold before its use in library generation.
| Parameter | Data | Source/Method |
| Molecular Formula | C₁₂H₁₈N₂O | Mass Spectrometry |
| Molecular Weight | 206.28 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| CAS Number | 476493-27-3 | Chemical Registry |
Expected Spectroscopic Data:
-
¹H NMR (300 MHz, CDCl₃): δ 7.25-7.32 (m, 5H, Ar-H), 4.07 (d, 1H), 4.02 (dd, 1H), 3.49-3.65 (d, 2H, Ar-CH₂), 3.34 (d, 1H), 3.01 (m, 2H), 2.87 (m, 2H), 2.49 (m, 1H), 2.28 (m, 1H).[7]
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 207.15.
Application in Drug Discovery Libraries: A Strategic Approach
The this compound scaffold is an ideal starting point for creating focused libraries targeting various protein families. The dual reactivity at the N4-amine and the C2-methanol allows for the systematic exploration of chemical space around a rigid, 3D core.
Case Study: Targeting Sigma (σ) Receptors Derivatives of (piperazin-2-yl)methanol have shown significant affinity for sigma receptors, which are implicated in neurological disorders.[8] Structure-Activity Relationship (SAR) studies reveal key insights for library design.
| Compound ID | N4-Substituent | σ₁ Receptor Affinity (Ki, nM) |
| 1 | Benzyl | 31.8 |
| 2 | 4-Fluorobenzyl | 21.3 |
| 3 | 4-Chlorobenzyl | 16.5 |
| 4 | 4-Methoxybenzyl | 12.4 |
| Data adapted from literature for illustrative purposes.[8] |
Insight: The data suggests that adding an additional phenyl-containing residue to the N4-substituent is favorable for high sigma-1 receptor affinity.[8] This insight directs the choice of building blocks for library synthesis, focusing on substituted benzylamines or other aryl-containing aldehydes for reductive amination.
Core Derivatization Protocols for Library Synthesis
The following protocols detail standard, robust methods for modifying the this compound scaffold. For each reaction, the N4-position is the primary site of reaction, assuming the alcohol is not explicitly targeted.
Protocol 3: Amide Coupling at the N4-Position
This protocol describes the formation of an amide bond between the N4-nitrogen and a carboxylic acid, a common linkage in bioactive molecules.
Decision Tree for Derivatization
Caption: Choosing the right derivatization protocol.
Step-by-Step Methodology (HATU Coupling):
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes to generate the activated ester.
-
Amine Addition: Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 4: Reductive Amination at the N4-Position
This method forms a C-N bond by reacting the N4-amine with an aldehyde or ketone in the presence of a mild reducing agent.
Step-by-Step Methodology:
-
Preparation: To a flask containing this compound (1.0 eq) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).
-
Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the intermediate iminium ion. Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Causality: STAB is a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material, preventing reduction of the aldehyde/ketone.
-
Reaction: Stir at room temperature for 4-24 hours until the reaction is complete (monitored by LC-MS).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 5: Buchwald-Hartwig N-Arylation at the N4-Position
This palladium-catalyzed cross-coupling reaction is a powerful method for forming a C-N bond between the N4-amine and an aryl halide.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (e.g., Argon) for 15 minutes.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.2 eq), a base (e.g., K₃PO₄ or Cs₂CO₃, 1.5 eq), and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound stands out as a high-value scaffold for the construction of drug discovery libraries. Its synthetic accessibility in both racemic and chiral forms, combined with the orthogonal reactivity of its functional groups, provides a robust platform for generating structurally diverse molecules. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage this versatile building block, accelerating the discovery of novel therapeutic agents. By understanding the causality behind experimental choices and employing validated derivatization methods, scientists can efficiently navigate the complexities of medicinal chemistry and build high-quality compound libraries with an increased probability of identifying potent and selective drug candidates.
References
-
Manfroni, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]
-
PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
-
Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved January 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor binding assay protocol for sigma receptor antagonists
Application Notes & Protocols
Title: High-Throughput Radioligand Binding Assay for the Determination of Antagonist Affinity at Sigma-1 and Sigma-2 Receptors
For: Researchers, scientists, and drug development professionals.
Abstract
Sigma receptors, comprising Sigma-1 (S1R) and Sigma-2 (S2R) subtypes, are key targets in drug discovery for various central nervous system disorders and cancer.[1][2] This document provides a detailed protocol for determining the binding affinity (Ki) of unlabeled test compounds (antagonists) for S1R and S2R using a competitive radioligand binding assay.[3][4][5] The protocol for S1R utilizes the selective radioligand [³H]-(+)-pentazocine.[1][2] For S2R, the non-selective radioligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is used in the presence of a masking agent to block S1R sites.[1][2] This high-throughput method, adapted for a 96-well plate format, involves incubation of a receptor source with a fixed concentration of radioligand and varying concentrations of the competitor compound, followed by rapid filtration and scintillation counting to quantify bound radioactivity.[6]
Principle of the Competitive Binding Assay
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor due to their sensitivity and robustness.[3][7] This protocol employs a competitive binding format to determine the affinity (Ki) of an unlabeled test compound.
The core principle is the competition between a constant concentration of a high-affinity radiolabeled ligand (the "hot" ligand) and varying concentrations of an unlabeled test compound (the "cold" antagonist) for a finite number of receptor sites.[3][5][8] As the concentration of the unlabeled antagonist increases, it displaces more of the radioligand from the receptor. This reduction in bound radioactivity is measured and used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).[3][4] The IC50 value is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[9][10]
Visualization of Assay Principle & Workflow
Caption: Principle of competitive binding.
Sources
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. youtube.com [youtube.com]
Synthesizing Novel Benzylpiperazine Derivatives for Reversible Monoacylglycerol Lipase (MAGL) Inhibition: An Application Note and Protocol Guide
Introduction: The Therapeutic Promise of MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] The hydrolysis of 2-AG not only terminates its signaling but also releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[3] Consequently, MAGL has emerged as a critical therapeutic target for a range of pathologies, including neurodegenerative diseases, inflammation, pain, and cancer.[1][4][5] Inhibiting MAGL elevates 2-AG levels, leading to beneficial downstream effects, while simultaneously reducing the production of pro-inflammatory mediators.[4]
While early MAGL inhibitors were often irreversible, forming a covalent bond with the enzyme, this approach has been associated with potential side effects due to the chronic inactivation of the enzyme.[5][6] This has spurred the development of reversible MAGL inhibitors, which offer a more controlled and potentially safer therapeutic profile.[3][6] Among the various chemical scaffolds explored, benzylpiperazine derivatives have shown significant promise as potent and selective reversible MAGL inhibitors.[3] This guide provides a detailed overview and step-by-step protocols for the synthesis of benzylpiperazine-based MAGL inhibitors, aimed at researchers and professionals in drug discovery and development.
Rationale for the Benzylpiperazine Scaffold: A Structure-Activity Relationship (SAR) Perspective
The benzylpiperazine core serves as a versatile scaffold for MAGL inhibitors. Structure-activity relationship (SAR) studies have revealed key structural features that contribute to high-potency inhibition. Typically, these inhibitors consist of a central piperazine ring, a benzyl group on one nitrogen, and a substituted benzoyl group on the other.
The benzyl group often interacts with a hydrophobic region of the MAGL active site. The substituted benzoyl moiety is crucial for establishing key interactions within the catalytic site, including hydrogen bonds with residues such as Ala51 and Met123 in the oxyanion hole. The nature and position of substituents on both the benzyl and benzoyl rings can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. The development of reversible inhibitors is a key focus in current research to avoid the potential drawbacks of long-term MAGL inactivation.[6][7]
General Synthetic Strategy
The synthesis of benzylpiperazine-based MAGL inhibitors generally follows a convergent approach. The core intermediate, a monosubstituted benzylpiperazine, is first prepared. This is followed by the acylation of the second nitrogen of the piperazine ring with a substituted benzoic acid or its corresponding acyl chloride.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for benzylpiperazine MAGL inhibitors.
Detailed Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative benzylpiperazine MAGL inhibitor, (4-fluorophenyl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone.
Protocol 1: Synthesis of 1-(Pyridin-2-ylmethyl)piperazine (Intermediate)
Rationale: This initial step involves the nucleophilic substitution of a benzyl-like halide with piperazine. Using a large excess of piperazine helps to minimize the formation of the disubstituted byproduct.
Materials:
-
Piperazine
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/methanol (for elution)
Procedure:
-
To a solution of piperazine (5 equivalents) in acetonitrile, add potassium carbonate (3 equivalents).
-
Add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in methanol to afford 1-(pyridin-2-ylmethyl)piperazine as a pale yellow oil.
Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry (MS) before proceeding to the next step.
Protocol 2: Synthesis of (4-fluorophenyl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone (Final Product)
Rationale: This step involves the amide coupling of the intermediate with 4-fluorobenzoic acid. A peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to facilitate the reaction, and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is added to neutralize the acid formed during the reaction.
Materials:
-
1-(Pyridin-2-ylmethyl)piperazine (from Protocol 1)
-
4-Fluorobenzoic acid
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate (for elution)
Procedure:
-
Dissolve 1-(pyridin-2-ylmethyl)piperazine (1 equivalent) and 4-fluorobenzoic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a white solid.
Trustworthiness and Characterization:
-
Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: The chemical structure should be confirmed using:
-
¹H and ¹³C NMR Spectroscopy: To verify the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl.
-
Mechanism of MAGL Inhibition by Benzylpiperazine Derivatives
Benzylpiperazine derivatives act as reversible, competitive inhibitors of MAGL. They bind to the active site of the enzyme, preventing the natural substrate, 2-AG, from accessing the catalytic triad (Ser122, Asp239, His269).
Diagram of MAGL Inhibition Mechanism
Caption: Key interactions of a benzylpiperazine inhibitor in the MAGL active site.
X-ray crystallography studies of MAGL in complex with piperazine-based inhibitors have elucidated the key binding interactions. The carbonyl oxygen of the benzoyl moiety typically forms crucial hydrogen bonds with the backbone amides of residues in the oxyanion hole, such as Ala51 and Met123. The substituted phenyl ring of the benzoyl group and the benzyl group occupy hydrophobic pockets within the active site, contributing to the overall binding affinity. The central piperazine core positions these functionalities optimally within the active site to block substrate entry.
Data Summary
The inhibitory potency of synthesized compounds is typically evaluated through in vitro assays to determine their half-maximal inhibitory concentration (IC₅₀) against MAGL. Selectivity is also a critical parameter, assessed by testing the compounds against other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12).
| Compound ID | R¹ Substituent | R² Substituent | MAGL IC₅₀ (nM) | FAAH IC₅₀ (nM) | Selectivity (FAAH/MAGL) |
| 1 | H | 4-F | 50 | >10,000 | >200 |
| 2 | 2-Cl | 4-F | 35 | >10,000 | >285 |
| 3 | 4-OCH₃ | 4-F | 120 | >10,000 | >83 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivatives synthesized and the assay conditions.
Conclusion
The synthetic route outlined in this guide provides a robust and adaptable framework for the preparation of novel benzylpiperazine derivatives for MAGL inhibition. The emphasis on reversible inhibition addresses a key challenge in the development of MAGL-targeted therapeutics. By systematically modifying the substituents on the benzyl and benzoyl rings, researchers can explore the structure-activity relationships and optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds. The detailed protocols and mechanistic insights provided herein are intended to facilitate the discovery and development of the next generation of MAGL inhibitors for the treatment of a wide range of human diseases.
References
- Expert Opinion on Therapeutic Patents. (2021). An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present).
- Expert Opinion on Therapeutic Patents. (2021). An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present).
- PubMed Central. (2013). Therapeutic Potential of Monoacylglycerol Lipase Inhibitors.
- ResearchGate. (2022).
- PubMed Central. (2021).
- PubMed. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors.
- UNIPI. (2022).
- ResearchGate. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors | Request PDF.
- Taylor & Francis Online. (2018). A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017).
- PubMed Central. (2022).
- ACS Publications. (2022).
- Organic Syntheses. 1-benzylpiperazine.
- PubMed. (2019). Computationally Driven Discovery of phenyl(piperazin-1-yl)methanone Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors.
- ResearchGate. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
- PubMed Central. (2022).
- ResearchGate. (2004).
- ResearchGate. Chemical structure of N-benzylpiperazine (BZP).
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- European Union. BZP/piperazines drug profile.
- Semantic Scholar. SnAP reagents for the synthesis of piperazines and morpholines.
Sources
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
- 5. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols for In Vivo Antinociceptive Testing of Benzylpiperazine Derivatives
Introduction: Unlocking the Analgesic Potential of Benzylpiperazine Derivatives
The benzylpiperazine (BZP) scaffold is a versatile chemical structure found in numerous pharmacologically active compounds.[1] While historically investigated for antidepressant properties and notoriously associated with recreational "designer drugs," recent research has refocused on the therapeutic potential of novel BZP derivatives.[2][3][4] A particularly promising avenue is the development of new analgesics.
Benzylpiperazine and its analogues exert complex effects on the central nervous system, primarily by modulating monoamine neurotransmission, including dopamine, serotonin, and noradrenaline pathways.[3][5][6][7] Furthermore, recent studies have identified the sigma-1 (σ1) receptor as a key target for novel BZP derivatives, a receptor known to modulate nociceptive signaling.[8][9][10] This multi-target engagement suggests that BZP derivatives could be effective against various pain modalities.
Effective preclinical evaluation is the cornerstone of translating these promising chemical entities into viable therapeutics. In vivo antinociceptive testing in animal models remains an indispensable step in the drug discovery pipeline, providing critical data on efficacy, potency, and potential mechanisms of action.[11][12][13]
This guide provides a detailed framework and validated protocols for researchers, scientists, and drug development professionals to rigorously assess the antinociceptive properties of novel benzylpiperazine derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and interpretable results.
Section 1: Foundational Assays for Nociceptive Screening
The initial assessment of a compound's analgesic potential requires well-established, high-throughput models that can detect both centrally and peripherally mediated effects. The following assays are considered industry standards for this purpose.
The Hot Plate Test: A Measure of Supraspinal Analgesia
Expert Insight: The hot plate test is a classic method for evaluating centrally acting analgesics.[14] The endpoint—licking a hind paw or jumping—is a complex behavioral response that requires higher-order processing in the brain (supraspinal integration), making it distinct from simple spinal reflexes.[14][15] This test is particularly sensitive to opioid analgesics and other compounds that act within the brain to modulate pain perception.
Experimental Workflow: Hot Plate Test
Caption: Workflow for the hot plate antinociceptive assay.
Protocol: Hot Plate Test
-
Apparatus: Utilize a standard hot plate apparatus with precise temperature control, set to 55 ± 0.5°C.[16][17] A transparent glass cylinder should be placed on the surface to confine the animal.
-
Animal Selection: Male Swiss albino or CD-1 mice (20-25g) are commonly used. Acclimatize animals to the testing room for at least 30-60 minutes before the experiment.[16]
-
Baseline Measurement: Gently place each mouse on the hot plate and immediately start a timer. Observe for nocifensive behaviors, specifically hind paw licking or jumping.[14] Stop the timer the instant one of these behaviors occurs; this is the baseline latency.
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 or 45 seconds) must be established. If the animal does not respond within this time, remove it and assign the cut-off time as its latency.[16]
-
Grouping and Administration: Randomly assign animals to experimental groups (n=6-10 per group):
-
Vehicle Control: Saline or appropriate vehicle.
-
Positive Control: Morphine (e.g., 5-10 mg/kg, i.p.).
-
Test Groups: Benzylpiperazine derivative at various doses. Administer compounds via the desired route (e.g., intraperitoneal, i.p.; oral, p.o.).
-
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-treatment Latency - Pre-treatment Latency) / (Cut-off Time - Pre-treatment Latency)] x 100
The Tail-Flick Test: A Spinal Reflex Indicator
Expert Insight: First described by D'Amour and Smith in 1941, the tail-flick test measures a spinal reflex to a thermal stimulus.[18][19] An intense beam of light is focused on the animal's tail, and the latency to flick the tail away from the heat source is recorded.[20] Because the response is mediated at the spinal cord level, it is an excellent tool for identifying compounds that interfere with nociceptive transmission at this site. It complements the hot plate test by helping to differentiate between spinal and supraspinal mechanisms of action.
Protocol: Tail-Flick Test
-
Apparatus: A tail-flick analgesia meter that provides a focused, high-intensity beam of light. The apparatus should have an automated sensor to detect the tail flick and stop the timer.[20]
-
Animal Handling: Use rats or mice. Gently restrain the animal, often in a specialized holder, allowing the tail to be positioned in the groove of the apparatus.[20][21] Allow the animal to calm down before starting the test.
-
Baseline Measurement: Position the distal portion of the tail over the light source and start the stimulus. The timer automatically stops when the tail flicks. Perform 2-3 baseline readings for each animal with an inter-trial interval of at least 5 minutes to establish a stable baseline.[19]
-
Cut-off Time: Set a cut-off time (typically 10-18 seconds) to prevent tissue damage.[19][20]
-
Grouping and Administration: Follow the same procedure for grouping and drug administration as described for the hot plate test.
-
Post-Treatment Measurement: Assess the tail-flick latency at various time points post-administration.
-
Data Analysis: Calculate %MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test: A Model of Visceral Inflammatory Pain
Expert Insight: This test models visceral pain, which is a type of pain originating from internal organs.[22] The intraperitoneal injection of a dilute acetic acid solution acts as a chemical irritant, triggering an inflammatory response and the release of endogenous pain mediators like prostaglandins and bradykinin.[23][24] These mediators sensitize peripheral nociceptors, leading to a characteristic and quantifiable "writhing" behavior (abdominal constriction and hind limb stretching).[23][24] This assay is highly sensitive to peripherally acting analgesics, such as NSAIDs, but also detects centrally acting compounds, making it an excellent primary screening tool.[22][25]
Experimental Workflow: Acetic Acid Writhing Test
Caption: Workflow for the acetic acid-induced writhing assay.
Protocol: Acetic Acid-Induced Writhing Test
-
Animal Selection: Male mice (18-22g) are recommended as they show a consistent writhing response.[26] Animals should be fasted for a few hours before the experiment to ensure consistent drug absorption.
-
Grouping and Administration: Pre-treat the randomized groups of animals with vehicle, a positive control (e.g., Diclofenac, 10 mg/kg), or the test benzylpiperazine derivative at various doses.[25]
-
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a 0.6% solution of acetic acid intraperitoneally (volume of 10 mL/kg).[22]
-
Observation: Immediately after the acetic acid injection, place each mouse into an individual observation chamber. After a brief latency (e.g., 5 minutes), begin counting the number of writhes for a set period (e.g., 15 or 20 minutes).[22] A writhe is defined as a contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[24]
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing: % Inhibition = [ (Mean Writhes in Control Group - Mean Writhes in Test Group) / Mean Writhes in Control Group ] x 100
Section 2: Data Interpretation and Mechanistic Considerations
Interpreting Results Across Models
A comprehensive analysis requires synthesizing the data from all three assays. The table below provides a template for summarizing and comparing results.
| Group | Dose (mg/kg) | Hot Plate (% MPE at 60 min) | Tail-Flick (% MPE at 60 min) | Writhing Test (% Inhibition) |
| Vehicle | - | 5 ± 2.1 | 8 ± 3.5 | 0 (Baseline) |
| Morphine | 10 | 85 ± 5.6 | 92 ± 4.9 | 78 ± 6.2 |
| BZP-Derivative X | 10 | 35 ± 4.1 | 20 ± 3.8 | 65 ± 5.5 |
| BZP-Derivative X | 30 | 68 ± 6.2 | 55 ± 5.1 | 88 ± 4.7 |
| BZP-Derivative X | 100 | 75 ± 5.9 | 62 ± 6.0 | 91 ± 3.9* |
| Hypothetical data for illustrative purposes. Data presented as Mean ± SEM. *p<0.05 vs. Vehicle. |
Expert Insight:
-
Strong activity in all three tests (like Morphine) suggests a potent analgesic with significant central (spinal and supraspinal) and peripheral actions.
-
Activity in the hot plate and writhing tests but weaker activity in the tail-flick test (like hypothetical BZP-Derivative X at a low dose) could indicate a primary supraspinal and/or peripheral mechanism, with less impact on the spinal reflex arc.
-
Strong activity primarily in the writhing test would point towards a predominantly peripheral mechanism of action.
Putative Signaling Pathways for Benzylpiperazine Antinociception
The antinociceptive effects of benzylpiperazine derivatives are likely mediated through the modulation of several key CNS targets. Understanding these pathways is crucial for mechanism-of-action studies. BZP itself is known to act as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, increasing synaptic concentrations of these neurotransmitters.[4][5] Descending inhibitory pain pathways, which rely on serotonin and norepinephrine, are critical for endogenous analgesia. By boosting these neurotransmitters, BZP derivatives can dampen the transmission of pain signals from the periphery to the brain.
More recently, the σ1 receptor has emerged as a promising target.[8] σ1 receptor antagonists have demonstrated significant antinociceptive and anti-allodynic effects in various pain models.[8][9][10] These receptors are located at key sites for pain processing and can modulate the activity of ion channels and GPCRs, including NMDA receptors, thereby controlling neuronal excitability.
Conceptual Signaling Pathway for BZP-Mediated Antinociception
Sources
- 1. nbinno.com [nbinno.com]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iasp-pain.org [iasp-pain.org]
- 12. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 13. iasp-pain.org [iasp-pain.org]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 18. Tail flick test - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. web.mousephenotype.org [web.mousephenotype.org]
- 21. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjptsimlab.com [rjptsimlab.com]
- 25. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 26. In-Vivo Models for Management of Pain [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Benzylpiperazin-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (1-benzylpiperazin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the causality behind experimental outcomes, provide troubleshooting solutions in a direct Q&A format, and offer detailed, field-proven protocols to improve your yield and purity.
Overview of Synthetic Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, presents a key challenge rooted in the inherent reactivity of the piperazine core. The presence of two secondary amine nitrogens (N1 and N4) makes selective mono-N-alkylation difficult. The primary competing reaction is the formation of the 1,4-dibenzylated byproduct, which significantly reduces the yield of the desired product and complicates purification. Further challenges include potential over-alkylation leading to quaternary ammonium salts and difficulties in product isolation.
This guide focuses on two primary synthetic strategies to address these issues:
-
Direct N-Benzylation: A classical approach involving the reaction of (piperazin-2-yl)methanol with a benzyl halide. While atom-economical, it requires careful control to maximize mono-alkylation.
-
Reductive Amination: A generally cleaner and more selective method that involves reacting (piperazin-2-yl)methanol with benzaldehyde in the presence of a reducing agent. This method inherently avoids over-alkylation.[1]
Synthetic Strategy Decision Workflow
The choice of synthetic route often depends on the required scale, purity, and available starting materials. The following diagram outlines a decision-making workflow for selecting an appropriate strategy.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Section 2.1: Low Yield and Poor Selectivity in Direct Benzylation
Question 1: My reaction produces a significant amount of a high molecular weight byproduct, and the yield of my desired mono-benzylated product is very low. What is happening?
Answer: You are most likely observing the formation of 1,4-dibenzylpiperazin-2-yl)methanol. This occurs because the product, this compound, still possesses a reactive secondary amine at the N4 position, which can react with another equivalent of benzyl chloride.
Troubleshooting Steps:
-
Adjust Stoichiometry: The most straightforward way to favor mono-alkylation is to use a large excess of the starting piperazine derivative relative to the benzyl halide.[2][3] A molar ratio of 3:1 to 5:1 of (piperazin-2-yl)methanol to benzyl chloride is a good starting point. This ensures that the benzyl chloride is more likely to encounter an unreacted starting material molecule than the mono-benzylated product.
-
Control Reagent Addition: Add the benzyl chloride solution slowly (dropwise) to the reaction mixture at a controlled temperature (e.g., 0-10 °C). This keeps the instantaneous concentration of the alkylating agent low, further disfavoring the second alkylation event.
-
Choice of Base and Solvent: The reaction environment plays a crucial role.
-
Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) to scavenge the HCl byproduct. Using two equivalents of the piperazine starting material itself as the base is also a common strategy.
-
Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. The choice of solvent can influence reaction rates and selectivity.[4]
-
Question 2: I am trying to use a protecting group strategy to ensure mono-alkylation, but the overall yield is still poor. Where could I be going wrong?
Answer: A protecting group strategy is an excellent method for achieving high selectivity. A common route involves protecting one nitrogen of a precursor like piperazine-2-carboxylic acid, reducing the acid to the alcohol, performing the benzylation, and then deprotecting.[5][6] Pitfalls can occur at any of these stages.
Troubleshooting Workflow for Protecting Group Strategy:
Caption: Troubleshooting common issues in a multi-step synthesis.
Section 2.2: Issues with Reductive Amination
Question 3: My reductive amination reaction is sluggish and gives low conversion to the product. How can I improve it?
Answer: Low conversion in reductive amination is typically due to inefficient formation of the imine/enamine intermediate or suboptimal activity of the reducing agent.
Troubleshooting Steps:
-
Imine Formation: The initial condensation between the amine and benzaldehyde is an equilibrium process that produces water.
-
Water Removal: For acid-sensitive substrates, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium toward the imine.
-
pH Control: The reaction is often acid-catalyzed. A small amount of acetic acid can facilitate imine formation, but excess acid will protonate the starting amine, rendering it non-nucleophilic.[7]
-
-
Reducing Agent Activity: The choice and handling of the reducing agent are critical.
-
Agent Selection: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of slightly acidic conditions, and can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can also be used, but typically requires separate imine formation first, as it can reduce the aldehyde directly.[8]
-
Reagent Quality: Ensure your reducing agent is not old or has been deactivated by moisture.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reactions using STAB. Methanol is often used with NaBH₄.[1][9]
-
| Reducing Agent | Pros | Cons | Typical Solvent |
| NaB(OAc)₃H (STAB) | Mild, selective for imines, one-pot compatible | Moisture sensitive, relatively expensive | DCM, DCE, THF |
| NaBH₃CN | Effective, tolerant of a wide pH range | Highly toxic (releases HCN in strong acid) | Methanol, Acetonitrile |
| NaBH₄ | Inexpensive, readily available | Can reduce aldehydes; requires pH > 7 | Methanol, Ethanol |
| H₂/Pd-C | "Green" reagent, high yielding | Requires specialized pressure equipment | Methanol, Ethanol |
Section 2.3: Work-up and Purification Challenges
Question 4: After quenching the reaction, my product seems to be highly water-soluble and I cannot extract it into the organic phase. Why?
Answer: This is a common issue and usually points to two possibilities:
-
Product is Protonated: If the aqueous phase is acidic (pH < 8), your product, being an amine, will exist as a protonated ammonium salt, which is highly water-soluble.
-
Solution: During the work-up, carefully basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH of 10-12. This will deprotonate your product, converting it to the free base which is much more soluble in organic solvents like DCM, chloroform, or ethyl acetate.
-
-
Quaternary Salt Formation: In direct alkylation reactions, over-alkylation can lead to the formation of a quaternary ammonium salt. These salts are often highly water-soluble regardless of pH.
-
Solution: This is a side reaction that must be prevented during the synthesis (see Question 1). If a significant amount has formed, it is very difficult to recover the desired product from it. Prevention is the best strategy.
-
Recommended Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical results.
Protocol A: Direct N-Benzylation (High-Excess Amine Method)
This protocol aims to maximize mono-alkylation by using a large excess of the starting amine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add (piperazin-2-yl)methanol (4.0 eq) and potassium carbonate (2.5 eq).
-
Solvent: Add anhydrous acetonitrile to the flask to create a stirrable slurry.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve benzyl chloride (1.0 eq) in a small amount of anhydrous acetonitrile and add it to the dropping funnel. Add the benzyl chloride solution dropwise to the cooled, stirring slurry over 1-2 hours.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts and excess piperazine starting material (which may precipitate as a salt).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Basify the aqueous layer from the wash to pH >10 and re-extract with DCM to recover any protonated product.
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude oil by silica gel column chromatography (a gradient of methanol in DCM, often with 1% triethylamine added to the mobile phase to prevent streaking, is effective) to yield this compound.
Protocol B: Reductive Amination (One-Pot STAB Method)
This protocol is often higher yielding and cleaner than direct alkylation.[1]
-
Setup: To a round-bottom flask with a magnetic stir bar, add (piperazin-2-yl)methanol (1.2 eq) and dissolve it in dichloromethane (DCM).
-
Aldehyde Addition: Add benzaldehyde (1.0 eq) to the solution.
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction may bubble slightly (H₂ evolution).
-
Reaction: Stir at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, purify by silica gel column chromatography as described in Protocol A.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]
-
BENZYLPIPERAZINE. SWGDRUG.org. Available at: [Link]
-
Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ACS Publications. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]
-
Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. Available at: [Link]
- Method for preparing piperazines. Google Patents.
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. Available at: [Link]
-
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[8][10]benzoquinone hydrochloride. ResearchGate. Available at: [Link]
-
Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. Available at: [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena Air. Available at: [Link]
-
Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process [mdpi.com]
- 10. Piperazine synthesis [organic-chemistry.org]
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Purification Issues
An In-Depth Technical Guide to the Purification of (1-Benzylpiperazin-2-yl)methanol
Welcome, researchers and chemists, to our dedicated guide on navigating the purification challenges of this compound. This molecule, a valuable chiral building block in pharmaceutical synthesis, presents a unique set of purification hurdles due to its structural features: a basic piperazine core, a chiral center, and a polar hydroxyl group.[1][2] This guide is structured as a series of frequently asked questions and detailed troubleshooting protocols, designed to provide you with both the "how" and the "why" behind each step, ensuring your success in obtaining this compound in high purity.
This section addresses the most common problems encountered during the purification of this compound.
Q1: My compound is streaking badly during silica gel column chromatography, and the recovery is low. What's causing this, and how can I fix it?
A: This is the most frequently reported issue and stems from the basic nature of the two nitrogen atoms in the piperazine ring. Standard silica gel is slightly acidic (due to surface silanol groups, Si-OH), leading to strong, often irreversible, acid-base interactions with your basic compound. This causes significant peak tailing (streaking) and can result in the loss of your product on the column.
Solution:
-
Basic Modifier in Eluent: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide in the polar solvent component (e.g., methanol).
-
Use of Deactivated or Basic Stationary Phase: If the issue persists, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for highly basic compounds. Alternatively, you can use commercially available deactivated silica gel.
Q2: My TLC analysis of the crude product shows two or more spots that are very close together. Are these impurities or something else?
A: While these could be closely related impurities, it is highly probable you are observing diastereomers if your synthesis route involved cyclization steps. For instance, syntheses starting from amino acids like serine can produce diastereomeric bicyclic piperazinedione intermediates (cis and trans isomers).[1] If these are not fully separated before the final reduction step, you will obtain diastereomers of the final product.
Potential Sources of Close Spots:
-
Diastereomers: If your synthesis created a second chiral center.
-
Starting Material: Unreacted starting material, such as ethyl 1-benzylpiperazine-2-carboxylate, is less polar but can sometimes co-elute.[3]
-
Side-Products: Minor side-products from the reaction.
Solution:
-
High-Resolution Chromatography: Utilize a high-performance flash chromatography system with a high-efficiency column.
-
Solvent System Optimization: Experiment with different solvent systems. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.[3][4]
-
Characterization: Isolate a small amount of each spot and characterize by ¹H NMR or LC-MS to confirm their identity before proceeding with a large-scale separation.
Q3: How can I separate the (R) and (S) enantiomers of this compound?
A: As a chiral molecule, separating the enantiomers is a critical step for pharmaceutical applications.[2] Direct separation of the racemic mixture requires chiral-specific techniques.
Methods for Enantiomeric Separation:
-
Preparative Chiral HPLC: This is the most direct and often most effective method for obtaining high enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® IC are often successful for piperazine derivatives.[2][5][6]
-
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic free base with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid).[7] This forms two diastereomeric salts, which have different physical properties (notably solubility) and can be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.
Q4: I am trying to purify the free base, but it's a thick oil or a low-melting solid, which is difficult to handle and dry. Is there a better way?
A: Yes, this is a common issue with many amine-containing compounds. Purifying the compound as a stable, crystalline salt is often much easier.
Solution: Salt Formation
-
Converting the oily free base to its hydrochloride (HCl) or dihydrochloride salt can yield a free-flowing, crystalline solid that is easier to handle, weigh, and store.[8][9] This is achieved by dissolving the crude free base in a suitable solvent (like diethyl ether, ethyl acetate, or methanol) and adding a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) until precipitation is complete. The resulting solid can then be purified by recrystallization.
Section 2: Troubleshooting Workflows & Detailed Protocols
Workflow 1: Diagnosing Your Purification Challenge
This decision tree helps you identify the nature of your purification problem and select the appropriate protocol.
Sources
- 1. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7 [evitachem.com]
- 8. aksci.com [aksci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Navigating the Challenges of Piperazine Compound Analysis: A Technical Guide to Overcoming Silica Gel Adsorption
Introduction
Researchers, scientists, and drug development professionals frequently encounter challenges when working with basic piperazine compounds in chromatographic separations. A primary obstacle is the strong adsorption of these compounds to silica gel, a common stationary phase. This interaction often leads to poor peak shapes, low recovery, and inaccurate quantification. This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these analytical hurdles and achieve robust and reliable results.
Troubleshooting Guide: Addressing Common Issues in Piperazine Analysis
This section, presented in a question-and-answer format, delves into specific problems you might face during your experiments and offers practical, scientifically-grounded solutions.
Q1: Why am I observing significant peak tailing with my piperazine compound on a standard silica gel column?
A1: The Root of the Problem: Silanol Interactions
Peak tailing is a classic sign of strong, undesirable interactions between your basic piperazine analyte and the stationary phase. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. In the mobile phases typically used, these silanol groups can be deprotonated and carry a negative charge. Conversely, the basic nitrogen atoms in the piperazine ring readily accept protons, becoming positively charged. This electrostatic attraction leads to strong adsorption, causing the analyte to elute slowly and resulting in asymmetric, tailing peaks.[1][2][3]
Visualizing the Interaction:
The following diagram illustrates the electrostatic interaction between a protonated piperazine molecule and a deprotonated silanol group on the silica surface.
Caption: Interaction of protonated piperazine with a deprotonated silanol group.
Mitigation Strategies: Modifying the Mobile Phase
A common and effective approach to reduce tailing is to modify the mobile phase by adding a basic additive. These additives, often referred to as "silanol suppressors," compete with the piperazine analyte for the active silanol sites on the silica surface.[2][4][5]
Experimental Protocol: Mobile Phase Modification with Triethylamine (TEA)
-
Prepare the Mobile Phase: Start with your original mobile phase composition (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).
-
Add Triethylamine (TEA): To this mobile phase, add a small amount of triethylamine. A typical starting concentration is 0.1% (v/v).[4][6]
-
Equilibrate the Column: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure the stationary phase is fully equilibrated.
-
Inject the Sample: Inject your piperazine sample and observe the peak shape.
-
Optimize the Concentration: If tailing persists, you can incrementally increase the TEA concentration up to around 0.5%. If the peak shape improves but retention is too low, you may need to adjust the overall solvent strength of your mobile phase.
How it Works: The triethylamine, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from the piperazine analyte.[4][5] This reduces the strong electrostatic interactions and allows the piperazine to elute more symmetrically.
Caption: TEA competitively binds to silanol sites, improving peak shape.
Q2: My recovery of the piperazine analyte is very low. What are the likely causes and how can I improve it?
A2: Irreversible Adsorption and Strategies for Improvement
Low recovery is often a consequence of irreversible or very strong adsorption of the piperazine compound onto the silica stationary phase. This is an extreme case of the same interactions that cause peak tailing. A portion of your analyte binds so strongly that it does not elute from the column under the experimental conditions.
Solutions: Column Deactivation and Alternative Stationary Phases
-
Column Deactivation with End-Capping: One way to mitigate this is by using an "end-capped" silica column.[7][8][9] During the manufacturing of these columns, many of the residual silanol groups are chemically reacted with a small, inert molecule (like trimethylsilane).[9][10] This process, known as end-capping, significantly reduces the number of active sites available for interaction with basic analytes.[7][8][10]
-
Alternative Stationary Phases: If end-capped silica still results in low recovery, consider switching to a different type of stationary phase altogether.
-
Amino-Bonded Phases: These columns have aminopropyl groups bonded to the silica surface.[11][12][13][14] The amino groups are less acidic than silanols and can provide a different selectivity for basic compounds.[14] They can be used in both normal-phase and reversed-phase modes.[11][12]
-
Cyano-Bonded Phases: Cyano phases offer a moderately polar surface and can be used in both normal and reversed-phase chromatography, providing an alternative to silica for the separation of basic compounds.[12][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar and basic compounds that are poorly retained in reversed-phase chromatography.[15][16][17][18] HILIC stationary phases are polar (like silica, diol, or amide) and are used with a mobile phase rich in an organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[16][17][18]
-
Data Summary: Impact of Stationary Phase on Piperazine Recovery
| Stationary Phase | Typical Recovery of Basic Piperazine | Key Advantages |
| Standard Silica | Low to Moderate | Cost-effective, widely available |
| End-Capped Silica | Moderate to High | Reduced silanol activity, improved peak shape[7][8] |
| Amino-Bonded | High | Different selectivity, good for basic compounds[11][14] |
| HILIC | Very High | Excellent for polar and basic compounds[15][16][19] |
Q3: I'm struggling to achieve good resolution between my piperazine analog and a closely related impurity. What can I do?
A3: Enhancing Resolution Through Method Development
Poor resolution is often a direct result of peak tailing, as the broad peaks of adjacent components can overlap. By addressing the tailing issue as described in Q1, you will likely see an improvement in resolution. However, for closely related compounds, further optimization may be necessary.
Advanced Techniques for Improved Resolution:
-
pH Control of the Mobile Phase: For reversed-phase separations, carefully controlling the pH of the aqueous portion of the mobile phase is crucial.[1] By adjusting the pH to be about 2 pH units below the pKa of your piperazine compound, you can ensure it is fully protonated and in a single ionic state, which often leads to sharper peaks. Conversely, a pH about 2 units above the pKa will keep it in its neutral form. Maintaining a consistent ionic state minimizes peak broadening.
-
Mixed-Mode Chromatography: This technique utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange functionalities.[20][21][22] This allows for the simultaneous separation based on both hydrophobicity and charge, which can be highly effective for separating structurally similar basic compounds.[22]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[23][24][25][26][27] It is particularly well-suited for the separation of basic and chiral compounds and can offer different selectivity compared to HPLC.[23][24][25]
Step-by-Step Protocol for Method Development to Enhance Resolution:
-
Initial Assessment: Begin with a standard C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Address Tailing: If peak tailing is observed, add a competing base like triethylamine (0.1-0.5%) to the mobile phase.
-
Optimize pH: If resolution is still insufficient, prepare a series of mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5 using a phosphate or formate buffer) to find the optimal pH for peak shape and selectivity.
-
Explore Alternative Stationary Phases: If the above steps do not yield the desired resolution, screen a variety of columns, including an end-capped C18, a phenyl-hexyl, a HILIC, and a mixed-mode column.
-
Consider SFC: If available, explore supercritical fluid chromatography as an orthogonal separation technique.
Frequently Asked Questions (FAQs)
-
Can I use ammonia in my mobile phase instead of triethylamine? Yes, ammonium hydroxide can also be used as a mobile phase additive to reduce peak tailing.[3] However, it is more volatile and can be less stable in the mobile phase over time.
-
What is the "end-capping" of a silica column? End-capping is a chemical process that derivatizes the majority of accessible silanol groups on the silica surface with a small, non-polar group, making the surface less acidic and reducing interactions with basic compounds.[7][8][9][10]
-
Is it better to use a lower or higher pH for the separation of basic compounds? It depends on the specific compound and the stationary phase. At low pH (e.g., 2-3), silanol groups are protonated and less active, and the basic compound is fully protonated.[1] At high pH (e.g., 9-10, on a pH-stable column), the basic compound may be in its neutral form, which can also reduce interactions with the stationary phase.[1]
-
Are there any non-chromatographic methods to consider for piperazine analysis? While this guide focuses on chromatography, other techniques like capillary electrophoresis (CE) can be very effective for the analysis of charged species like protonated piperazines.
References
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters Knowledge Base. Retrieved from [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Retrieved from [Link]
-
Li, Y., & Huang, Z. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Chromatography A, 1217(34), 5488-5498. Retrieved from [Link]
-
Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Cromedia. Retrieved from [Link]
-
Cai, S. J., et al. (2001). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Journal of Chromatography A, 909(1), 45-57. Retrieved from [Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Piperazine on Amaze HD Mixed-Mode Column. Retrieved from [Link]
-
Phenomenex. (2025, November 5). Overcoming Peak Tailing of Basic Analytes: Silica Type A. LabRulez LCMS. Retrieved from [Link]
-
Rao, R. N., et al. (2005). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Chromatography A, 1095(1-2), 116-123. Retrieved from [Link]
-
West, C., & Lesellier, E. (2012). Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility. Journal of Chromatography A, 1262, 205-213. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
Cai, S. J., et al. (2001). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]
-
Lim, L. X., & Uversky, V. N. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 26(16), 4933. Retrieved from [Link]
-
McCalley, D. V. (2004). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science, 27(10-11), 831-846. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
-
Reddy, B. K., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(12), 835-841. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 4). Tailing in chromatography. YouTube. Retrieved from [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 4). 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Retrieved from [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Poole, C. F. (2014). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 27(5), 22-31. Retrieved from [Link]
-
Reddit. (2023, May 5). Tailing of basic compound. r/CHROMATOGRAPHY. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography. Retrieved from [Link]
-
Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 19, 215-228. Retrieved from [Link]
-
Singh, M., & Srinivasan, K. V. (2002). Silica gel-immobilized Di [N-chloranil piperazinium-bis-sulfosalicylate]: Preparation, characterization and performance for chromatographic separation of metals. Chromatographia, 56(11-12), 717-722. Retrieved from [Link]
-
Sorbent Technologies. (2022, December 28). Silica Gel Bonded Phase (Functionalized). Retrieved from [Link]
-
Lims, A. K., et al. (2011). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 34(15), 1431-1443. Retrieved from [Link]
-
Chromatography and Separation Science. (2022, December 24). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. YouTube. Retrieved from [Link]
-
Lee, J. H., et al. (2021). Piperazine-impregnated silica aerogel for direct air capture of CO2 for prevention of urea formation. Journal of CO2 Utilization, 47, 101499. Retrieved from [Link]
-
Park, J. H., et al. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC. Chromatographia, 49(11-12), 635-642. Retrieved from [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques, 15(1), 1000565. Retrieved from [Link]
-
Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International, 29(9), 14-23. Retrieved from [Link]
-
Zhao, X., et al. (2022). Adsorption of piperazine on silica and silicon. ResearchGate. Retrieved from [Link]
-
Sorbent Technologies. (2022, November 9). Amino Silica Gel. Retrieved from [Link]
-
ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? Retrieved from [Link]
-
Lázár, I., et al. (2021). Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption. Materials, 14(11), 2898. Retrieved from [Link]
-
ResearchGate. (2019, January 20). How to seperate organic amine from silica gel? Retrieved from [Link]
-
Brown, M. J., & Foster, A. G. (1952). The Sorption of Amines by Silica Gel. The Journal of Physical Chemistry, 56(6), 733-736. Retrieved from [Link]
Sources
- 1. support.waters.com [support.waters.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. m.youtube.com [m.youtube.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. sorbtech.com [sorbtech.com]
- 11. silicycle.com [silicycle.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. veeprho.com [veeprho.com]
- 14. sorbtech.com [sorbtech.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. helixchrom.com [helixchrom.com]
- 21. helixchrom.com [helixchrom.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 27. Video: Supercritical Fluid Chromatography [jove.com]
Technical Support Center: Stability of (1-Benzylpiperazin-2-yl)methanol
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating the stability of (1-Benzylpiperazin-2-yl)methanol, particularly under acidic conditions. Our goal is to provide not just procedural steps but a deeper understanding of the molecule's behavior, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Question 1: What is the expected stability of this compound in an acidic solution?
Answer: this compound possesses a piperazine core, which is a saturated heterocyclic amine. Generally, the piperazine ring itself is robust and does not readily undergo cleavage under mild acidic conditions. However, the molecule's stability in an acidic environment is primarily influenced by its two basic nitrogen atoms and the N-benzyl group.
Upon introduction to an acidic medium, the primary event is the protonation of one or both piperazine nitrogens to form a hydrochloride salt or a salt of the corresponding acid used. This is a simple acid-base reaction and not a degradation. This protonation significantly increases the compound's aqueous solubility.
True degradation becomes a concern under more strenuous conditions, such as elevated temperatures or in the presence of strong acids over extended periods. The most probable degradation pathway involves the N-benzyl group.
Question 2: What are the most likely degradation pathways for this compound under forced acidic conditions?
Answer: While the piperazine ring is generally stable, forced degradation conditions (e.g., heat, strong acid) can initiate specific degradation pathways. Understanding these is crucial for developing stability-indicating analytical methods.
-
N-Debenzylation: This is a primary concern for many N-benzyl amine compounds. Under certain acidic and/or oxidative stress conditions, the benzyl group can be cleaved, yielding piperazin-2-yl-methanol.
-
Oxidation: The tertiary amine centers within the piperazine ring can be susceptible to oxidation, potentially forming N-oxides. This process can be accelerated by the presence of oxidizing agents, even in trace amounts, and may be indicated by a change in solution color (e.g., turning yellow or brown).[1]
-
Ring Hydrolysis: While less common, extremely harsh conditions (e.g., concentrated acid at high temperatures for prolonged periods) could theoretically lead to the hydrolytic cleavage of the piperazine ring.[2][3] However, this is not a typical degradation pathway under standard experimental acidic conditions.
The following diagram illustrates the initial protonation and a key potential degradation pathway.
Caption: Potential transformations of this compound in acidic media.
Question 3: My reaction mixture containing this compound turned dark brown after adding an oxidizing agent. What is happening?
Answer: Discoloration, particularly turning brown or black, upon the addition of an oxidizing agent strongly suggests the degradation of the piperazine moiety.[1] Tertiary amines, like those in the piperazine ring, can be oxidized to form colored radical cations or other complex degradation products. The primary alcohol group is also susceptible to oxidation.[1]
Troubleshooting Steps:
-
Inert Atmosphere: If compatible with your reaction, perform the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.
-
Lower Temperature: Oxidative degradation is often accelerated by heat. Consider running your reaction at a lower temperature.
-
Alternative Reagents: If possible, explore alternative, less harsh reagents that can achieve the desired transformation without causing significant degradation of your starting material.
Troubleshooting Guide: Common Experimental Issues
| Issue Observed | Probable Cause | Recommended Solution & Explanation |
| Low or No Recovery After Acidic Workup/Extraction | The basic piperazine nitrogens are protonated by the acid, forming a highly water-soluble salt. | Solution: Before extracting with an organic solvent, adjust the aqueous layer's pH to >10 with a suitable base (e.g., NaOH, K₂CO₃). This deprotonates the nitrogens, rendering the molecule neutral and significantly more soluble in organic solvents like dichloromethane or ethyl acetate. |
| Product Streaking or Poor Recovery During Silica Gel Chromatography | The basic piperazine moiety interacts strongly with the acidic surface of standard silica gel, leading to irreversible adsorption and poor separation.[1] | Solution 1 (Mobile Phase Modification): Add a basic modifier, such as 1-2% triethylamine or ammonia in methanol, to your mobile phase. This deactivates the acidic sites on the silica.[1] Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase like neutral or basic alumina, or consider reverse-phase (C18) chromatography.[1] |
| Appearance of Multiple New Peaks in HPLC After Acidic Stress | The compound is degrading under the experimental conditions, leading to the formation of new chemical entities. | Solution: This confirms instability. The next step is to identify these degradants. Use a stability-indicating method, preferably LC-MS, to obtain the mass of each new peak. This data is critical for proposing the structures of the degradation products and understanding the degradation pathway. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[4][5]
Objective: To determine the stability profile of this compound under acidic conditions and to generate potential degradation products for analytical method validation.
Workflow for Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.[3]
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare an accurately weighed stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Stress Condition Setup:
-
Test Sample: In a sealed vial, mix a known volume of the stock solution with 0.1 M hydrochloric acid.
-
Control Sample: In a separate vial, mix the same volume of stock solution with the same volume of the solvent used for the acid (e.g., water).
-
-
Incubation: Place both vials in a controlled temperature environment, such as a water bath or oven, set to a moderately elevated temperature (e.g., 60-80°C).[3]
-
Time Points: Withdraw aliquots from both the test and control samples at specified time intervals (e.g., 2, 8, and 24 hours).
-
Neutralization: Immediately cool the withdrawn aliquots and neutralize the acidic samples with an equivalent amount of 0.1 M sodium hydroxide to quench the degradation process.[3]
-
Analysis: Analyze all samples (stressed and control) using a suitable, validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradation products.[4]
-
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detection (e.g., at 210 nm or 254 nm) and/or Mass Spectrometry (MS) for identification of degradants.[6]
-
-
References
-
Ahmed H. Elbanna, Amila Agampodi Dewa, Zeinab Khalil, Robert J Capon. Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid... - ResearchGate. Available from: [Link]
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7384. Available from: [Link]
-
Partridge, E., Trobbiani, S., & Flinders, B. (2012). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Forensic Science International, 216(1-3), 115-121. Available from: [Link]
- Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Koprivanac, N., & Parlov, M. (2012). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 36(10), 2052-2061. Available from: [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38401-38405. Available from: [Link]
-
Yılmaz, M., & Pekel, A. T. (2015). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Turkish Journal of Chemistry, 39(6), 1211-1222. Available from: [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
-
Adhikari, B., Panda, S., & Mahapatra, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Asian Journal of Pharmaceutical and Clinical Research, 15(8), 1-7. Available from: [Link]
Sources
Technical Support Center: Optimizing the Eschweiler-Clarke Methylation
Welcome to the technical support center for the Eschweiler-Clarke methylation. This guide, structured in a responsive question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this powerful reaction effectively.
Part 1: Core Principles & Reaction Mechanism
Q1: What is the fundamental principle of the Eschweiler-Clarke reaction?
The Eschweiler-Clarke reaction is a robust method for the N-methylation of primary or secondary amines to yield the corresponding tertiary amines.[1][2][3] It uniquely employs a combination of excess formaldehyde as the carbon source for the methyl group and excess formic acid, which serves as the reducing agent.[4][5] A key advantage and defining feature of this reaction is its ability to stop cleanly at the tertiary amine stage, thus preventing the over-alkylation that often leads to the formation of quaternary ammonium salts—a common side reaction with other methylating agents like methyl iodide.[4][6][7]
Q2: Can you illustrate the reaction mechanism? I need to understand why it stops at the tertiary amine.
Certainly. The mechanism proceeds through a two-step sequence of iminium ion formation followed by a hydride reduction. The reaction's inability to form a quaternary salt is a direct consequence of this mechanism.
-
Iminium Ion Formation: The amine first attacks the carbonyl carbon of formaldehyde. The resulting hemiaminal intermediate then dehydrates to form an electrophilic iminium ion.[1][6]
-
Hydride Transfer: Formic acid is deprotonated to formate. The formate ion then acts as a hydride donor, transferring a hydride (H⁻) to the iminium ion. This reduction step is irreversible due to the concurrent loss of carbon dioxide gas (CO₂), which drives the reaction forward.[6][8]
-
Repetition for Primary Amines: If the starting material is a primary amine, the resulting secondary amine will undergo the entire sequence a second time to yield the final tertiary amine.[2][6]
-
Termination: A tertiary amine cannot form an iminium ion with formaldehyde because it lacks the necessary proton on the nitrogen to facilitate the dehydration step. This is why the reaction naturally terminates, preventing quaternization.[4][6]
Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
Part 2: Experimental Protocol & Optimization
Q3: Can you provide a reliable, general-purpose protocol for a standard Eschweiler-Clarke methylation?
This protocol is adapted for a generic secondary amine. Adjustments may be necessary based on your specific substrate.
Experimental Protocol: Methylation of a Secondary Amine
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, add the secondary amine (1.0 eq).
-
Reagent Addition: To the amine, add formic acid (90-98%, ~2.0-3.0 eq) followed by aqueous formaldehyde (37% solution, ~2.0-3.0 eq).[1] The order of addition is not typically critical, but adding acid first can help control any initial exotherm with reactive amines.
-
Heating: Heat the reaction mixture to 80-100 °C.[1][9] Vigorous bubbling (CO₂ evolution) should be observed. The reaction is often complete once CO₂ evolution ceases, which can take anywhere from 2 to 18 hours depending on the substrate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup - Quenching: Cool the mixture to room temperature. Carefully add water and a strong base (e.g., 10M NaOH) to neutralize the excess formic acid and basify the solution to a pH > 11. Perform this step in an ice bath as the neutralization is highly exothermic.
-
Workup - Extraction: Extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[1]
-
Workup - Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation as needed.[1]
Q4: My reaction is sluggish and gives a low yield. How can I optimize the conditions?
Low yield is a common issue that can often be resolved by systematically evaluating key reaction parameters.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Stoichiometry | ~2-3 eq. each of HCHO and HCOOH | For sluggish reactions or primary amines, increase the excess of both formaldehyde and formic acid to 5 eq. or more. This pushes the equilibrium toward the iminium ion and ensures sufficient reducing agent is present.[4][8] |
| Temperature | 80-100 °C | For sterically hindered or electron-deficient (less nucleophilic) amines, increasing the temperature to reflux may be necessary to accelerate both iminium formation and hydride transfer.[9] |
| Reaction Time | 2-18 hours | Ensure the reaction is truly complete by monitoring via TLC or LC-MS. Do not stop the reaction simply because CO₂ evolution has slowed; it may continue at a reduced rate.[1] |
| Solvent | Typically neat (reagents act as solvent) | For substrates with poor solubility in the aqueous formic acid/formaldehyde mixture, adding a co-solvent like acetonitrile might improve homogeneity and reaction rates.[10] |
| Reagent Purity | Standard grade | Ensure your formaldehyde solution has not precipitated significant amounts of paraformaldehyde and that the formic acid is of high concentration. Degradation of reagents is a common cause of failure. |
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q5: My starting amine is unreacted, but I don't see any product formation. What's wrong?
This typically points to a failure in the initial iminium ion formation.
-
Cause: The amine may be insufficiently nucleophilic. This is particularly common with aromatic amines (e.g., anilines) or amines bearing strong electron-withdrawing groups.[11]
-
Solution 1 (Harsher Conditions): Increase the reaction temperature to the reflux point of the mixture (~100-110 °C) to provide more energy to overcome the activation barrier.
-
Solution 2 (Alternative Reductant): Switch to a more reactive reductive amination system. A common alternative is using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) as the reducing agent instead of formic acid. These reagents are more potent and can be effective at lower temperatures.[4][8][12]
Q6: I'm seeing the mono-methylated product from my primary amine, but the reaction won't proceed to the di-methylated tertiary amine. Why?
The reaction has stalled after the first methylation.
-
Cause 1 (Insufficient Reagents): The most likely cause is that you have run out of formaldehyde or formic acid. The first methylation consumes one equivalent of each, and the second methylation requires another.[4]
-
Solution 1: Add a fresh charge of both formaldehyde (1-2 eq.) and formic acid (1-2 eq.) to the reaction mixture and continue heating.
-
Cause 2 (Steric Hindrance): The intermediate secondary amine might be sterically hindered, making the second methylation much slower than the first.
-
Solution 2: Increase the reaction temperature and prolong the reaction time significantly. Monitor carefully by LC-MS to track the slow conversion.
Q7: My workup is difficult. After basifying, I get a persistent emulsion during extraction.
Emulsions are common when dealing with amine salts and basic aqueous solutions.
-
Solution 1 (Add Brine): Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.
-
Solution 2 (Filter): If solid precipitates are causing the emulsion, you can try filtering the entire biphasic mixture through a pad of Celite (diatomaceous earth) to remove the solids before re-separating the layers.
-
Solution 3 (Change Solvent): Switch to a different extraction solvent. If you are using ethyl acetate, which has some water miscibility, changing to a less miscible solvent like dichloromethane might help.
Caption: A workflow for troubleshooting common Eschweiler-Clarke issues.
Part 4: Frequently Asked Questions (FAQs)
Q8: Are there any "greener" or milder alternatives to the classical conditions?
Yes, several modifications have been developed to address safety and substrate sensitivity concerns.
-
Solvent-Free Conditions: A mixture of solid paraformaldehyde (a polymer of formaldehyde) and oxalic acid dihydrate can be used. Upon heating to 100-120 °C, the oxalic acid decomposes to generate formic acid in situ, creating a solvent-free reaction environment that simplifies workup.[8][13]
-
Acid-Sensitive Substrates: For secondary amines with acid-labile protecting groups (like Boc), a recently developed method uses only formaldehyde in a solvent like acetonitrile. In this case, formaldehyde surprisingly acts as both the carbon source and the reducing agent, avoiding the need for a strong acid.[10][14]
Q9: Will the Eschweiler-Clarke conditions affect a stereocenter adjacent to the amine?
Generally, no. The reaction conditions are typically mild enough that chiral amines do not racemize, especially if the stereocenter is not activated or prone to enolization.[4] This makes it a valuable tool in chiral synthesis.
Q10: Can I use other aldehydes, like acetaldehyde, to add ethyl groups instead of methyl groups?
While possible in principle, using other aldehydes (especially those with α-hydrogens) with formic acid is known as the Leuckart-Wallach reaction . This reaction is often much less efficient than the Eschweiler-Clarke, requires significantly higher temperatures (150-180 °C), and is prone to numerous side reactions, generally giving poor yields.[15] For N-alkylation with groups larger than methyl, standard reductive amination with a stronger reducing agent like NaBH₃CN or NaBH(OAc)₃ is far more reliable.
References
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. [Link]
-
Eschweiler-Clarke reaction - Name-Reaction.com. [Link]
-
Eschweiler-Clarke Reaction - YouTube. [Link]
-
Eschweiler–Clarke reaction - Grokipedia. [Link]
-
Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]
-
Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. [Link]
-
Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. [Link]
-
Alternative reducing agents for Eschweiler-Clarke methylation? : r/TheeHive - Reddit. [Link]
-
A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. [Link]
-
Eschweiler–Clarke Reductive Amination - ResearchGate. [Link]
-
Eschweiler-Clarke for Ethyl or Propyl groups - Sciencemadness Discussion Board. [Link]
-
Methylation of NH2 Troubleshooting? : r/Chempros - Reddit. [Link]
-
Eschweiler-Clarke Procedure - Sciencemadness.org. [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]
-
Eschweiler-Clarke Reaction - SynArchive. [Link]
-
Eschweiler-Clarke reaction - YouTube. [Link]
Sources
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sciencemadness Discussion Board - Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of N-Benzylpiperazine
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and purification of N-benzylpiperazine, specifically addressing the removal of the common byproduct, 1,4-dibenzylpiperazine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isolation of a highly pure final product.
Introduction: The Challenge of Dibenzylpiperazine Formation
In the synthesis of N-benzylpiperazine (BZP), a widely used building block in medicinal chemistry, the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine (DBZP), is a frequent complication.[1][2] This over-alkylation arises from the secondary amine of the desired monosubstituted product reacting further with the benzylating agent. Factors such as elevated reaction temperatures or an excess of benzyl chloride can exacerbate the formation of this impurity.[1] The structural similarity between BZP and DBZP can make their separation challenging, necessitating robust purification strategies. This guide outlines effective methods to remove DBZP, ensuring the high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is 1,4-dibenzylpiperazine (DBZP) a common byproduct in N-benzylpiperazine (BZP) synthesis?
A1: The formation of DBZP is a classic example of over-alkylation in amine chemistry. The desired product, BZP, still possesses a reactive secondary amine within its piperazine ring. This secondary amine can compete with the starting piperazine for the benzylating agent (e.g., benzyl chloride), leading to the formation of the disubstituted DBZP. This side reaction is particularly favored under conditions of high temperature or when an excess of the benzylating agent is used.[1]
Q2: What are the key physical and chemical property differences between BZP and DBZP that can be exploited for purification?
A2: The primary differences lie in their basicity and polarity, which in turn affect their solubility profiles.
-
Basicity: BZP is a secondary amine, while DBZP is a tertiary amine. Generally, the conjugate acid of a secondary amine is slightly more acidic (lower pKa) than that of a tertiary amine. The pKa of the conjugate acid of benzylamine is 9.33, providing a reference for the basicity of the primary amine function in BZP. This difference in basicity is the cornerstone of purification by acid-base extraction.
-
Polarity and Solubility: The presence of the N-H bond in BZP allows for hydrogen bonding, making it slightly more polar than DBZP. This difference influences their solubility in various organic solvents and is key to their separation by crystallization and chromatography. BZP is insoluble in water, while its hydrochloride salt is a white solid.[2] The dihydrochloride salt of DBZP is soluble in PBS (pH 7.2) at 10 mg/mL and slightly soluble in methanol at 1 mg/mL.[3]
-
Physical State: At room temperature, BZP is a slightly yellowish-green liquid, while DBZP is a white solid.[2]
Q3: Can I use distillation to separate BZP and DBZP?
A3: While fractional distillation is a potential method, it is often not the most practical first choice. The boiling points of BZP and DBZP are relatively high and may be close enough to require a highly efficient fractional distillation column. BZP has a boiling point of 122-124°C at 2.5 mmHg.[4] High temperatures during distillation could also lead to product degradation. Therefore, techniques like acid-base extraction or crystallization are generally preferred for the initial bulk purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of DBZP in the crude product. | - Reaction temperature was too high. - Excess benzyl chloride was used. - Reaction time was too long. | Optimize reaction conditions: maintain a lower temperature, use a stoichiometric amount of benzyl chloride, and monitor the reaction progress by TLC or GC to stop it at the optimal time. |
| Poor separation during acid-base extraction. | - Incomplete protonation of BZP. - Emulsion formation. - Insufficient number of extractions. | - Ensure the pH of the aqueous acid is sufficiently low (pH 1-2) to fully protonate the secondary amine. - To break emulsions, add a small amount of brine (saturated NaCl solution). - Perform at least three extractions with the acidic solution to ensure complete removal of BZP into the aqueous layer. |
| Product oils out during crystallization. | - The solvent is too non-polar. - The solution is too concentrated. - Cooling is too rapid. | - Use a more polar solvent system. For BZP, consider recrystallization from isopropanol. For DBZP, a mixture of ethanol and cyclohexane has been shown to be effective.[5] - Use a larger volume of solvent to ensure the compound remains dissolved at a higher temperature. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Co-elution of BZP and DBZP during column chromatography. | - Inappropriate solvent system. - Overloading of the column. | - Use a solvent system with a lower polarity to increase the separation between the more polar BZP and the less polar DBZP. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) is recommended. - Ensure the amount of crude product loaded onto the column is appropriate for the column size. |
Purification Workflow
The following diagram illustrates a recommended workflow for the purification of N-benzylpiperazine from the dibenzylpiperazine byproduct.
Caption: Purification workflow for separating BZP and DBZP.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the difference in basicity between the secondary amine of BZP and the tertiary amine of DBZP. The secondary amine is more readily protonated and extracted into an aqueous acidic phase.
Materials:
-
Crude reaction mixture containing BZP and DBZP
-
Diethyl ether or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in diethyl ether or DCM (approximately 10 mL of solvent per gram of crude material).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains the protonated BZP as its hydrochloride salt.
-
Repeat Extraction: Add another portion of 1 M HCl to the organic layer remaining in the separatory funnel. Repeat the shaking and separation process. Combine the aqueous extracts. Perform a third extraction for optimal recovery.
-
Isolation of DBZP: The organic layer now primarily contains the less basic DBZP. Wash the organic layer with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude DBZP. This can be further purified by crystallization (see Protocol 2).
-
Isolation of BZP: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M NaOH with stirring until the solution is strongly basic (pH > 12), which will cause the BZP free base to separate out as an oil.
-
Back Extraction: Extract the BZP from the aqueous layer with three portions of diethyl ether or DCM.
-
Final Steps: Combine the organic extracts containing the BZP, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain pure BZP as an oil.
Protocol 2: Purification by Crystallization
This protocol is particularly useful for purifying the crude DBZP obtained from the acid-base extraction or for mixtures with a high concentration of DBZP. A procedure for the recrystallization of DBZP from an ethanol-cyclohexane mixture has been reported.[5]
Materials:
-
Crude DBZP
-
Ethanol
-
Cyclohexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude DBZP in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot, add cyclohexane dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol-cyclohexane mixture.
-
Drying: Dry the purified DBZP crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
Column chromatography can be a highly effective method for separating BZP and DBZP due to their polarity difference.
Materials:
-
Crude mixture of BZP and DBZP
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is from 100% hexane to 90:10 hexane:ethyl acetate. The less polar DBZP will elute first, followed by the more polar BZP.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure compounds and remove the solvent under reduced pressure.
References
- Chan, W. Y., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1), 29-39.
- Cymerman Craig, J., & Young, R. J. (1955). 1-benzylpiperazine. Organic Syntheses, 35, 18.
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
- Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
- MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(5), 1234.
-
SWGDRUG. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
-
SWGDRUG. (2016). 1,4-Dibenzylpiperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenzylpiperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
- Zhang, M., et al. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3336.
- Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 268-274.
- Gatch, M. B., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(8), 2417-2426.
Sources
Troubleshooting low enantioselectivity in asymmetric synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Enantioselectivity
Welcome to the technical support hub for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high enantioselectivity. As Senior Application Scientists, we understand that unexpected drops in enantiomeric excess (ee) can be frustrating, leading to project delays and resource depletion. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common culprits to more nuanced problems. Our methodology is grounded in mechanistic principles to not only solve the immediate problem but also to build a robust, reproducible, and scalable process.
Part 1: Initial Diagnosis - A Systematic Workflow
When faced with low enantioselectivity, a systematic approach is crucial to efficiently identify the root cause. Avoid the temptation to randomly change multiple parameters at once. The following workflow provides a logical progression for your troubleshooting efforts.
Caption: A logical workflow for diagnosing low enantioselectivity.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the field.
Q1: My enantiomeric excess (ee) is significantly lower than the literature value. What is the very first thing I should check?
A1: Before investigating complex mechanistic possibilities, always start with the fundamentals: the purity and integrity of your catalyst, ligand, and starting materials .[1][2][3] This is, by far, the most common source of failure.
-
Catalyst/Ligand Purity: Trace impurities can act as potent catalyst poisons, even in minute quantities.[1][3] For instance, phosphine-based ligands are notoriously susceptible to oxidation, and residual impurities from synthesis can interfere with the formation of the active catalytic species.[2] Always use a fresh, verified batch of catalyst or ligand. If you suspect degradation, consider re-purification or purchase of a new lot.
-
Substrate Purity: Impurities in your starting material can react with the catalyst, consume reagents, or undergo a non-selective reaction, all of which can diminish the overall ee.
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are of the highest possible purity. Water is a common culprit that can hydrolyze sensitive catalysts or reagents.[4] Running reactions under a strictly inert atmosphere (Argon or Nitrogen) is critical for many air- and moisture-sensitive systems.[1][2]
Q2: I'm observing inconsistent ee values between different runs of the same reaction. What causes this lack of reproducibility?
A2: Irreproducibility is often linked to subtle variations in experimental setup and reagent handling.[4]
-
Atmospheric Contamination: Inconsistent inert atmosphere techniques can be a major source of variability. Ensure all glassware is rigorously flame- or oven-dried and that your inert gas is of high purity.[1] Even small, intermittent leaks in your Schlenk line or glovebox can introduce enough oxygen or moisture to affect sensitive catalysts.
-
Temperature Fluctuations: Asymmetric reactions can be exquisitely sensitive to temperature.[3] A difference of even a few degrees can alter the energy difference between the diastereomeric transition states, impacting selectivity. Use a reliable cryostat for sub-ambient temperatures and ensure the reaction flask is properly insulated and submerged.
-
Reagent Handling: If using reagents from large bottles, the contents can degrade over time with repeated openings. Consider aliquoting reagents into smaller, single-use containers under an inert atmosphere.
Q3: My reaction is sluggish and gives low ee. Could these two issues be related?
A3: Yes, absolutely. Slow reaction rates and low enantioselectivity are often coupled and can point towards two primary issues: catalyst deactivation or a competing background reaction.
-
Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.[5] This reduces the concentration of the species responsible for the desired enantioselective transformation. As the catalyzed reaction slows, a non-selective background reaction, which is always present to some extent, can become a significant contributor to the final product pool, thus lowering the overall ee.[1]
-
Insufficient Catalyst Loading: If the catalyst loading is too low, the rate of the catalyzed pathway may not be fast enough to outcompete the uncatalyzed background reaction.[1] This non-enantioselective pathway produces a racemic product, which erodes the ee. An experiment to test this is to systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and observe the effect on both rate and ee.[1]
Caption: Competing catalyzed vs. background reaction pathways.
Q4: How does temperature affect enantioselectivity? Is lower always better?
A4: Generally, lowering the reaction temperature increases enantioselectivity.[3] This is because the selectivity is governed by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. According to the Eyring equation, this energy difference has a more pronounced effect on the relative rates at lower temperatures.[6]
However, "lower is better" is not a universal rule.[4]
-
Rate vs. Selectivity: Excessively low temperatures may slow the reaction to an impractical rate. An optimal balance must be found.[3]
-
Mechanism Changes: In some systems, a change in temperature can alter the aggregation state of the catalyst or even shift the rate-determining step, leading to a non-linear relationship between temperature and ee.
-
Solubility: Reagents may become poorly soluble at very low temperatures, leading to poor reaction kinetics and reproducibility.
A temperature screening study is often a critical part of optimization.
Part 3: In-Depth Troubleshooting Guides
Guide 1: Catalyst & Ligand Issues
The integrity of your chiral catalyst is the cornerstone of your experiment.[1][2]
-
Problem: Suspected Catalyst Decomposition
-
Causality: Many organometallic catalysts are sensitive to air, moisture, heat, or even light.[2] Ligands can dissociate, or the metal center can change its oxidation state, leading to inactive or non-selective species.[5]
-
Troubleshooting Steps:
-
Visual Inspection: Check for color changes or precipitation in your catalyst stock.
-
Use a Fresh Sample: Compare results from your current batch with a brand-new, unopened sample of catalyst or ligand.
-
NMR Analysis: For stable catalysts, acquire an NMR spectrum (e.g., ¹H, ³¹P for phosphine ligands) and compare it to a reference spectrum to check for degradation products.[7]
-
Strictly Inert Conditions: Re-run the reaction using rigorously dried solvents and glassware under a high-purity inert atmosphere in a glovebox if available.[2]
-
-
-
Problem: Incorrect Catalyst/Ligand Ratio for In Situ Preparations
-
Causality: When a catalyst is prepared in situ from a metal precursor and a chiral ligand, the exact ratio is often crucial. An excess of either component can lead to the formation of different, less selective catalytic species.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check all calculations and measurements for the precursor and ligand.
-
Screen Ratios: Systematically vary the metal-to-ligand ratio (e.g., 1:1, 1:1.1, 1:1.2) to see if an optimum exists.
-
Pre-formation: Consider pre-forming the catalyst by stirring the metal precursor and ligand together for a set time before adding the substrate.
-
-
Guide 2: Reaction Parameter Optimization
Once reagent and catalyst integrity are confirmed, focus on the reaction environment.
-
The Critical Role of the Solvent
-
Causality: The solvent can dramatically influence enantioselectivity by affecting catalyst conformation, the solubility of reagents, and by directly participating in the transition state through specific solute-solvent interactions.[1] A coordinating solvent might compete with the substrate for a binding site on the catalyst, lowering selectivity.[2][3]
-
Protocol 1: Solvent Screening Experiment
-
Set up a parallel series of reactions in small vials.
-
Use a range of high-purity, anhydrous solvents with varying properties (e.g., coordinating: THF; non-coordinating: Toluene, Dichloromethane; polar aprotic: Acetonitrile).[2]
-
Run all reactions under identical conditions (temperature, concentration, time).
-
Analyze the ee and conversion for each solvent to identify the optimal medium.
-
Table 1: Example Solvent Screen Data (Hypothetical Reaction)
Entry Solvent Dielectric Constant Conversion (%) ee (%) 1 Toluene 2.4 95 92 2 Dichloromethane (DCM) 9.1 99 85 3 Tetrahydrofuran (THF) 7.5 80 45 | 4 | Acetonitrile | 37.5 | 65 | 60 |
-
-
Optimizing Temperature and Concentration
-
Causality: As discussed, temperature is a key parameter.[3][4] Substrate concentration can also be important; high concentrations can sometimes favor the formation of inactive catalyst dimers or promote background reactions.[4]
-
Protocol 2: Temperature & Concentration Study
-
Using the best solvent from Protocol 1, set up reactions at a range of temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C, 25 °C).
-
At the optimal temperature, run a series of reactions at different substrate concentrations (e.g., 0.05 M, 0.1 M, 0.5 M).
-
Monitor both conversion and ee to find the best balance of reaction time and selectivity.
-
-
Guide 3: Mechanistic Pitfalls
If the above steps do not resolve the issue, a more subtle mechanistic problem may be at play.
-
Problem: Product Racemization
-
Causality: The desired chiral product may be forming with high ee, but then racemizing under the reaction conditions. This can occur if the product contains an acidic proton alpha to a stereocenter and there is a base present, or if the catalyst itself can facilitate racemization.
-
Protocol 3: Racemization Control Experiment
-
Prepare an enantioenriched sample of the product (this can be from a previous successful run or by chiral separation).
-
Subject this enantioenriched product to the full reaction conditions (including catalyst, reagents, solvent, temperature) but without the starting substrate.
-
Let the reaction stir for the standard duration.
-
Re-analyze the ee of the product. A significant drop in ee confirms that product racemization is occurring.
-
-
-
Problem: Kinetic Resolution of a Racemic Substrate
-
Causality: If your substrate is chiral but used as a racemate, the reaction is a kinetic resolution.[8] In this case, the enantiomeric excess of the product and the unreacted starting material are dependent on the reaction conversion. A high ee for the product is typically only achieved at low to moderate conversion, while a high ee for the remaining starting material is only seen at high conversion.[8][9] Attempting to push the reaction to 100% completion will result in a lower ee for the product.
-
Troubleshooting:
-
Confirm if your substrate is chiral.
-
If so, run a time-course experiment, taking aliquots at various points (e.g., 25%, 50%, 75%, 95% conversion).
-
Analyze the ee of both the product and the remaining starting material at each time point. This will reveal the relationship between conversion and ee for your specific system.
-
-
Part 4: Analytical Verification
Accurate measurement is non-negotiable. An unreliable analytical method can send your troubleshooting efforts in the wrong direction.
Q5: How can I be sure my ee measurement is accurate?
A5: Your primary methods will be Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).[1]
-
Method Validation:
-
Baseline Separation: First, ensure you have a method that provides baseline resolution (separation factor α > 1.2) of the two enantiomers.
-
Analyze the Racemate: Always inject a sample of the true racemic product to confirm the identity and retention times of both enantiomer peaks.
-
Check for Overlap: Ensure that no impurities or starting materials co-elute with your product peaks, which would give a false reading of the peak area.
-
Detector Linearity: Confirm that the detector response is linear across the concentration range of your analysis.
-
References
-
Vallejos-Garrido, M. et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Wikipedia. Kinetic resolution. [Link]
-
Royal Society of Chemistry. Chapter 5: Principles of Asymmetric Synthesis. [Link]
-
ResearchGate. Kinetic resolution (KR), dynamic kinetic resolution (DKR) and enantioselective desymmetrization. [Link]
- Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.
-
Wikipedia. Enantioselective synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Quenching Excess Lithium Aluminum Hydride in Large-Scale Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals navigating the challenges of quenching excess lithium aluminum hydride (LAH) in large-scale reactions. Moving from bench-scale to pilot or manufacturing scale introduces significant safety and processing challenges that demand robust, well-understood protocols. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can make informed, safe, and effective decisions during process development and scale-up.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when handling large-scale LAH quenches.
Q1: What are the primary hazards of quenching LAH at scale, and how can they be mitigated?
A1: The hazards of LAH are magnified at scale. The primary risks are:
-
Extreme Exotherm: The reaction of LAH with protic quenching agents is violently exothermic.[1][2] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient. This can lead to a rapid temperature and pressure increase, resulting in a dangerous runaway reaction.[3]
-
Flammable Hydrogen Gas Evolution: For every mole of LAH quenched with water, four moles of hydrogen gas are produced.[4] In a large-scale reaction, this can generate a massive volume of flammable gas, creating a serious fire or explosion hazard, especially given the reaction's exothermic nature.[1][5]
-
Reactivity and Pyrophoricity: LAH powder can ignite spontaneously in moist air or from friction.[6] Handling large quantities increases the risk of dust formation and static discharge, which can serve as ignition sources.[6][7]
Mitigation Strategies:
-
Engineering Controls: Conduct all operations in a properly functioning chemical fume hood or an appropriately ventilated, designated area.[1] Ensure all electrical equipment is explosion-proof.[7] For very large scales, consider a dedicated reactor bay with appropriate safety controls.
-
Controlled Addition: Never add the quenching agent quickly. Use an addition funnel or a metering pump for slow, controlled, dropwise addition of the quenching agent to the LAH mixture (normal quench) or, in some process designs, the LAH mixture to the quench solution (reverse quench).[1][8]
-
Efficient Cooling: The reactor must be equipped with an efficient cooling system (e.g., a jacketed vessel with a circulating chiller). Always cool the reaction mixture to 0 °C or below before and during the quench.[1][3]
-
Inert Atmosphere: Always perform the reaction and quench under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture and oxygen.[1]
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals) and dry sand readily available. NEVER use water, CO2, or standard ABC extinguishers on an LAH fire, as they will react violently and intensify it.[6][7]
Q2: Which quenching method is best for large-scale reactions?
A2: The "best" method depends on the specific product's properties (e.g., solubility, pH sensitivity) and the process equipment. However, for general large-scale applications, methods that produce easily filterable solids and avoid emulsions are highly preferred. The two most robust and widely adopted methods are the Fieser Method and the Rochelle's Salt Method .
| Method | Primary Advantage | Best Suited For | Key Consideration |
| Fieser Method | Forms granular, easily filterable aluminum salt precipitates.[1][9] | General purpose, especially when the product is not sensitive to basic conditions. | The sequential addition of water and NaOH is critical to forming the correct salt structure.[9][10] |
| Rochelle's Salt Method | Actively breaks up and prevents the formation of gelatinous aluminum emulsions by chelation.[11] | Large-scale reactions, or with products known to be trapped in emulsions.[11][12] | Requires vigorous stirring for a period (30 minutes to several hours) to allow the chelation to complete.[1] |
| Glauber's Salt (Na₂SO₄·10H₂O) | Provides a very slow, controlled release of water, making the quench milder.[1][10] | Smaller scale reactions or when an extremely gentle quench is required. | Can be less practical for very large quantities due to the mass of solid that must be added. |
Q3: Why is a sequential quench (e.g., with ethyl acetate first) recommended for large-scale operations?
A3: This is a critical safety and control strategy. A sequential quench involves first adding a less reactive, aprotic reagent to consume the bulk of the highly reactive excess LAH before introducing a protic agent like water.[13][14]
-
Causality: Ethyl acetate is an ester that is reduced by LAH.[15] This reaction is exothermic but significantly less violent and easier to control than the reaction with water.[3] It does not produce hydrogen gas, which is a major advantage in mitigating explosion risks.[15] By first neutralizing the most reactive hydride with ethyl acetate, the subsequent addition of water is much safer, as it is primarily reacting with less-energetic aluminum alkoxide intermediates rather than free LAH.[3] This two-step process effectively de-risks the most hazardous phase of the workup.
Q4: What causes the formation of a thick, gelatinous precipitate during workup, and how can I prevent it?
A4: The gelatinous precipitate is composed of hydrated aluminum salts (aluminum hydroxide, Al(OH)₃).[3][16] This is a common and highly problematic issue in LAH workups because the gel can trap a significant amount of product, making filtration nearly impossible and drastically reducing yields.[2][17]
-
Mechanism of Formation: When water is added to the aluminum alkoxide species formed during the reduction, it hydrolyzes them into aluminum hydroxide. In its initial form, this precipitate is often a fine, colloidal, or gelatinous substance with a high surface area that readily adsorbs the desired product.
-
Prevention and Remediation:
-
The Fieser Method: This protocol is specifically designed to prevent the gelatinous form. The sequential addition of water, followed by aqueous sodium hydroxide, and then more water, promotes the formation of a dense, granular, and easily filterable crystalline precipitate of hydrated lithium sodium aluminate.[9]
-
Rochelle's Salt (Sodium Potassium Tartrate): This is the most effective solution for stubborn emulsions. The tartrate ion is a powerful chelating agent for aluminum ions.[11] It forms a water-soluble complex with the aluminum, breaking down the emulsion and resulting in two clear, easily separable liquid phases (organic and aqueous).[1][11]
-
Q5: How do I properly set up my reactor and equipment for a safe large-scale quench?
A5: A robust setup is non-negotiable for safety.
-
Reactor Vessel: Use a reactor that is at least three to four times larger than the reaction volume to accommodate potential foaming and gas evolution.[3] A jacketed glass or stainless steel reactor with an efficient overhead mechanical stirrer is recommended for effective mixing and heat transfer.[3]
-
Inert Atmosphere: Ensure the reactor is completely dry and can be kept under a positive pressure of an inert gas like nitrogen.[1]
-
Addition Funnel/Pump: Use a pressure-equalizing addition funnel for the slow, dropwise addition of quenching agents. For manufacturing scale, a calibrated metering pump is preferred for precise control.[12]
-
Condenser and Vent: Fit the reactor with a reflux condenser (with cooling) to handle solvent vapors. The outlet of the condenser should be vented to a safe area or a scrubber system to handle the large volume of hydrogen gas produced. Never perform a quench in a sealed or closed system. [8]
-
Temperature Monitoring: Have a calibrated temperature probe immersed in the reaction mixture to monitor the internal temperature in real-time. This is your most critical indicator for controlling the quench rate.
Troubleshooting Guide for LAH Quenching
| Problem | Probable Cause(s) | Corrective Action(s) |
| Uncontrolled Exotherm / Runaway Reaction | 1. Addition of quenching agent is too fast. 2. Inadequate cooling of the reactor. 3. Reaction concentration is too high.[3] | 1. Immediately stop the addition of the quenching agent. 2. Ensure the reactor cooling system is operating at maximum capacity. 3. If necessary and safe, add more cold, anhydrous reaction solvent (e.g., THF, ether) to dilute the mixture and help absorb heat.[3] |
| Thick, Gelatinous Precipitate Forms | 1. Improper quenching procedure (e.g., adding only water). 2. Insufficient stirring during the quench.[3] | 1. Switch to the Rochelle's Salt workup. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the emulsion breaks into two clear layers.[11] 2. If using the Fieser method, ensure the correct ratios are used and allow for adequate stirring time (at least 15-30 mins) after the final addition.[1][10] |
| Low Product Yield | 1. Product is trapped within the aluminum salt precipitate.[2] 2. Product is water-soluble and lost to the aqueous phase. | 1. After filtration, wash the filter cake extensively with an appropriate organic solvent (e.g., THF, ethyl acetate) to recover the trapped product.[1] 2. Consider performing a continuous liquid-liquid extraction if the product has high water solubility. |
| Persistent Emulsion During Workup | 1. Formation of fine, colloidal aluminum salts.[11] | 1. Add a saturated aqueous solution of Rochelle's salt and stir vigorously.[11][12] 2. Filter the entire mixture through a pad of Celite® to break up the emulsion physically. This is often a last resort.[1] |
| Fire in the Reactor | 1. Localized hotspot from too-rapid quenching ignites hydrogen/solvent. 2. Accidental introduction of water or air into the unquenched LAH mixture.[5] | 1. If small and contained, smother the fire with a Class D fire extinguisher or dry sand.[6] 2. Evacuate the area and activate emergency protocols. Do not attempt to fight a large, uncontrolled LAH fire. |
Experimental Protocols
Safety Prerequisite: Before starting, ensure all PPE is worn, including a flame-resistant lab coat, safety goggles, and appropriate gloves.[1] All operations must be conducted under an inert atmosphere in a fume hood or designated reactor bay.[1]
Protocol 1: The Fieser Method (For Granular Precipitates)
This method is highly reliable for generating a filterable solid. The ratio is based on the starting mass of LAH. For every X grams of LAH used:
-
Cooling & Dilution: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water or chiller bath. Dilute the mixture with an equal volume of anhydrous diethyl ether or THF to facilitate stirring.[1][10]
-
Initial Quench (Optional but Recommended): For large scales, slowly add ethyl acetate dropwise until gas evolution from the initial excess LAH subsides. This provides a safer initial deactivation.[3] Re-cool to 0 °C if necessary.
-
Step 1: Water Addition: Very slowly and dropwise, add X mL of water . Vigorous gas evolution (H₂) will occur. Control the addition rate to keep the internal temperature below 20 °C.[10][12]
-
Step 2: Base Addition: After the water addition is complete, slowly add X mL of a 15% (w/v) aqueous sodium hydroxide solution . The mixture will become thick and white.[10][12]
-
Step 3: Final Water Addition: Slowly add 3X mL of water . The precipitate should begin to look more granular and less gelatinous.[10][12]
-
Stirring & Filtration: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 30 minutes. The solids should appear as a free-flowing, white, sandy precipitate.[1] Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with additional solvent to recover all of the product.[1]
Diagram: Fieser Method Workflow
Caption: Workflow for the Fieser Method LAH workup.
Protocol 2: The Rochelle's Salt Method (For Preventing Emulsions)
This method is ideal for reactions prone to forming emulsions or for very large-scale operations where filtration is challenging.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C.[1]
-
Initial Aprotic Quench: Slowly and dropwise, add ethyl acetate to the reaction mixture. Continue adding until the initial vigorous gas evolution ceases. This safely consumes the most reactive excess LAH.[1][12]
-
Addition of Rochelle's Salt Solution: Slowly add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) to the reaction mixture. The amount needed can vary, but a volume equal to the reaction volume is a good starting point.[11]
-
Vigorous Stirring: Remove the cooling bath and stir the biphasic mixture vigorously. This step is crucial. Stirring may be required for 30 minutes to several hours.[1][11] The mixture will gradually transform from a thick, milky emulsion into two clear, distinct layers.
-
Separation and Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the reaction solvent (e.g., ether or ethyl acetate) to ensure full recovery of the product.[1]
-
Isolation: Combine all organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
References
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. NJ.gov. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Princeton EHS. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. Frontier Research Group. [Link]
-
Various Authors. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]
-
Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Curly Arrow Blog. [Link]
-
Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. University of California, Santa Barbara. [Link]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. [Link]
-
Research and Reviews. (2021). A Report on Reagents and its Quenching Methods. rrjournals.com. [Link]
-
Dr. Aman. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube. [Link]
-
Slideshare. (n.d.). 2. LiAlH4. Slideshare. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Reddit User Discussion. (2023). LiAlH4. r/chemistry. [Link]
-
Various Authors. (2016). LAH work up) I'm doing a Carboxylic acid reduction with LAH (2g scale) in THF how do I extract the product upon quenching? ResearchGate. [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride. BYJU'S. [Link]
-
Reddit User Discussion. (2018). Purpose of NaOH in LAH workup? r/chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Frontier Research Group. [Link]
-
Reddit User Discussion. (2022). Tips for handling LAH? r/Chempros. [Link]
-
Chemistry LibreTexts. (2025). Quenching Reactions: Aluminum based reactions. Chemistry LibreTexts. [Link]
-
Reddit User Discussion. (2022). LAH reduction, first timer. r/Chempros. [Link]
-
Reddit User Discussion. (2015). Lithium aluminium hydride quenching and workup. r/chemistry. [Link]
-
Reddit User Discussion. (2013). Woke up this morning and did an 800 g LAH reduction. r/chemistry. [Link]
-
University of York, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. University of York. [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rroij.com [rroij.com]
- 5. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. nj.gov [nj.gov]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. reddit.com [reddit.com]
- 10. Workup [chem.rochester.edu]
- 11. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. adichemistry.com [adichemistry.com]
- 14. 2. LiAlH4 | PPT [slideshare.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for (1-Benzylpiperazin-2-yl)methanol
Welcome to the technical support guide for (1-Benzylpiperazin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound for various in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in a neutral aqueous buffer (e.g., PBS pH 7.4)?
Answer: The solubility behavior of this compound is dictated by its chemical structure. The molecule contains a large, non-polar benzyl group, which imparts hydrophobic (water-repelling) characteristics. Conversely, it also features a piperazine ring, which contains two nitrogen atoms.[1][2] These nitrogen atoms act as weak bases.
At neutral pH (around 7.4), the piperazine ring is only partially protonated. The uncharged form of the molecule predominates, allowing the hydrophobic benzyl group to significantly limit its solubility in water. To achieve good aqueous solubility, the basic nitrogen atoms on the piperazine ring must be protonated to form a more soluble salt.
Q2: What is the first and most critical step to improve the solubility of this compound in an aqueous medium?
Answer: The most effective initial step is pH adjustment . Since this compound is a basic compound, decreasing the pH of the solution by adding an acid will protonate the nitrogen atoms on the piperazine ring. The parent piperazine molecule has two pKa values of approximately 9.73 and 5.35.[1][2][3][4] By lowering the pH well below the higher pKa, you convert the molecule into its hydrochloride salt form in situ, which is significantly more polar and thus more soluble in water.[5]
For most applications, acidifying the buffer to a pH of 5 or lower with a dilute acid like hydrochloric acid (HCl) is an excellent starting point.
Q3: My compound is dissolved in a DMSO stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This phenomenon, often called "crashing out," is very common when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer.[6][7] The DMSO concentration suddenly drops, and the aqueous environment cannot maintain the compound's solubility.[6]
Here are several proven strategies to overcome this:
-
Vortex During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid mixing prevents the formation of localized high concentrations of the compound that can initiate precipitation.[8]
-
Use a Lower pH Buffer: As detailed in Q2, ensure your final assay buffer is at a pH that maintains the protonated, soluble state of the compound.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[9] For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution first, then further dilute that intermediate solution into the final buffer.
-
Gentle Warming and Sonication: After dilution, gently warming the solution (e.g., in a 37°C water bath) or sonicating it for a few minutes can help redissolve fine precipitates.[8] Always ensure the final solution is clear before use in an assay.[8]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Decision workflow for troubleshooting solubility issues."
Q4: Adjusting the pH is not compatible with my cell-based assay. What are my options for co-solvents?
Answer: When pH modification is not feasible, using an organic co-solvent to prepare a concentrated stock solution is the standard approach.[10][11][12] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of compounds.[13] However, the final concentration of the co-solvent in the assay must be kept low to avoid cytotoxicity.[14][15]
Most cell lines can tolerate DMSO up to 0.5%, but some may be sensitive to concentrations as low as 0.1%.[6] It is crucial to run a solvent tolerance control experiment for your specific cell line.[6]
| Co-Solvent | Typical Stock Conc. | Max Assay Conc. (General) | Notes |
| DMSO | 10-100 mM | < 0.5% | Excellent solubilizer but can be toxic to some cells at >0.5%.[6][15] Can affect cell differentiation. |
| Ethanol | 10-50 mM | < 0.5% | Less toxic than DMSO for some cell lines but also a less powerful solvent for highly hydrophobic compounds. |
| PEG 400 | 10-50 mM | < 1% | A good option for increasing solubility; often used in preclinical formulations.[16] |
| DMF | 10-100 mM | < 0.1% | Use with caution; generally more toxic than DMSO. |
Q5: Are there advanced methods for highly sensitive assays where organic solvents are not ideal?
Answer: Yes. For assays that are intolerant to organic solvents, cyclodextrins are an excellent alternative.[17][18] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][19] They can encapsulate the hydrophobic part of a drug molecule (like the benzyl group) into their cavity, forming an inclusion complex.[19] This complex presents a hydrophilic exterior to the aqueous solution, dramatically increasing the compound's solubility without the need for organic solvents.[19][20]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[20]
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"]; bgcolor="#F1F3F4";
} caption: "Effect of pH on the protonation and solubility of the molecule."
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a general method for preparing a concentrated stock solution.[10][11]
-
Calculation: Determine the mass of this compound (Molecular Weight: ~206.28 g/mol ) needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 206.28 g/mol * (1000 mg / 1 g) = 2.06 mg
-
-
Weighing: Accurately weigh approximately 2.06 mg of the compound into a sterile microcentrifuge tube. Record the exact mass.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the tube to achieve a 10 mM concentration. (e.g., if you weighed 2.06 mg, add 1.0 mL of DMSO).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved. Visually inspect to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[9]
Protocol 2: Kinetic Solubility Test via pH Screening
This protocol helps determine the optimal pH for solubilizing your compound in your specific assay buffer.
-
Buffer Preparation: Prepare several aliquots of your base assay buffer (e.g., PBS) and adjust their pH values to create a range, for example: pH 7.4, 6.0, 5.0, and 4.0.
-
Compound Addition: To 1 mL of each pH-adjusted buffer, add a small volume of your concentrated DMSO stock solution to reach the desired final assay concentration (e.g., add 1 µL of 10 mM stock to 1 mL buffer for a final concentration of 10 µM).
-
Equilibration: Cap the tubes and vortex immediately for 30 seconds. Place them on a shaker or rotator at room temperature for 1-2 hours to allow them to equilibrate.
-
Observation: After equilibration, visually inspect each tube for signs of precipitation. A clear solution indicates good solubility at that pH. Turbidity or visible particulates indicate poor solubility.
-
Quantification (Optional): For a more precise measurement, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. [Link]
-
Piperazine. (n.d.). PubChem. [Link]
-
Piperazine. (n.d.). Wikipedia. [Link]
-
p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). ResearchGate. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. [Link]
-
An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. (n.d.). ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Semantic Scholar. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI. [Link]
-
Piperazines – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). [No Source Name Available]. [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014, October 23). ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). [No Source Name Available]. [Link]
-
Can we predict compound precipitation in DMSO stocks?. (2014, September 28). Sussex Drug Discovery Centre. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library. [Link]
-
Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (n.d.). AMiner. [Link]
-
BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. [Link]
-
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. [Link]
-
(R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride. (n.d.). [No Source Name Available]. [Link]
-
This compound. (n.d.). Ivy Fine Chemicals. [Link]
-
Benzyl Alcohol. (n.d.). PubChem. [Link]
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. uregina.ca [uregina.ca]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
Technical Support Center: Bayesian Optimization for Selective Pyrazole Synthesis
A-Level, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals employing Bayesian optimization for the selective synthesis of pyrazoles. Pyrazoles are a critical scaffold in medicinal chemistry, and achieving regioselectivity is a common challenge.[1][2][3] This resource provides practical, in-depth answers to common issues and troubleshooting guidance to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization, and why is it advantageous for selective pyrazole synthesis?
A1: Bayesian optimization is a powerful machine learning algorithm for finding the global optimum of a "black-box" function, which in this context is your chemical reaction.[4][5][6] It's particularly well-suited for complex, multi-parameter reaction optimizations where experiments are costly and time-consuming.[5][7]
Here's the core advantage: instead of randomly exploring the vast parameter space of a reaction (e.g., different solvents, catalysts, temperatures, concentrations), Bayesian optimization intelligently decides the next best experiment to run.[6][8] It does this by building a probabilistic model of your reaction's performance based on the data it has already seen. This model, often a Gaussian Process, predicts the outcome (e.g., yield, selectivity) and, crucially, the uncertainty of its prediction for unexplored conditions.[6][9] The algorithm then uses an "acquisition function" to balance exploitation (testing conditions predicted to be optimal) and exploration (testing conditions with high uncertainty to learn more about the reaction space).[5][8]
For pyrazole synthesis, particularly in cases like the Knorr condensation where mixtures of N1- and N2-isomers are common, Bayesian optimization can efficiently navigate the complex interplay of reaction parameters to identify conditions that highly favor one isomer over the other.[1][10][11]
Q2: What are the essential parameters to include in a Bayesian optimization model for pyrazole synthesis?
A2: The selection of parameters is critical for the success of your optimization campaign. A well-defined parameter space allows the algorithm to efficiently explore the most influential factors. For a typical pyrazole synthesis, such as a condensation reaction, consider the following:
| Parameter Type | Examples | Considerations |
| Categorical | Catalyst, Solvent, Base/Acid, Ligand | These are discrete choices. Ensure the selected options are chemically reasonable and diverse enough to cover different mechanistic possibilities. For instance, including both protic and aprotic solvents, or a range of Lewis and Brønsted acids. |
| Continuous | Temperature, Reaction Time, Concentration, Reagent Equivalents | Define a realistic range for each continuous variable. Excessively broad ranges can slow down convergence, while overly narrow ranges might exclude the optimal conditions. |
| Integer | Drops of an additive, Stirring speed (RPM) | These are discrete numerical values. |
It is crucial to represent these parameters in a machine-readable format for the optimization software.[6]
Q3: How do I handle multi-objective optimization, for instance, maximizing yield while also maximizing selectivity?
A3: This is a common and important challenge in chemical synthesis.[1] Bayesian optimization can handle this through multi-objective approaches. One effective method is the "Utopia Point Bayesian Optimization" (UPBO).[1][10][11] In this approach, you define an ideal "utopia point" in the objective space (e.g., 100% yield and 100% selectivity for the desired isomer). The algorithm then seeks to find experimental conditions that minimize the Euclidean distance to this utopia point.[11] This method elegantly transforms a multi-objective problem into a single-objective one that the algorithm can efficiently solve.[1]
Troubleshooting Guides
Problem: The optimization algorithm is not converging to a clear optimum.
This can manifest as the algorithm suggesting seemingly random conditions or the performance metrics (yield, selectivity) plateauing at a suboptimal level.
Troubleshooting Steps:
-
Re-evaluate Your Parameter Space:
-
Are the ranges too broad? An excessively large search space can make it difficult for the algorithm to find the optimum in a reasonable number of experiments. Consider narrowing the ranges of continuous variables based on chemical intuition or preliminary screening.
-
Are you missing a critical parameter? The lack of convergence might indicate that a crucial factor influencing the reaction outcome is not included in your model. Revisit the reaction mechanism and consider if other variables (e.g., water content, atmosphere) could be playing a role.
-
-
Check the Initial Data Set:
-
Bayesian optimization benefits from a small but informative initial set of experiments. If your initial data points are all clustered in one region of the parameter space or show very little variation in outcome, the algorithm may struggle to build an accurate initial model. Ensure your initial experiments sample the parameter space broadly.
-
-
Adjust the Acquisition Function:
-
The acquisition function guides the search. If it is too "exploitative," it may get stuck in a local optimum. If it is too "exploratory," it may not focus enough on promising regions. Consider trying a different acquisition function or adjusting its parameters. Common choices include Expected Improvement (EI) and Upper Confidence Bound (UCB).
-
Problem: The model suggests unsafe or impractical experimental conditions.
For example, the algorithm might suggest a temperature above the boiling point of the solvent or a combination of reagents known to be hazardous.
Troubleshooting Steps:
-
Implement Constraints in Your Optimization Software:
-
Most Bayesian optimization packages allow you to define constraints on the parameter space. For example, you can set a maximum temperature for a given solvent or exclude specific combinations of reagents. This is the most direct way to prevent the algorithm from exploring unsafe or impractical regions.
-
-
Refine the Parameter Ranges:
-
Proactively limit the ranges of your continuous variables to what is experimentally feasible and safe in your laboratory setup.
-
Problem: There is a poor correlation between the model's predictions and the experimental results.
This indicates that the surrogate model (e.g., Gaussian Process) is not accurately capturing the behavior of your reaction.
Troubleshooting Steps:
-
Increase the Number of Experiments:
-
The model's accuracy generally improves with more data. If you have only run a few experiments, the model may not have enough information to make accurate predictions.
-
-
Examine the Kernel Function of the Gaussian Process:
-
The kernel function determines how the algorithm assumes the similarity between different points in the parameter space.[6] The most common kernel is the Matérn kernel, but for certain chemical systems, a different kernel might be more appropriate.[5] Some software packages allow you to select or even customize the kernel function.
-
-
Consider Descriptor-Based Optimization:
-
Instead of using categorical variables directly, you can represent them using physicochemical descriptors (e.g., DFT-calculated properties of catalysts or solvents).[5] This can sometimes lead to a more accurate model, as it provides the algorithm with more quantitative information about the chemical space.[5]
-
Visualizing the Workflow
A typical Bayesian optimization workflow for pyrazole synthesis can be visualized as an iterative cycle:
Caption: Troubleshooting Logic for Bayesian Optimization in Synthesis.
References
-
Chen, L.-Y., & Li, Y.-P. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry, 20, 2476–2492. [Link]
-
Dalton, D. M., Walroth, R. C., Rouget-Virbel, C., Mack, K. A., & Toste, F. D. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. Journal of the American Chemical Society, 146(24), 15779–15786. [Link]
-
Dalton, D. M., Walroth, R. C., Rouget-Virbel, C., Mack, K. A., & Toste, F. D. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. eScholarship, University of California. [Link]
-
Dalton, D. M., Walroth, R. C., Rouget-Virbel, C., Mack, K. A., & Toste, F. D. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society. [Link]
-
Dalton, D. M., Walroth, R. C., Rouget-Virbel, C., Mack, K. A., & Toste, F. D. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. ResearchGate. [Link]
-
Dalton, D. M., Walroth, R. C., Rouget-Virbel, C., Mack, K. A., & Toste, F. D. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PubMed Central. [Link]
-
Dalton, D. M., Walroth, R. C., Rouget-Virbel, C., Mack, K. A., & Toste, F. D. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society. [Link]
-
Gaulton, A., et al. (2024). Bayesian Optimization in Drug Discovery. Methods in Molecular Biology, 2716, 101-136. [Link]
-
Guo, J., et al. (2021). Bayesian Optimization for Chemical Reactions. CHIMIA, 75(3), 163-169. [Link]
-
Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
IBM Research. (2018). Bayesian optimization for accelerated drug discovery. IBM Journal of Research and Development. [Link]
-
Liu, Z., et al. (2025). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Processes, 13(1), 1. [Link]
-
Maciag, M., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
-
Pyzer-Knapp, E. O. (2018). Bayesian optimization for accelerated drug discovery. IBM Journal of Research and Development, 62(6), 5:1-5:11. [Link]
-
Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89–96. [Link]
-
Shields, B. (2021). Bayesian reaction optimization as a tool for chemical synthesis. [Link]
-
The Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis. [Link]
-
Various Authors. (2024). Bayesian Optimization in Drug Discovery. ResearchGate. [Link]
-
Various Authors. (2025). Preferential Multi-Objective Bayesian Optimization for Drug Discovery. OpenReview. [Link]
-
Various Authors. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Semantic Scholar. [Link]
-
Various Authors. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Various Authors. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery. [Link]
-
Various Authors. (2021). Bayesian Optimization for Chemical Synthesis. YouTube. [Link]
-
Various Authors. (2023). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]
-
Various Authors. (2024). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. ChemRxiv. [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bayesian Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chimia.ch [chimia.ch]
- 7. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 8. Bayesian optimization for accelerated drug discovery for IBM J. Res. Dev - IBM Research [research.ibm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation [escholarship.org]
- 11. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of (1-Benzylpiperazin-2-yl)methanol
From the Desk of a Senior Application Scientist
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the structure of (1-Benzylpiperazin-2-yl)methanol, a heterocyclic compound featuring a chiral center, a flexible piperazine ring, and multiple functional groups. Our primary focus will be on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, contextualized by orthogonal methods that, together, create a self-validating system for ultimate confidence in molecular identity.
Part 1: The Cornerstone of Analysis: ¹H NMR Spectroscopy
¹H NMR spectroscopy is the preeminent tool for the structural elucidation of organic molecules in solution. It provides exquisitely detailed information regarding the electronic environment of each proton, their relative numbers through integration, and their spatial proximity to neighboring protons via spin-spin coupling.[1][2] For a molecule like this compound, ¹H NMR is not just a technique; it is the narrative of the structure itself.
Decoding the Expected ¹H NMR Spectrum
The key to a successful validation is to first predict the spectrum based on the proposed structure. This predictive process forms a hypothesis that we then test against the experimental data. The structure of this compound presents several distinct proton environments:
-
Benzyl Aromatic Protons (H-Ar): The five protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.2-7.4 ppm . Due to free rotation, they often resolve as a complex, overlapping multiplet.
-
Benzylic Protons (-CH₂-Ph): These two protons are adjacent to the phenyl ring and a nitrogen atom. They are deshielded and expected to appear as a singlet or a pair of doublets (if diastereotopic) around δ 3.5-4.1 ppm .[3][4]
-
Methanol Protons (-CH₂OH): The presence of a chiral center at C2 renders these two protons diastereotopic. Therefore, they will have different chemical shifts and will couple to each other and to the proton on C2. This results in a complex multiplet, often appearing as two doublets of doublets (an ABX system), typically in the δ 3.3-3.8 ppm range.
-
Piperazine Ring Protons: This is the most complex region. The six protons on the piperazine ring are all in different chemical environments due to the chiral substituent and the conformational flexibility of the ring (chair-boat interconversion).[5][6] We anticipate a series of complex, overlapping multiplets between approximately δ 2.2-3.2 ppm . The proton on the chiral carbon (C2) will also reside in this crowded region.
-
Labile Protons (-OH and -NH): The hydroxyl (-OH) and amine (-NH) protons are exchangeable and their signals are often broad. Their chemical shifts are highly dependent on solvent, concentration, and temperature. They can appear anywhere from δ 1-5 ppm or even broader. A key validation step is to add a drop of D₂O to the NMR tube, which will cause these signals to disappear due to proton-deuterium exchange.[7]
Predicted ¹H NMR Data Summary
| Proton Group | Predicted Chemical Shift (δ, ppm) | Integration | Expected Multiplicity |
| Aromatic (H-Ar) | 7.2 - 7.4 | 5H | Multiplet (m) |
| Benzylic (-CH₂-Ph) | 3.5 - 4.1 | 2H | Singlet (s) or AB quartet |
| Methanol (-CH₂OH) | 3.3 - 3.8 | 2H | Doublet of Doublets (dd) or Multiplet (m) |
| Piperazine Ring (-CH₂-, -CH-) | 2.2 - 3.2 | 7H | Multiple complex multiplets |
| Hydroxyl (-OH) | Variable (e.g., 1.5 - 4.0) | 1H | Broad Singlet (br s) |
| Amine (-NH) | Variable (e.g., 1.5 - 3.5) | 1H | Broad Singlet (br s) |
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
Trustworthiness in data begins with a meticulous protocol. The following steps ensure the acquisition of a high-quality, interpretable spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
Acquire the spectrum using standard parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2-5 seconds (to ensure full relaxation of all protons for accurate integration)
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals and normalize the values to a known proton count (e.g., the 5H aromatic region).
-
Workflow for ¹H NMR Validation
The following diagram illustrates the logical flow of using ¹H NMR as a self-validating system.
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119) [hmdb.ca]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of (S)- and (R)-Benzylpiperazinyl-methanol Enantiomers
Introduction: The Critical Role of Chirality in CNS Drug Discovery
In the landscape of medicinal chemistry and neuropharmacology, the three-dimensional structure of a molecule is paramount. Chirality, the property of "handedness," often dictates the biological activity of a compound, as stereoisomers (enantiomers) can exhibit vastly different affinities, efficacies, and metabolic profiles when interacting with chiral biological targets like receptors and enzymes. The Food and Drug Administration (FDA) and other global regulatory bodies now emphasize the need to characterize and, where appropriate, develop single-enantiomer drugs to optimize therapeutic benefit and minimize off-target effects.[1]
The benzylpiperazinyl-methanol scaffold represents a privileged structure in central nervous system (CNS) drug discovery. Its rigid piperazine core and functional groups offer multiple points for modification, leading to ligands with activity at a range of important neurological targets, including serotonin, dopamine, and sigma receptors.[2][3][4] This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of benzylpiperazinyl-methanol, synthesizing data from related compounds to illuminate the profound impact of stereochemistry on biological function and offering a framework for their empirical evaluation.
Stereoselective Synthesis and Chiral Integrity
The synthesis of enantiomerically pure benzylpiperazinyl-methanol is crucial for accurate biological assessment. A common and effective strategy begins with a chiral pool starting material, such as the amino acid (S)-serine.[2][3] This approach embeds the desired stereochemistry at the C2 position of the piperazine ring from the outset.
A generalized synthetic pathway involves the conversion of (S)-serine into a key chloroacetamide intermediate. This intermediate is then reacted with benzylamine to form the piperazinedione ring system. Subsequent selective reduction of one of the carbonyl groups, typically using a powerful reducing agent like lithium aluminum hydride (LAH), yields the desired (S)-(4-benzylpiperazin-2-yl)methanol.[2] The (R)-enantiomer can be synthesized analogously, starting from (R)-serine.
Ensuring enantiomeric purity is a critical final step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, utilizing a chiral stationary phase (CSP) to resolve the two enantiomers.[5]
Comparative Biological Profile: A Tale of Two Enantiomers
While direct comparative data for the specific (S)- and (R)-benzylpiperazinyl-methanol is sparse in publicly available literature, we can infer the likely stereoselective interactions by examining structure-activity relationships (SAR) from closely related chiral piperazine and piperidine derivatives. The primary targets for this scaffold are monoamine receptors and transporters, as well as sigma receptors.
Sigma (σ) Receptor Affinity
Sigma receptors, particularly the σ₁ subtype, are intracellular chaperone proteins implicated in a variety of neurological conditions.[2] Studies on chiral (piperazin-2-yl)methanol derivatives have shown that these compounds can possess high affinity for σ₁ receptors.[3] For many chiral ligands, stereochemistry at or near the basic nitrogen atom is a key determinant of σ₁ affinity. It is highly probable that the (S) and (R) enantiomers of benzylpiperazinyl-methanol exhibit differential binding to σ₁ and σ₂ receptors, with one enantiomer likely possessing significantly higher affinity and selectivity.[3][4]
Dopamine D₂ and Serotonin 5-HT₂ₐ Receptor Interactions
The benzylpiperazine moiety is a well-known pharmacophore for dopamine and serotonin receptors.[6][7][8] For related benzyloxypiperidine-based D₄ antagonists, the biological activity was found to reside predominantly in the (S)-enantiomer, which was 15-fold more active than its (R)-counterpart.[9] This strong stereoselectivity is common for G protein-coupled receptor (GPCR) ligands. The precise fit into the receptor's binding pocket, governed by the three-point interaction model, means that only one enantiomer can achieve the optimal orientation for high-affinity binding and functional activity.[1]
Therefore, it is anticipated that one enantiomer of benzylpiperazinyl-methanol will display significantly higher affinity for D₂ and 5-HT₂ₐ receptors. Furthermore, the enantiomers could exhibit different functional profiles, with one acting as an agonist and the other as an antagonist or partial agonist.[10][11]
Monoamine Transporter Selectivity
Benzylpiperazine (BZP) itself is known to be a monoamine releaser, affecting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[12][13] The affinity for these transporters is often sensitive to structural changes, including stereochemistry.[14] For example, subtle modifications to related compounds can dramatically alter the DAT/SERT/NET affinity ratio.[15] It is plausible that the (S) and (R) enantiomers of benzylpiperazinyl-methanol will exhibit different selectivity profiles for these transporters, which would have significant implications for their overall pharmacological effect, from stimulant activity to potential antidepressant or anxiolytic effects.[16]
Illustrative Data: Expected Receptor Binding Affinities
The following table summarizes hypothetical yet representative binding affinity data (Kᵢ in nM) for the (S) and (R) enantiomers, based on established principles of stereoselectivity for this class of compounds. This data illustrates the potential magnitude of differences that should be investigated experimentally.
| Target | (S)-Benzylpiperazinyl-methanol Kᵢ (nM) | (R)-Benzylpiperazinyl-methanol Kᵢ (nM) | Expected Eudismic Ratio (R/S) |
| Sigma-1 (σ₁) Receptor | 15 | 250 | 16.7 |
| Sigma-2 (σ₂) Receptor | 120 | 950 | 7.9 |
| Dopamine D₂ Receptor | 45 | 1100 | 24.4 |
| Serotonin 5-HT₂ₐ Receptor | 80 | 1500 | 18.8 |
| Norepinephrine Transporter (NET) | 350 | 800 | 2.3 |
| Dopamine Transporter (DAT) | 500 | > 2000 | > 4.0 |
| Serotonin Transporter (SERT) | > 5000 | > 5000 | - |
Disclaimer: This table is for illustrative purposes to highlight the concept of stereoselectivity. Actual values must be determined empirically.
Experimental Workflows & Protocols
To empirically determine and compare the biological activities of the (S) and (R) enantiomers, a systematic workflow is required. This involves initial determination of binding affinity at key targets, followed by functional assays to elucidate the mechanism of action.
Caption: Experimental workflow for comparing enantiomer activity.
Protocol 1: Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of the test compounds for the human D₂ receptor.
A. Materials:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human D₂ receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM) or Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: (S)- and (R)-benzylpiperazinyl-methanol, dissolved in DMSO to 10 mM stock, then serially diluted in assay buffer.
-
Scintillation Cocktail and 96-well filter plates (GF/B).
B. Procedure:
-
Preparation: Thaw the D₂ receptor membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) OR 25 µL of 10 µM Haloperidol (for non-specific binding).
-
25 µL of the serially diluted test compound.
-
25 µL of [³H]Spiperone (diluted in assay buffer to a final concentration of ~0.2 nM).
-
-
Initiate Reaction: Add 125 µL of the diluted membrane preparation to each well to start the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
C. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: 5-HT₂ₐ Receptor Functional Assay (Gq-Mediated Calcium Flux)
This protocol measures the ability of the compounds to act as agonists or antagonists at the 5-HT₂ₐ receptor by monitoring downstream calcium mobilization.
A. Materials:
-
Cell Line: HEK293 cells stably co-expressing the human 5-HT₂ₐ receptor and a G-protein alpha subunit (e.g., Gα15) to couple to calcium signaling.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Control Agonist: Serotonin (5-HT).
-
Control Antagonist: Ketanserin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
B. Procedure:
-
Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Dye Loading: Aspirate the growth medium and add the Fluo-4 AM loading solution. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the (S) and (R) enantiomers in assay buffer.
-
Measurement (Agonist Mode):
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds or control agonist (5-HT) and immediately begin measuring the change in fluorescence intensity over 2-3 minutes.
-
-
Measurement (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with the test compounds or control antagonist (Ketanserin) for 15-30 minutes before placing the plate in the reader.
-
Record a baseline, then add a concentration of 5-HT that elicits a maximal response (EC₁₀₀) and measure the fluorescence change. A reduction in the 5-HT response indicates antagonist activity.
-
C. Data Analysis:
-
Agonist Activity: Plot the peak fluorescence response against the log of compound concentration to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to serotonin.
-
Antagonist Activity: Plot the inhibition of the 5-HT response against the log of compound concentration to determine the IC₅₀.
Mechanism of Action: A Visual Representation
The 5-HT₂ₐ receptor, a likely target for benzylpiperazinyl-methanol, primarily signals through the Gq protein pathway. Activation of this pathway leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.
Caption: Simplified 5-HT₂ₐ receptor Gq signaling pathway.
Conclusion and Future Directions
The stereochemical configuration of benzylpiperazinyl-methanol is a critical determinant of its biological activity. Based on established structure-activity relationships for related CNS-active compounds, it is highly anticipated that the (S) and (R) enantiomers will exhibit significant differences in their binding affinities and functional activities at sigma, dopamine, and serotonin receptors, as well as monoamine transporters. The enantiomer that conforms to the three-dimensional requirements of a target's binding pocket will display higher potency and is termed the "eutomer," while the less active enantiomer is the "distomer."
This guide underscores the necessity of synthesizing and evaluating enantiomers independently. A thorough characterization using the protocols outlined herein will not only reveal the eutomer for a desired therapeutic target but also uncover any potentially undesirable off-target activities of the distomer. Such a rigorous, stereospecific approach is fundamental to the development of safer and more effective therapeutics for neurological and psychiatric disorders.
References
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
Wesołowska, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. Retrieved from [Link]
-
McDonough, M. A., et al. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Retrieved from [Link]
-
Klyushnichenko, O. S., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Ayurveda and Integrative Medicine, 9(4), 266-274. Retrieved from [Link]
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. Retrieved from [Link]
-
Serafin, K., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules, 28(13), 5183. Retrieved from [Link]
-
Díaz, J. L., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(9), 1599-1613. Retrieved from [Link]
-
Lin, S. X., et al. (2007). Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor. British Journal of Pharmacology, 150(7), 913-923. Retrieved from [Link]
-
Sbraccia, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Retrieved from [Link]
-
Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11078-11100. Retrieved from [Link]
-
Papke, R. L., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(21), 4044-4057. Retrieved from [Link]
-
Horii, Z., et al. (1961). Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Journal of Pharmaceutical Sciences, 50(3), 238-241. Retrieved from [Link]
-
Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. Retrieved from [Link]
-
Butts, C. P., et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2876-2881. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(7), 389. Retrieved from [Link]
-
Bishop, S. C. (2004). Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. Retrieved from [Link]
-
Erowid. (1997). Erowid Piperazines Vault : Basic info on BZP (Benzylpiperazine). Retrieved from [Link]
-
Micheli, F., et al. (2005). Discovery of novel and selective tertiary alcohol containing inhibitors of the norepinephrine transporter. Bioorganic & Medicinal Chemistry Letters, 15(18), 4064-4068. Retrieved from [Link]
-
Cong, S., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. International Journal of Molecular Sciences, 24(5), 5117. Retrieved from [Link]
-
Inoue, H., et al. (2004). Analysis of Benzylpiperazine-like Compounds. ResearchGate. Retrieved from [Link]
-
Zhang, A., et al. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry, 51(24), 8126-8135. Retrieved from [Link]
-
Jarocha, D., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(21), 8345. Retrieved from [Link]
-
Fishbain, J. T., et al. (2014). Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model. PLOS ONE, 9(8), e104852. Retrieved from [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(3), PL 231-239. Retrieved from [Link]
-
Brennan, K. A., et al. (2007). Benzylpiperazine: A drug of abuse? Journal of Psychopharmacology, 21(8), 891-897. Retrieved from [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erowid Piperazines Vault : Basic info on BZP (Benzylpiperazine) [erowid.org]
- 13. researchgate.net [researchgate.net]
- 14. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model | PLOS One [journals.plos.org]
Structure-Activity Relationship of N-4 Substituted (S)-(piperazin-2-yl)methanol Derivatives as Sigma-1 Receptor Ligands: A Comparative Guide
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-4 substituted (S)-(piperazin-2-yl)methanol derivatives, with a specific focus on their affinity for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions. Its modulation holds therapeutic promise for a range of central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions, as well as for cancer therapies. The (S)-(piperazin-2-yl)methanol scaffold has emerged as a valuable starting point for the development of potent and selective sigma-1 receptor ligands. This guide will dissect the influence of various substituents at the N-4 position of this scaffold on receptor binding affinity and selectivity, providing researchers and drug development professionals with critical insights for the rational design of novel therapeutics.
Comparative Analysis of N-4 Substituents: Unveiling the SAR
The affinity of a ligand for its target receptor is a critical determinant of its potential therapeutic efficacy. In the case of (S)-(piperazin-2-yl)methanol derivatives, modifications at the N-4 position of the piperazine ring have been shown to significantly impact their binding affinity for the sigma-1 receptor. An extensive study by Bedürftig and Wünsch (2004) systematically explored these modifications, providing a foundational dataset for understanding the SAR of this chemical series.[1]
The following table summarizes the key findings, presenting the chemical structures of various N-4 substituted (S)-(piperazin-2-yl)methanol derivatives alongside their corresponding inhibition constants (Ki) for both sigma-1 and sigma-2 receptors.
| Compound ID | N-4 Substituent (R) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| 3a | Benzyl | 39.8 | >10,000 | >251 |
| 3b | Phenethyl | 25.1 | >10,000 | >398 |
| 3c | 3-Phenylpropyl | 14.1 | 1,120 | 80 |
| 3d | p-Methoxybenzyl | 12.4 | 1,580 | 127 |
Analysis of SAR Trends:
The data presented above reveals several key structure-activity relationships:
-
Presence of an Aromatic Ring is Crucial: A consistent trend observed is the necessity of an aromatic ring in the N-4 substituent for high sigma-1 receptor affinity. This suggests that a hydrophobic interaction with a corresponding pocket in the receptor's binding site is a key determinant for binding.
-
Impact of Alkyl Chain Length in Aralkyl Substituents: The length of the alkyl chain linking the phenyl group to the piperazine nitrogen plays a significant role in modulating affinity. An increase in the chain length from a methylene (benzyl, 3a ) to an ethylene (phenethyl, 3b ) and then to a propylene (3-phenylpropyl, 3c ) group leads to a progressive increase in sigma-1 receptor affinity. This indicates that the positioning of the terminal phenyl ring relative to the piperazine core is critical for optimal interaction with the receptor.
-
Influence of Aromatic Ring Substitution: Substitution on the phenyl ring of the N-4 benzyl group can further enhance affinity. The introduction of a methoxy group at the para-position (p-methoxybenzyl, 3d ) results in the highest affinity for the sigma-1 receptor among the compared derivatives (Ki = 12.4 nM).[1] This suggests that the electronic and steric properties of the substituent can fine-tune the interaction with the receptor. The electron-donating nature of the methoxy group may enhance the electrostatic interactions, or the substituent may occupy a favorable sub-pocket within the binding site.
-
Selectivity for Sigma-1 over Sigma-2 Receptors: All the presented derivatives exhibit high selectivity for the sigma-1 receptor over the sigma-2 receptor. This is a desirable characteristic for developing targeted therapies with reduced off-target effects.
Experimental Protocols and Methodologies
The generation of reliable SAR data is contingent upon robust and well-validated experimental procedures. The following sections detail the synthetic and pharmacological methods employed in the characterization of these N-4 substituted (S)-(piperazin-2-yl)methanol derivatives.
Synthesis of (S)-(piperazin-2-yl)methanol Derivatives
The chiral, nonracemic (S)-(piperazin-2-yl)methanol derivatives were synthesized starting from the proteinogenic amino acid (S)-serine.[1] The key step in the synthesis involves the reaction of a chloroacetamide intermediate with various primary amines to yield diastereomeric bicyclic piperazinediones, which are then reduced to the final products.
Synthetic Workflow:
Caption: Synthetic route to (S)-(piperazin-2-yl)methanol derivatives.
Step-by-Step Methodology:
-
Starting Material: The synthesis commences with the readily available and chiral starting material, (S)-serine.
-
Formation of Chloroacetamide Intermediate: Through a series of protection and activation steps, (S)-serine is converted into a key chloroacetamide intermediate.
-
Cyclization with Primary Amines: The chloroacetamide intermediate is then reacted with a variety of primary amines (R-NH2), where 'R' represents the desired N-4 substituent. This reaction leads to the formation of a mixture of cis- and trans-diastereomeric bicyclic piperazinediones.
-
Reduction: The final step involves the reduction of the piperazinedione ring, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), to yield the desired (S)-(piperazin-2-yl)methanol derivative.
Sigma-1 Receptor Binding Assay
The binding affinities of the synthesized compounds for the sigma-1 receptor were determined using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Workflow:
Caption: Workflow for the sigma-1 receptor binding assay.
Detailed Protocol:
-
Receptor Source: Membrane preparations from guinea pig brains are used as the source of sigma-1 receptors.[1]
-
Radioligand: [3H]-(+)-Pentazocine, a selective and high-affinity radioligand for the sigma-1 receptor, is used.[2][3]
-
Assay Procedure:
-
A constant concentration of the radioligand and the receptor preparation are incubated in a buffer solution.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Authoritative Grounding and Mechanistic Insights
The Sigma-1 Receptor: A Multifunctional Chaperone
The sigma-1 receptor is not a classical cell surface receptor coupled to G-proteins or ion channels. Instead, it functions as an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a crucial role in regulating a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.
Signaling and Interactions of the Sigma-1 Receptor:
Caption: Key interactions and functions of the sigma-1 receptor.
Molecular Basis for the Observed SAR
While specific molecular modeling studies for this exact series of compounds were not found in the initial search, the observed SAR can be rationalized based on established pharmacophore models for sigma-1 receptor ligands. These models generally propose the presence of a basic amine and two hydrophobic regions.
In the (S)-(piperazin-2-yl)methanol scaffold, the piperazine nitrogen provides the essential basic amine that is likely to form a key ionic interaction with an acidic residue (e.g., Asp or Glu) in the receptor's binding pocket. The N-4 substituent is positioned to interact with a hydrophobic region of the binding site. The finding that an additional phenyl residue is favorable for high affinity strongly supports this hypothesis.[1] The increasing affinity with the lengthening of the alkyl chain in the aralkyl substituents suggests an optimal distance and orientation for the terminal phenyl ring to engage in favorable π-π stacking or hydrophobic interactions within this pocket. The enhanced affinity with the p-methoxybenzyl substituent may be due to additional hydrogen bonding opportunities or favorable electronic interactions.
Conclusion
The structure-activity relationship of N-4 substituted (S)-(piperazin-2-yl)methanol derivatives demonstrates a clear and predictable pattern of interaction with the sigma-1 receptor. The presence of an aralkyl substituent at the N-4 position is paramount for high affinity, with the length of the alkyl linker and substitution on the aromatic ring providing avenues for further optimization. The p-methoxybenzyl substituted derivative (3d ) stands out as a particularly potent and selective ligand for the sigma-1 receptor.
These findings provide a solid foundation for the rational design of novel sigma-1 receptor modulators with improved potency, selectivity, and pharmacokinetic properties. Future efforts could focus on exploring a wider range of aromatic and heteroaromatic substituents at the N-4 position, as well as investigating the impact of modifications to the (S)-(piperazin-2-yl)methanol core itself. Such studies will undoubtedly contribute to the development of novel therapeutic agents for a variety of debilitating diseases.
References
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34. 1–1.34. 21. [Link]
Sources
A Comparative Guide to the Cross-Reactivity of Benzylpiperazine Ligands with Dopamine and Serotonin Receptors
Introduction: The Double-Edged Sword of Receptor Cross-Reactivity
The benzylpiperazine moiety is a privileged scaffold in modern neuropharmacology. It forms the core of several highly successful atypical antipsychotics and serves as the foundational structure for various recreational psychoactive substances. This chemical backbone's versatility allows it to interact with a wide array of G protein-coupled receptors (GPCRs), most notably dopamine and serotonin receptors. This polypharmacology, or the ability of a single molecule to interact with multiple targets, is a critical factor that dictates a compound's therapeutic efficacy and its adverse effect profile.
For researchers and drug development professionals, understanding the nuances of this cross-reactivity is paramount. A ligand's specific "fingerprint" of binding affinities and functional activities across different receptor subtypes can mean the difference between a breakthrough therapeutic and a failed clinical trial. For example, the atypical antipsychotic profile of drugs like aripiprazole is largely attributed to a precise balance of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, combined with antagonism at 5-HT2A receptors.[1][2] This guide provides an in-depth comparison of key benzylpiperazine ligands, details the experimental methodologies used to characterize them, and explores the implications of their receptor interaction profiles.
Comparative Analysis: From Therapeutics to Recreational Compounds
The benzylpiperazine class encompasses a diverse range of compounds with markedly different clinical and physiological effects. Here, we compare three leading atypical antipsychotics—aripiprazole, brexpiprazole, and cariprazine—with prototypical psychoactive benzylpiperazines like 1-benzylpiperazine (BZP) and meta-chlorophenylpiperazine (mCPP).
Binding Affinity Profiles (Ki, nM)
A ligand's affinity (Ki) represents its binding strength to a receptor; a lower Ki value indicates a higher affinity. The data below, compiled from various in vitro studies, illustrates the distinct and overlapping receptor binding profiles of these selected ligands.
| Ligand | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A | Serotonin 5-HT2B | Serotonin 5-HT7 |
| Aripiprazole | 0.34[3] | 0.8[3] | 1.7[3] | 3.4[3] | 0.36[3] | 39[1] |
| Brexpiprazole | 0.30[4] | 1.1[4] | 0.12[4] | 0.47[4] | 1.9[4] | 3.7[4] |
| Cariprazine | 0.49[5] | 0.085[5] | 2.6[5] | 18.8[6] | 1.9[6] | 111[6] |
| BZP | >10,000 ¹ | >10,000 ¹ | >10,000 ¹ | 2,800[7] | 4,500[7] | - |
| mCPP | >10,000[8] | - | 130[9] | 32.1[9] | 28.8[9] | 170[9] |
| ¹ BZP primarily acts as a releasing agent and reuptake inhibitor for dopamine and serotonin rather than a direct receptor binder.[10][11][12] |
Functional Activity at Key Receptors
Beyond simple binding, the functional activity of a ligand (i.e., whether it activates, partially activates, or blocks a receptor) is crucial. This functional signature is the primary determinant of the compound's physiological effect.
| Ligand | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Aripiprazole | Partial Agonist[13] | Partial Agonist[3] | Partial Agonist[1] | Antagonist[1] |
| Brexpiprazole | Partial Agonist[14] | Partial Agonist[4] | Partial Agonist[14] | Antagonist[14] |
| Cariprazine | Partial Agonist[15] | Partial Agonist[15] | Partial Agonist[15] | Antagonist[15] |
| BZP | Releasing Agent[10] | Releasing Agent[10] | Agonist[7] | Agonist[7] |
| mCPP | Releasing Agent[16] | - | Agonist[16] | Partial Agonist[9] |
Expert Insights: The therapeutic agents (aripiprazole, brexpiprazole, cariprazine) are distinguished by their partial agonism at D2 receptors, a mechanism that allows them to act as "dopamine system stabilizers".[3] They can reduce dopamine activity in hyperdopaminergic states (like psychosis) and increase it in hypodopaminergic states (implicated in negative and cognitive symptoms).[13] Cariprazine's exceptionally high affinity for D3 receptors may offer unique benefits for treating negative symptoms and cognitive deficits.[17][18] In stark contrast, compounds like BZP and mCPP act more crudely, primarily by increasing synaptic concentrations of monoamines and acting as broad-spectrum serotonin agonists, leading to stimulant and sometimes unpleasant psychoactive effects.[9][10][16]
Core Methodologies: Quantifying Receptor Interactions
Accurate characterization of a ligand's interaction with its target receptors is the bedrock of neuropharmacology research. The following protocols represent the gold-standard assays for determining binding affinity and functional activity.
Experimental Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
This assay quantifies the affinity of a test compound by measuring its ability to displace a known radioactive ligand from a receptor.
Causality: The principle is competitive binding. A higher affinity test compound will displace the radioligand at a lower concentration. The IC50 (concentration of test ligand that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[19]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells engineered to express a high density of the target receptor (e.g., HEK293 cells expressing human D2 receptors).
-
Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.
-
Centrifuge the homogenate to pellet the membranes, which contain the receptors.
-
Wash the pellet and resuspend it in an assay buffer. Determine the protein concentration of the membrane preparation.[20]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a series of dilutions of the unlabeled test compound (e.g., aripiprazole).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) to all wells.[19][21]
-
Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand to saturate all specific binding sites).[19]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[20]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[20]
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to determine specific binding.
-
Plot the specific binding versus the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to fit the curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Experimental Protocol 2: cAMP Assay for Functional Activity (Gi/Gs-Coupled Receptors)
This assay measures a ligand's ability to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), a hallmark of Gs- and Gi-coupled receptor activation.
Causality: 5-HT1A receptors couple to the inhibitory G protein (Gi), which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP.[22] Conversely, 5-HT7 receptors couple to the stimulatory G protein (Gs), which increases cAMP.[23] By measuring changes in cAMP levels, we can quantify a ligand's functional efficacy and potency.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., CHO-K1) stably expressing the receptor of interest (e.g., human 5-HT1A).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.[24]
-
-
Compound Addition and Stimulation:
-
For a Gi-coupled receptor agonist assay, add a cAMP-stimulating agent like forskolin to all wells to elevate basal cAMP levels. This provides a signal window to measure inhibition.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a defined period (e.g., 30 minutes) to allow for receptor-mediated modulation of adenylyl cyclase.[25]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Detect the amount of cAMP using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[24][25] These kits typically use a labeled cAMP analog that competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the signal versus the log concentration of the test compound.
-
For agonists, calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values. For antagonists, co-incubate with a known agonist to measure the IC50 (concentration for 50% inhibition of the agonist response).
-
Workflow for a Gi-Coupled cAMP Functional Assay
Alternative Functional Assay: β-Arrestin Recruitment
Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and can also initiate G protein-independent signaling. Assays that measure this recruitment provide another dimension of a ligand's functional profile. Technologies like DiscoverX's PathHunter or BRET-based assays are commonly used.[26][27][28] These assays are particularly valuable for orphan GPCRs where the G-protein coupling is unknown or for studying biased agonism, where a ligand preferentially activates one pathway (e.g., G protein) over another (e.g., β-arrestin).[26]
Implications of Cross-Reactivity: Signaling and Therapeutic Outcomes
The clinical profile of a benzylpiperazine drug is a direct consequence of the integrated output from all its receptor interactions. The "dopamine-serotonin system stabilizer" concept for atypical antipsychotics is a prime example of therapeutically beneficial cross-reactivity.
-
D2 Partial Agonism: Modulates dopamine in the mesolimbic pathway to reduce positive symptoms (hallucinations, delusions) while potentially increasing dopamine function in the mesocortical pathway to alleviate negative and cognitive symptoms.[13]
-
5-HT1A Partial Agonism: This action is thought to contribute to anxiolytic and antidepressant effects and may also help mitigate the extrapyramidal side effects (motor symptoms) associated with D2 receptor blockade.[1][29]
-
5-HT2A Antagonism: This is a key feature of many atypical antipsychotics. It is believed to reduce the risk of extrapyramidal symptoms and may contribute to efficacy against negative symptoms.[1][2]
The diagram below illustrates how a single ligand, like aripiprazole, can simultaneously engage multiple signaling pathways.
Simplified Signaling of a Multi-Target Benzylpiperazine Ligand
Conclusion and Future Perspectives
The cross-reactivity of benzylpiperazine ligands with dopamine and serotonin receptors is not a random phenomenon but a structured interplay of chemical features and receptor pharmacology that can be harnessed for therapeutic benefit. While early, non-selective compounds like BZP and mCPP highlighted the potential for adverse effects, the development of finely-tuned molecules like aripiprazole, brexpiprazole, and cariprazine showcases the success of rational drug design. These "third-generation" antipsychotics leverage a complex polypharmacology to achieve a superior balance of efficacy and tolerability compared to older agents.
Future research will continue to focus on designing ligands with even more refined cross-reactivity profiles. The concept of "biased agonism"—where ligands stabilize receptor conformations that preferentially activate specific downstream pathways (e.g., G protein vs. β-arrestin)—offers a new frontier for developing drugs with greater precision and fewer side effects. A thorough understanding and application of the comparative and methodological principles outlined in this guide are essential for any researcher aiming to contribute to this exciting field.
References
-
Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums, 21(2), 123-127. [Link]
-
Wikipedia. (n.d.). Brexpiprazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
-
Stahl, S. M. (2016). Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS Spectrums, 21(2), 1-5. [Link]
-
Seneca, N., et al. (2011). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 218(3), 597-607. [Link]
-
Psych Scene Hub. (2021). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Retrieved from [Link]
-
Psych Scene Hub. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Retrieved from [Link]
-
Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]
-
LaRochelle, C. M., & Ebihara, R. (2020). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Journal of Visualized Experiments, (158), e60938. [Link]
-
PsychonautWiki. (2023). mCPP. Retrieved from [Link]
-
Girgis, R. R., et al. (2018). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Molecular Psychiatry, 23(7), 1594-1604. [Link]
-
Gentile, T. A., et al. (2021). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. Journal of Medicinal Chemistry, 64(11), 7545-7567. [Link]
-
Psych Scene Hub. (2020). Brexpiprazole - Mechanism of Action, Side Effects and Clinical Pearls. Retrieved from [Link]
-
Gee, P., et al. (2011). 1-Benzylpiperazine and other Piperazine-based Derivatives. In Novel Psychoactive Substances (pp. 169-204). Academic Press. [Link]
-
Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-575. [Link]
-
Zhang, L., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 6(2), 85-91. [Link]
-
Stahl, S. M. (2016). Comparing serotonergic 5HT1A and 5HT2A receptor binding of cariprazine, brexpiprazole, and aripiprazole. CNS Spectrums, 21(2), 1-4. [Link]
-
Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative binding affinity of brexpiprazole to the human serotonin.... Retrieved from [Link]
-
Samanin, R., et al. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology, 32(1), 31-34. [Link]
-
Olsen, R. H., et al. (2016). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology, 1427, 131-143. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
-
Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1417-1420. [Link]
-
Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Brexpiprazole?. Retrieved from [Link]
-
Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Journal of Visualized Experiments, (126), e56150. [Link]
-
DiscoverXCorporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]
-
Minhas, G. S., & Schetz, J. A. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(3), 295-304. [Link]
-
ChemEurope.com. (n.d.). Benzylpiperazine. Retrieved from [Link]
-
Matilda. (n.d.). Concentration of receptor and ligand revisited.... Retrieved from [Link]
-
Pifl, C., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of Neural Transmission. General Section, 102(2), 115-120. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1146823. [Link]
-
Saini, D. K., & Chisari, M. (2010). Live Cell Imaging for Studying G Protein-Coupled Receptor Activation in Single Cells. In Methods in Molecular Biology (Vol. 617, pp. 245-258). Humana Press. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
-
Wooten, C. D., & Fantegrossi, W. E. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-10. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101569. [Link]
-
Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]
-
Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
Jiang, L. I., et al. (2019). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 10, 149. [Link]
-
Lacivita, E., et al. (2017). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 22(10), 1649. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 5. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylpiperazine [chemeurope.com]
- 8. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 11. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 13. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychscenehub.com [psychscenehub.com]
- 15. psychscenehub.com [psychscenehub.com]
- 16. m.psychonautwiki.org [m.psychonautwiki.org]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 19. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 28. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 29. psychiatryonline.org [psychiatryonline.org]
A Comparative Benchmarking Guide to Novel Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Antagonizing the Sigma-1 Receptor
The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum, has emerged as a compelling therapeutic target for a myriad of pathologies.[1][2] Its involvement in cellular stress responses, calcium homeostasis, and modulation of various ion channels and neurotransmitter systems positions it as a critical player in neurological disorders, pain, and cancer.[3][4] Consequently, the development of selective S1R antagonists has garnered significant interest within the drug discovery community.
This guide provides an in-depth comparative analysis of newly developed S1R antagonists against well-established compounds. We will delve into the critical experimental workflows for robust benchmarking, from initial binding affinity determination to in vivo efficacy studies. The causality behind each experimental choice will be elucidated, ensuring a thorough understanding of the principles that underpin a rigorous antagonist characterization cascade.
The Sigma-1 Receptor Signaling Hub
The S1R does not conform to the classical receptor models. Instead, it acts as a dynamic signaling modulator. Under basal conditions, it is primarily complexed with another chaperone, the binding immunoglobulin protein (BiP).[5] Upon cellular stress or ligand binding, S1R dissociates from BiP and can then interact with a host of client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, to modulate intracellular calcium signaling.[1][2][6] This intricate signaling network is a key consideration when evaluating the functional consequences of antagonist binding.
Caption: Sigma-1 Receptor Signaling Pathway
In Vitro Benchmarking: A Multi-Faceted Approach
A robust in vitro characterization of novel S1R antagonists is foundational to understanding their therapeutic potential. This involves a tiered approach, beginning with target engagement and progressing to functional antagonism.
Determining Binding Affinity: The Radioligand Binding Assay
The initial and most critical step is to quantify the binding affinity of a novel compound for the S1R. The competitive radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of a compound's ability to displace a known high-affinity radioligand.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the sigma-1 receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R agonist).
-
Membrane Preparation: Guinea pig brain membranes (a rich source of S1R).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Novel antagonists and known comparators (Haloperidol, BD-1063, NE-100).
-
Instrumentation: Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the test compound or vehicle (for total binding).
-
10 µM Haloperidol (for non-specific binding).
-
A fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd value).
-
Membrane preparation (typically 100-200 µg of protein per well).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assessing Functional Antagonism: The Calcium Flux Assay
Beyond simple binding, it is crucial to determine if a compound acts as a functional antagonist. As S1R activation modulates intracellular calcium levels, a calcium flux assay provides a robust method to assess the ability of a novel antagonist to block agonist-induced calcium mobilization.[7][8] Human Embryonic Kidney (HEK293) cells, which endogenously express S1R, are a suitable cell line for this assay.[9][10][11][12][13][14][15][16]
Experimental Protocol: Calcium Flux Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for the functional antagonism of the sigma-1 receptor.
Materials:
-
Cell Line: HEK293 cells.
-
S1R Agonist: (+)-Pentazocine or PRE-084.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: Novel antagonists and known comparators.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Procedure:
-
Cell Culture and Plating: Culture HEK293 cells in appropriate media. The day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye prepared in assay buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for 10-20 minutes at room temperature.
-
Baseline Measurement: Measure the baseline fluorescence for a short period using the fluorescence plate reader.
-
Agonist Stimulation: Add a fixed concentration of the S1R agonist (e.g., a concentration that elicits an 80% maximal response, EC₈₀) to the wells using the instrument's automated injector.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over several minutes to capture the calcium flux.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from the baseline for each well.
-
Plot the agonist-induced ΔF against the concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
-
Comparative Data of Sigma-1 Receptor Antagonists
The following table summarizes the binding affinity (Kᵢ) and functional potency (IC₅₀) of established and novel S1R antagonists. This data provides a clear and objective comparison of their performance.
| Compound | Type | Kᵢ (nM) for S1R | IC₅₀ (nM) - Functional Assay | Selectivity over S2R |
| Established Antagonists | ||||
| Haloperidol | Non-selective | 2-4[14] | ~4.5 (inhibition of [³H]-(+)-pentazocine binding)[12] | Low |
| BD-1063 | Selective | ~9[8] | Not widely reported | ~50-fold[5] |
| NE-100 | Selective | 1.03 ± 0.01[6] | 1.54 ± 0.26 (inhibition of -pentazocine binding)[17] | >205-fold[6] |
| Novel Antagonists | ||||
| E-52862 (S1RA) | Selective | 17.0 ± 7.0[18][19] | Not widely reported | High (>500-fold)[20] |
| [¹⁸F]FTC-146 | Selective | Picomolar affinity | Not applicable (PET ligand) | >145,000-fold |
Note: IC₅₀ values from functional assays can vary depending on the specific assay conditions. The data presented for Haloperidol and NE-100 are from binding inhibition assays, which are indicative of potency but not direct measures of functional antagonism in a cellular context.
In Vivo Efficacy: The Spared Nerve Injury (SNI) Model
Ultimately, the therapeutic potential of a novel S1R antagonist must be evaluated in a relevant in vivo model. The spared nerve injury (SNI) model in mice is a widely used and reproducible model of neuropathic pain, a condition where S1R antagonists have shown significant promise.[18][19][20]
Experimental Protocol: Spared Nerve Injury (SNI) Model in Mice
Objective: To assess the efficacy of a test compound in alleviating mechanical allodynia in a model of neuropathic pain.
Materials:
-
Animals: Adult male C57BL/6 mice.
-
Anesthesia: Ketamine/xylazine mixture or isoflurane.
-
Surgical Instruments: Fine surgical scissors, forceps, and needle holders.
-
Suture Material: 6-0 silk suture.
-
Behavioral Testing Apparatus: von Frey filaments.
-
Test Compounds: Novel antagonists and vehicle control.
Procedure:
-
Pre-operative Acclimation and Baseline Testing: Acclimate the mice to the testing environment for several days. Measure the baseline mechanical sensitivity of the hind paws using von Frey filaments.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[18]
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a 6-0 silk suture and then transect them, removing a small section of the distal nerve stump.[20]
-
Ensure the sural nerve remains intact and untouched.[18][19]
-
Close the muscle and skin layers with sutures.
-
For sham-operated controls, expose the sciatic nerve but do not ligate or transect it.[20]
-
-
Post-operative Care and Pain Development: Allow the animals to recover from surgery. Mechanical allodynia typically develops within a few days and remains stable for several weeks.
-
Drug Administration and Behavioral Testing:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
At specified time points after drug administration, assess mechanical allodynia using von Frey filaments. The withdrawal threshold of the paw innervated by the spared sural nerve is measured.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups.
-
A significant increase in the paw withdrawal threshold in the drug-treated group indicates an analgesic effect.
-
Data can be expressed as the percentage of the maximum possible effect (%MPE).
-
Caption: Experimental Workflow for Benchmarking S1R Antagonists
Conclusion and Future Directions
The systematic benchmarking of novel sigma-1 receptor antagonists is a critical endeavor in the pursuit of new therapeutics for a range of debilitating diseases. The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of new chemical entities, from initial target engagement to in vivo proof-of-concept. By employing a multi-tiered approach that combines rigorous in vitro characterization with relevant in vivo models, researchers can confidently identify and advance the most promising candidates toward clinical development. Future work should focus on the development of more diverse and predictive functional assays that can further elucidate the nuanced pharmacology of S1R antagonists and their impact on the complex signaling networks governed by this enigmatic chaperone protein.
References
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
E-52862. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Spared Nerve Injury Model of Neuropathic Pain in Mice. (2018). Bio-protocol. Retrieved January 6, 2026, from [Link]
-
NE-100. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
The Sigma-1 receptor is an ER-localized type II membrane protein. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Sigma-1 Receptor as a Pluripotent Modulator in the Living System. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Spared Nerve Injury Model of Neuropathic Pain in Mice. (2018). PubMed Central. Retrieved January 6, 2026, from [Link]
-
The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
The Pharmacology of Sigma-1 Receptors. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011). NIH. Retrieved January 6, 2026, from [Link]
-
The role of sigma-1 receptor in organization of endoplasmic reticulum signaling microdomains. (2020). bioRxiv. Retrieved January 6, 2026, from [Link]
-
Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. (2020). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Neuroprotective effects of high affinity sigma 1 receptor selective compounds. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Expression of the sigma-1 receptor in HEK cells. Micrographs of normal... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
NE-100, a novel potent sigma ligand, preferentially binds to sigma 1 binding sites in guinea pig brain. (1994). PubMed. Retrieved January 6, 2026, from [Link]
-
Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. (n.d.). Retrieved January 6, 2026, from [Link]
-
Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Sigma 1 Receptor: a novel therapeutic target in retinal disease. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. (2022). bioRxiv. Retrieved January 6, 2026, from [Link]
-
The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PMC. Retrieved January 6, 2026, from [Link]
-
Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Figures and data in The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains. (2021). eLife. Retrieved January 6, 2026, from [Link]
-
IC50. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved January 6, 2026, from [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). Retrieved January 6, 2026, from [Link]
-
Compound (1) and (2) and their Ki and IC50 values for σ1 receptor (σ1... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Further validation to support clinical translation of [(18)F]FTC-146 for imaging sigma-1 receptors. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Evaluation of σ-1 Receptor Radioligand 18F-FTC-146 in Rats and Squirrel Monkeys Using PET. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. (2016). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel. (2017). Frontiers. Retrieved January 6, 2026, from [Link]
Sources
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Sigma-1 receptor is an ER-localized type II membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Figures and data in The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antidiabetic Efficacy of Piperazine Derivatives
Introduction: The Evolving Landscape of Diabetes Management and the Role of Piperazine Scaffolds
Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The quest for novel, effective, and safe antidiabetic agents is a cornerstone of modern medicinal chemistry.[1][2] Among the myriad of heterocyclic compounds explored, the piperazine moiety has emerged as a versatile and privileged scaffold in the design of therapeutic agents.[3] Its unique structural features, including two nitrogen atoms that can be readily functionalized, allow for the creation of a diverse library of derivatives with a wide range of biological activities.[3] This guide provides a comparative analysis of the efficacy of various piperazine derivatives as antidiabetic agents, with a focus on their mechanisms of action, structure-activity relationships (SAR), and supporting experimental data. We will delve into key classes of piperazine-based compounds that have shown promise, including α-glucosidase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors, offering researchers and drug development professionals a comprehensive overview of the current landscape.
Targeting Postprandial Hyperglycemia: Piperazine Derivatives as α-Glucosidase Inhibitors
One of the key strategies in managing type 2 diabetes is to control postprandial hyperglycemia, the sharp increase in blood glucose levels after a meal. α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in the final step of carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides.[4] Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby mitigating the postprandial glucose spike. Several classes of piperazine derivatives have been investigated as potent α-glucosidase inhibitors.
Mechanism of Action: Competitive and Non-Competitive Inhibition
Piperazine derivatives can inhibit α-glucosidase through different modes of action. Some derivatives act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding.[5] Others exhibit non-competitive or mixed-type inhibition, binding to an allosteric site on the enzyme to alter its conformation and reduce its catalytic efficiency.[6] Understanding the inhibition kinetics is crucial for optimizing the therapeutic potential of these compounds.
Signaling Pathway: α-Glucosidase Inhibition
Caption: Inhibition of α-glucosidase by piperazine derivatives, preventing the breakdown of complex carbohydrates into glucose.
Comparative Efficacy of α-Glucosidase Inhibiting Piperazine Derivatives
The efficacy of piperazine-based α-glucosidase inhibitors is highly dependent on their structural features. The following table summarizes the in vitro inhibitory activity of representative derivatives from different chemical classes.
| Derivative Class | Specific Compound | IC50 (µM) vs. α-Glucosidase | Reference Compound (Acarbose) IC50 (µM) | Citation |
| Chalcone-Sulfonyl Piperazine Hybrids | Compound 5k | 0.31 ± 0.01 | 8.62 ± 1.66 | [5][7] |
| Quinoline-Piperazine Derivatives | 2,5-dimethoxy phenyl substitution (7j) | 50.0 | - | [8] |
| Benzimidazole-Piperazine Derivatives | Compound F | 0.85–29.72 | - | [8] |
| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate | PC1 (4-chlorophenyl, oxoethyl) | Ki = 5.75 ± 0.20 | Acarbose Ki = 4.73 ± 0.33 | [9] |
Structure-Activity Relationship (SAR) Insights
-
Chalcone-Sulfonyl Piperazine Hybrids: The potent activity of compounds like 5k highlights the importance of the chalcone and sulfonyl piperazine moieties in binding to the enzyme's active site. Molecular docking studies suggest that these interactions are crucial for the observed inhibitory effect.[5]
-
Quinoline-Piperazine Derivatives: The nature and position of substituents on the aryl ring significantly influence the inhibitory potency. For instance, the 2,5-dimethoxy phenyl substitution in compound 7j demonstrated a 15-fold improvement in activity compared to the standard drug acarbose, indicating that electron-donating groups at specific positions enhance binding.[8]
-
Benzimidazole-Piperazine Derivatives: The fusion of the benzimidazole ring with the piperazine scaffold has yielded compounds with significant dual inhibitory activity against both α-glucosidase and α-amylase, suggesting a broader spectrum of action.[8]
-
4-(dimethylaminoalkyl)piperazine-1-carbodithioates: The substitutions on the phenyl ring and the length of the alkyl chain connecting to the piperazine moiety play a critical role in determining the inhibitory potency. Halogen substitutions, such as chlorine, have been shown to enhance activity.[9]
Enhancing Incretin Action: Piperazine Derivatives as DPP-4 Inhibitors
Another validated therapeutic approach for type 2 diabetes is the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that rapidly inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion, ultimately resulting in lower blood glucose levels.[10]
Mechanism of Action: Reversible Inhibition of the DPP-4 Catalytic Site
Piperazine-based DPP-4 inhibitors are typically designed to bind reversibly to the catalytic site of the DPP-4 enzyme. The piperazine ring often serves as a key structural element that interacts with specific residues in the S1 and S2 pockets of the enzyme's active site, leading to potent and selective inhibition.
Signaling Pathway: DPP-4 Inhibition
Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes a standard procedure for evaluating the in vivo antihyperglycemic activity of piperazine derivatives in a mouse model. [5][6] Animals:
-
Male C57BL/6J mice (or other appropriate diabetic model)
Materials:
-
Test compound (piperazine derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the initial body weight of each mouse.
-
Administer the test compound or vehicle orally via gavage.
-
After 30 minutes, collect a baseline blood sample (time 0) from the tail vein and measure the blood glucose level.
-
Immediately after the baseline measurement, administer the glucose solution orally.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure the blood glucose levels.
-
Plot the blood glucose concentration versus time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glycemic response.
-
Compare the AUC values between the treated and vehicle control groups to determine the antihyperglycemic efficacy of the test compound.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)
Sources
- 1. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 5. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. jyoungpharm.org [jyoungpharm.org]
A Comparative Guide to the Antinociceptive Effects of Novel Benzylpiperazines in Preclinical Pain Models
In the relentless pursuit of novel analgesics with improved efficacy and safety profiles, benzylpiperazine derivatives have emerged as a versatile chemical scaffold. Historically associated with stimulant properties, recent medicinal chemistry efforts have successfully sculpted these molecules to target specific pathways in nociceptive signaling, yielding compounds with significant antinociceptive potential. This guide provides an in-depth comparison of novel benzylpiperazines, moving beyond the parent compound's non-specific monoaminergic activity to explore derivatives with refined mechanisms of action, including sigma-1 (σ1) receptor antagonism, delta-opioid (δ-opioid) receptor agonism, and modulation of the serotonergic system. We will dissect their comparative performance in established inflammatory and neuropathic pain models, supported by experimental data and detailed protocols.
The Rationale for Targeting Novel Mechanisms with Benzylpiperazines
The benzylpiperazine scaffold offers significant synthetic tractability, allowing for the fine-tuning of pharmacological activity. While the prototypical 1-benzylpiperazine (BZP) primarily acts as a releasing agent of dopamine and serotonin, leading to stimulant and potentially neurotoxic effects, newer analogs are designed for high-affinity, selective interactions with specific pain-modulating targets.[1][2] This strategic shift aims to dissociate therapeutic antinociception from the adverse effects of widespread central nervous system stimulation. This guide focuses on three such promising strategies.
Mechanism-Based Comparison of Novel Benzylpiperazines
We will compare representative compounds from three classes based on their primary mechanism of action: σ1 receptor antagonism, δ-opioid receptor agonism, and serotonergic modulation.
Sigma-1 (σ1) Receptor Antagonists: Modulating Nociceptive Hypersensitivity
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] In the context of pain, σ1 receptors are upregulated in sensory neurons following nerve injury and inflammation, where they contribute to the sensitization of nociceptive pathways.[4][5] Antagonism of the σ1 receptor has been shown to inhibit this sensitization, making it a prime target for chronic pain states.[6][7]
A recently developed series of benzylpiperazine derivatives has demonstrated potent and selective σ1 receptor antagonism.[8] For instance, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) exhibits high affinity for the σ1 receptor (Ki σ1 = 1.6 nM) and excellent selectivity over the σ2 receptor.[4]
Signaling Pathway: σ1 Receptor Antagonism in Pain
Activation of the σ1 receptor by cellular stress or agonists leads to its dissociation from its binding partner, BiP, and translocation to interact with and potentiate various ion channels and receptors, including the NMDA receptor, thereby enhancing neuronal excitability and pain signaling.[4] σ1 receptor antagonists prevent this cascade.
Figure 1: Simplified signaling pathway of σ1 receptor-mediated pain modulation.
Delta (δ)-Opioid Receptor Agonists: An Alternative to Traditional Opioids
The δ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to inhibitory effects on neuronal excitability.[9][10] Targeting δ-opioid receptors is a promising strategy for developing analgesics with potentially fewer side effects (e.g., respiratory depression, abuse liability) than conventional µ-opioid receptor agonists like morphine.[11]
BW373U86 is a nonpeptidic benzylpiperazine derivative identified as a potent and selective δ-opioid receptor agonist.[9] Its antinociceptive effects are mediated through classical opioid signaling pathways.
Signaling Pathway: δ-Opioid Receptor Agonism
As a Gi/o-coupled receptor, the δ-opioid receptor, when activated by an agonist like BW373U86, inhibits adenylyl cyclase, reduces intracellular cAMP, activates inwardly rectifying potassium (K+) channels (leading to hyperpolarization), and inhibits voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).[10][12]
Figure 2: Key signaling events following δ-opioid receptor activation.
Serotonergic Modulators: Targeting Descending Pain Pathways
The serotonergic system plays a complex role in pain modulation, with descending pathways from the brainstem to the spinal cord capable of either inhibiting or facilitating nociceptive signals.[13] Certain piperazine derivatives can exert antinociceptive effects by interacting with specific serotonin receptor subtypes.[14][15]
LQFM-008 (4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester) is a piperazine derivative (though not strictly a benzylpiperazine, its core structure is relevant for comparison) whose antinociceptive and anti-inflammatory effects are mediated through the serotonergic pathway.[14]
Comparative Efficacy in Preclinical Pain Models
The true test of these novel compounds lies in their performance in validated animal models of pain. Below is a comparative summary of their effects.
Inflammatory Pain: The Formalin Test
The formalin test is a robust model of tonic chemical pain that induces a biphasic response. Phase I (0-5 min) represents acute nociception from direct C-fiber activation, while Phase II (15-40 min) reflects inflammatory pain and central sensitization.[1][16]
| Compound Class | Representative Compound | Effect on Phase I | Effect on Phase II | Key Insight | Reference(s) |
| σ1 Antagonist | Compound 15 | Significant, dose-dependent reduction | Significant, dose-dependent reduction | Effective against both direct nociception and central sensitization. | [4] |
| δ-Opioid Agonist | BW373U86 | Not explicitly tested in this model, but effective in other acute pain models. | Not explicitly tested in this model. | Effective in visceral inflammatory pain (acetic acid writhing). | [9] |
| Serotonergic | LQFM-008 | Significant reduction (15 & 30 mg/kg) | Significant reduction (15 & 30 mg/kg) | Efficacy in both phases suggests central and peripheral mechanisms. | [14] |
Neuropathic Pain: The Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, mimicking peripheral nerve injury and leading to persistent mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia.[17]
| Compound Class | Representative Compound | Effect on Mechanical Allodynia | Effect on Motor Function (Rotarod Test) | Key Insight | Reference(s) |
| σ1 Antagonist | Compound 15 | Significant, dose-dependent anti-allodynic effects. | No significant impairment. | Demonstrates therapeutic potential for neuropathic pain without sedative side effects. | [4] |
| δ-Opioid Agonist | BW373U86 | Not explicitly tested in this model. | Can produce convulsions at higher doses, a significant liability. | Side effect profile may limit utility in chronic neuropathic pain. | [18] |
| Serotonergic | LQFM-008 | Not explicitly tested in this model. | Not reported. | Further investigation in neuropathic models is needed. | [14] |
Acute Thermal Pain: Hot Plate and Tail-Flick Tests
These models assess the response to a noxious thermal stimulus, primarily reflecting spinally mediated reflexes (tail-flick) and supraspinal integration (hot plate).[19][20] They are useful for characterizing centrally-acting analgesics.
| Compound Class | Representative Compound | Hot Plate Test | Tail-Flick Test | Key Insight | Reference(s) |
| σ1 Antagonist | Compound 15 | Not reported. | Not reported. | Primarily tested in models of persistent, rather than acute, pain. | [4] |
| δ-Opioid Agonist | BW373U86 | Antinociceptive activity observed. | Dose-dependent, naloxone-sensitive antinociception. | Demonstrates classic, centrally-mediated opioid analgesia. | [9][18] |
| Serotonergic | LQFM-008 | Increased latency to thermal stimulus. | Increased latency to thermal stimulus. | Suggests involvement of central mechanisms in its antinociceptive effect. | [14] |
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for the key assays discussed.
The Formalin Test (Mouse)
This protocol is designed to assess a compound's efficacy against tonic chemical pain and inflammation.
Sources
- 1. criver.com [criver.com]
- 2. Chronic Constriction Injury of the Distal Infraorbital Nerve (DIoN-CCI) in Mice to Study Trigeminal Neuropathic Pain [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociception by Sigma-1 Receptor Antagonists: Central and Peripheral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Opioid Receptors: Overview [jove.com]
- 13. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apparent antinociceptive properties of piperazine-type serotonin agonists: trifluoromethylphenylpiperazine, chlorophenylpiperazine, and MK-212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-Benzylpiperazin-2-yl)methanol
This guide provides essential safety and logistical information for the proper disposal of (1-Benzylpiperazin-2-yl)methanol. As a compound frequently utilized in research and drug development, ensuring its responsible management from benchtop to final disposal is paramount for personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety protocols and regulatory standards to build a culture of safety and trust in your laboratory operations.
Part 1: Hazard Characterization - The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the substance's inherent risks. While comprehensive toxicological data for this compound may be limited, data from its hydrochloride salt and related piperazine compounds necessitate a cautious approach. The waste generated from this chemical must be treated as hazardous.[1][2]
The primary principle of chemical waste management is to prevent harm.[3] Therefore, classifying this compound waste as hazardous is the first and most critical step. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Given the hazard profile of its derivatives, treating this compound as hazardous ensures compliance and safety.
Table 1: Hazard Profile of this compound Hydrochloride Data derived from the hydrochloride salt provides the best available guidance for the parent compound.
| Hazard Classification | GHS Category | Hazard Statement | Rationale and Implication for Disposal |
| Skin Irritation | 2 | H315: Causes skin irritation | Requires use of chemical-resistant gloves during handling and disposal to prevent contact dermatitis. All contaminated PPE must be disposed of as hazardous waste.[6] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | Mandates the use of safety goggles or a face shield. Accidental splashes can cause significant injury, reinforcing the need for careful transfer of waste.[6] |
| Respiratory Irritation | 3 | H335: May cause respiratory irritation | All handling and waste consolidation should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.[6] |
Part 2: Standard Operating Protocol for Waste Management
This section provides a step-by-step methodology for the collection, storage, and disposal of this compound waste within the laboratory. Adherence to this protocol is essential for maintaining a safe and compliant workspace.
Essential Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile). Contaminated clothing should be removed and laundered separately.[2]
-
Respiratory Protection: Not typically required if work is performed in a chemical fume hood. If dust or aerosols are generated in an open area, a NIOSH-approved respirator is necessary.[6]
Step-by-Step Disposal Procedure
-
Container Selection:
-
Action: Choose a clean, leak-proof hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).
-
Causality: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be compatible with the chemical to prevent degradation, leaks, or reactions.[4] Using an incompatible container, such as metal for a corrosive substance, could lead to failure and a dangerous spill.[8]
-
-
Waste Segregation:
-
Action: Collect waste this compound, including contaminated consumables like pipette tips and wipes, in a dedicated container.
-
Causality: Never mix incompatible waste streams.[8][9] Piperazine derivatives can be basic; mixing them with acidic waste could trigger a violent exothermic reaction. Segregation is a fundamental principle of laboratory safety to prevent uncontrolled reactions.[10]
-
-
Proper Labeling:
-
Action: Immediately label the waste container with a "Hazardous Waste" tag. Clearly write the full chemical name, "this compound," and list any solvents used. Affix the appropriate GHS hazard pictograms (e.g., Exclamation Mark for irritant).
-
Causality: The OSHA Hazard Communication Standard requires that all hazardous chemicals in the workplace are labeled with the identity of the chemical and appropriate hazard warnings.[11] This ensures that anyone handling the container is aware of its contents and risks.
-
-
Secure Storage (Satellite Accumulation Area):
-
Action: Keep the waste container tightly sealed when not in use.[10] Store it in a designated, secondary containment area away from ignition sources or incompatible chemicals.
-
Causality: Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the accumulation of hazardous waste.[4][12] Storing waste in a designated Satellite Accumulation Area (SAA) within the lab ensures it is managed safely and in compliance with EPA rules pending collection.
-
Decontamination of "Empty" Containers
An "empty" container that once held this compound is not safe for regular trash. It must be decontaminated or disposed of as hazardous waste.[13][14]
-
Protocol: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Crucial Step: Collect the rinsate from all three rinses as hazardous waste and add it to your designated waste stream.[13] The decontaminated container can then be disposed of as non-hazardous waste after defacing all original labels.
Part 3: Emergency Procedures for Accidental Spills
Good housekeeping practices minimize the risk of spills, but accidents can happen.[13] A prompt and correct response is critical.
For a small-scale laboratory spill:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and call emergency services.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Containment: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand. Avoid using materials that could react with the chemical.
-
Collection: Carefully sweep or scoop the contaminated absorbent material into your designated hazardous waste container using spark-proof tools.[6][14]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[13]
Part 4: The Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by professionals to ensure it is managed in an environmentally sound manner.
Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [4][14] This can lead to environmental contamination, damage to plumbing infrastructure, and significant regulatory fines.
Mandatory Professional Disposal
The only acceptable disposal route is through a licensed and approved hazardous waste management company.[15] These companies are equipped to transport and treat chemical waste in accordance with all federal, state, and local regulations.[2] The standard and most effective disposal method for this type of organic compound is high-temperature incineration at a permitted facility.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards.
- Vector Solutions. (2024, June 10). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- CSIR IIP. Laboratory Chemical Waste Management.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.
- US Hazmat Rentals. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
- ChemicalBook. (2023, May 6). This compound - Safety Data Sheet.
- AK Scientific, Inc. Safety Data Sheet (United States) this compound hydrochloride.
- Santa Cruz Biotechnology. Piperazine - Safety Data Sheet.
- New Jersey Department of Health. Hazard Summary - Piperazine.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine - Safety Data Sheet.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
- Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube.
- Benchchem. Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. iip.res.in [iip.res.in]
- 4. danielshealth.com [danielshealth.com]
- 5. youtube.com [youtube.com]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ushazmatstorage.com [ushazmatstorage.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. epa.gov [epa.gov]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
